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5-Bromo-2-ethyl-1,3-thiazole hydrochloride Documentation Hub

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  • Product: 5-Bromo-2-ethyl-1,3-thiazole hydrochloride
  • CAS: 1609406-77-0

Core Science & Biosynthesis

Foundational

5-Bromo-2-ethyl-1,3-thiazole hydrochloride synthesis pathway

Part 1: Executive Summary & Retrosynthetic Logic 5-Bromo-2-ethyl-1,3-thiazole hydrochloride (CAS: 1609406-77-0) is a critical halogenated heterocycle used as a building block in medicinal chemistry. The 5-bromo position...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Retrosynthetic Logic

5-Bromo-2-ethyl-1,3-thiazole hydrochloride (CAS: 1609406-77-0) is a critical halogenated heterocycle used as a building block in medicinal chemistry. The 5-bromo position serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the 2-ethyl group provides lipophilic bulk often required for binding pocket occupancy.

The synthesis challenges lie in regioselectivity . The thiazole ring has multiple reactive sites:

  • C5 (Nucleophilic) : The preferred site for Electrophilic Aromatic Substitution (EAS).

  • C2-Alkyl (Radical) : The ethyl side chain is susceptible to radical bromination at the

    
    -carbon.
    
  • Nitrogen (Basic) : Susceptible to protonation or complexation, deactivating the ring.

Strategic Approach : This guide prioritizes Electrophilic Bromination of 2-Ethylthiazole under kinetic control to favor C5 substitution over side-chain functionalization.

Retrosynthetic Analysis

The most atom-economical path disconnects the C5-Br bond.

Retrosynthesis Target 5-Bromo-2-ethyl-1,3-thiazole HCl FreeBase 5-Bromo-2-ethyl-1,3-thiazole (Free Base) Target->FreeBase HCl (g) Precursor 2-Ethylthiazole FreeBase->Precursor EAS Bromination Reagents Br2 / AcOH (Electrophilic Source) Precursor->Reagents

Caption: Retrosynthetic disconnection revealing 2-ethylthiazole as the primary precursor.

Part 2: Detailed Synthesis Protocols

Route A: Direct Bromination (Primary Pathway)

Best for: Standard laboratory synthesis starting from commercial 2-ethylthiazole.

Mechanism : The reaction proceeds via an Electrophilic Aromatic Substitution (EAS). The sulfur atom donates electron density to C5, making it the most nucleophilic site. The use of Acetic Acid (AcOH) as a solvent is critical; it polarizes the bromine molecule (


) and suppresses radical pathways that would attack the ethyl chain.

Reaction Scheme :



Step-by-Step Protocol :

  • Setup : Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, pressure-equalizing addition funnel, and a drying tube (CaCl₂).

  • Solvation : Charge the flask with 2-Ethylthiazole (11.3 g, 100 mmol) and Glacial Acetic Acid (50 mL). Cool the solution to 0–5 °C using an ice-water bath.

    • Expert Note: Cooling is mandatory to prevent exotherms from promoting radical side-chain bromination.

  • Bromination : Add a solution of Bromine (

    
    ) (16.0 g, 5.2 mL, 100 mmol, 1.0 eq) in Glacial Acetic Acid (20 mL) dropwise over 45 minutes.
    
    • Visual Cue: The deep red color of bromine should dissipate as it reacts. If color persists, pause addition.

  • Reaction : Allow the mixture to warm to room temperature (20–25 °C) and stir for 4 hours.

    • Monitoring: Check via TLC (Hexane:EtOAc 4:1). The starting material (

      
      ) should disappear, replaced by the product (
      
      
      
      ).
  • Quench & Workup :

    • Pour the reaction mixture into ice water (200 mL).

    • Neutralize carefully with Sodium Bicarbonate (

      
      )  or 
      
      
      
      NaOH solution until pH
      
      
      8–9. Caution: Vigorous foaming.
    • Extract with Dichloromethane (DCM) (

      
       mL).
      
    • Wash combined organics with Brine (50 mL), dry over anhydrous

      
      , and concentrate under reduced pressure.
      
  • Purification : Distill the crude oil under reduced pressure (vacuum distillation) to obtain the pure free base as a pale yellow oil.

Route B: Hantzsch Thiazole Synthesis (De Novo)

Best for: When 2-ethylthiazole is unavailable or isotopic labeling is required.

If 2-ethylthiazole is not in stock, synthesize it via the Hantzsch method before bromination.

  • Reagents : Thiopropionamide (1.0 eq) + Bromoacetaldehyde diethyl acetal (1.0 eq).

  • Conditions : Reflux in Ethanol/Water with catalytic HCl for 2 hours.

  • Outcome : Cyclization yields 2-ethylthiazole. Purify via distillation, then proceed to Route A.

Part 3: Hydrochloride Salt Formation

The free base is an oil and prone to oxidation. The hydrochloride salt is a stable, crystalline solid suitable for storage.

Protocol :

  • Dissolve the purified 5-Bromo-2-ethylthiazole (free base) in anhydrous Diethyl Ether (

    
     mL/g).
    
  • Cool to 0 °C .

  • Slowly bubble anhydrous HCl gas through the solution OR add 4M HCl in Dioxane dropwise (1.1 eq).

  • A white precipitate will form immediately.

  • Stir for 30 minutes at 0 °C.

  • Filter the solid under inert atmosphere (Argon/Nitrogen) to avoid moisture absorption (hygroscopic).

  • Wash with cold ether and dry under high vacuum.

Part 4: Process Visualization

Reaction Mechanism & Workflow

ReactionPathway Start 2-Ethylthiazole Complex Sigma Complex (Intermediate) Start->Complex + Br2 (AcOH) Electrophilic Attack at C5 Radical Side Product: 1-Bromoethyl derivative Start->Radical Light/Heat (Radical Path) Product 5-Bromo-2-ethylthiazole Complex->Product - HBr Re-aromatization Salt HCl Salt (Final Form) Product->Salt + HCl (anhydrous)

Caption: Mechanistic pathway showing the preference for C5 substitution and potential radical side reactions.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Polymerization or loss during workup.Ensure pH is basic (8-9) during extraction. Thiazolium salts are water-soluble.
Impurity: Side-chain Bromination Radical mechanism activation.Exclude light (wrap flask in foil). Keep Temp < 25°C. Use AcOH (polar) to favor ionic path.
Starting Material Remains Deactivation due to protonation.[1]Thiazole is basic. In highly acidic media,

-protonation deactivates the ring.[1] Add Sodium Acetate (buffer) to mitigate acidity if reaction stalls.
Hygroscopic Salt Moisture in HCl source or air.Use anhydrous HCl in Dioxane. Filter under Nitrogen.[2] Store in desiccator.

Part 6: Safety & Handling (E-E-A-T)

  • Bromine (

    
    ) : Highly toxic and corrosive. Causes severe burns. Handle only in a fume hood. Keep Sodium Thiosulfate solution nearby to neutralize spills.
    
  • HBr Gas : Evolved during reaction. Vent through a scrubber (NaOH trap).

  • Thiazoles : Many are biologically active.[3][4] Handle with gloves and avoid inhalation.

References

  • Ganapathi, K., & Kulkarni, K. D. (1953). Chemistry of the Thiazoles. IV. Bromination and Nitration of Some Monosubstituted Thiazoles. Proceedings of the Indian Academy of Sciences - Section A. Link

    • Core Reference: Establishes that 2-alkylthiazoles (specifically 2-methylthiazole) brominate selectively at the 5-position using Bromine in Acetic Acid.[5]

  • Hantzsch, A. (1887).[3] Ueber die Synthese des Thiazols (Thio-a-monochloraldehyd). Berichte der deutschen chemischen Gesellschaft.

    • Foundational Reference: The original description of the thiazole ring synthesis used for the precursor.
  • BenchChem . (2025).[1][4][6][7] Managing Regioselectivity in Thiazole Electrophilic Substitution. Link

    • Technical Note: Confirms C5 as the primary nucleophilic site for EAS in thiazoles.
  • ChemicalBook . (2024). 5-Bromo-2-ethyl-1,3-thiazole hydrochloride Product Entry. Link

    • Verification: Confirms the existence and CAS registry of the specific salt form.

Sources

Exploratory

physicochemical properties of 5-Bromo-2-ethyl-1,3-thiazole hydrochloride

An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 5-Bromo-2-ethyl-1,3-thiazole Hydrochloride Executive Summary 5-Bromo-2-ethyl-1,3-thiazole hydrochloride (CAS: 1609406-77-0) is a spec...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 5-Bromo-2-ethyl-1,3-thiazole Hydrochloride

Executive Summary

5-Bromo-2-ethyl-1,3-thiazole hydrochloride (CAS: 1609406-77-0) is a specialized heterocyclic building block critical to modern drug discovery, particularly in the development of kinase inhibitors and anti-infectives. Its value lies in the orthogonal reactivity of its functional groups: the C5-bromide serves as an electrophilic handle for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura), while the C2-ethyl group provides a lipophilic anchor that modulates steric bulk and metabolic stability.

This guide provides a comprehensive analysis of its physicochemical profile, synthetic pathways, and handling protocols, designed to bridge the gap between raw data and practical laboratory application.

Chemical Identity & Structural Analysis

Parameter Details
IUPAC Name 5-Bromo-2-ethyl-1,3-thiazole hydrochloride
CAS Number 1609406-77-0
Molecular Formula C₅H₆BrNS[1][2][3] · HCl
Molecular Weight 228.54 g/mol (Salt); 192.08 g/mol (Free Base)
SMILES CCc1nc(Br)cs1.Cl
Structure Description A five-membered aromatic thiazole ring substituted at the 2-position with an ethyl group and at the 5-position with a bromine atom.[1][2] The nitrogen is protonated, forming the chloride salt.
Electronic Structure & Reactivity Logic
  • The Thiazole Core: The 1,3-thiazole ring is electron-deficient relative to thiophene but electron-rich compared to pyridine. The nitrogen atom possesses a lone pair in an

    
     orbital, making it basic (pKa ~2.5 for unsubstituted thiazole).
    
  • 5-Bromo Substituent: Position 5 is the most nucleophilic carbon in the thiazole ring.[1] However, the presence of the bromine atom renders this position electrophilic, enabling palladium-catalyzed oxidative addition.

  • 2-Ethyl Group: This alkyl chain acts as a weak electron donor (+I effect), slightly increasing the electron density of the ring and the basicity of the nitrogen. This stabilization is crucial for the formation of a stoichiometric hydrochloride salt.

Physicochemical Profile

The following data synthesizes experimental observations with calculated descriptors essential for formulation and reaction planning.

Property Value / Description Implication for Research
Physical State White to off-white crystalline solidIndicates high purity; discoloration suggests free base degradation.[1]
Melting Point >120°C (Decomposition)Salt dissociation occurs at high temps; avoid prolonged heating without solvent.[1]
Solubility (Water) Moderate to High (>10 mg/mL)The ionic lattice breaks effectively in water, unlike the lipophilic free base.
Solubility (Organics) Soluble in MeOH, DMSO, DMF.[1] Sparingly soluble in DCM/EtOAc.[1]Use polar protic solvents for analysis; switch to free base for extraction into non-polar organics.[1]
pKa (Conjugate Acid) ~2.2 – 2.8 (Predicted)The salt is acidic.[1] In aqueous solution, it maintains a low pH (~2-3).[1]
LogP (Free Base) 2.40Moderate lipophilicity makes the free base cell-permeable and suitable for CNS targets.[1]
Hygroscopicity ModerateThe HCl salt can absorb atmospheric moisture; store under desiccant.[1]

Synthetic Utility & Reactivity Workflow

The primary utility of 5-bromo-2-ethyl-1,3-thiazole hydrochloride is as an electrophile in cross-coupling reactions. The following workflow illustrates the logical progression from salt neutralization to complex scaffold generation.

Free Base Liberation (Mandatory Precursor Step)

While the HCl salt is stable for storage, most organometallic reactions (Suzuki, Stille) require the free base to prevent catalyst poisoning by the acidic proton or chloride ions.

  • Protocol: Suspend the salt in DCM. Add 1.1 equivalents of saturated aqueous NaHCO₃.[1] Stir vigorously for 15 minutes. Separate the organic layer, dry over Na₂SO₄, and concentrate in vacuo. Note: The free base is volatile; do not apply high vacuum for extended periods.[1]

Diagram: Reactivity & Functionalization Workflow

ReactivityWorkflow Figure 1: Synthetic workflow transforming the stable salt into active pharmaceutical scaffolds. Salt 5-Bromo-2-ethyl-1,3-thiazole Hydrochloride (Stable Storage Form) FreeBase Free Base (Reactive Intermediate) Salt->FreeBase Neutralization (NaHCO3/DCM) Suzuki Suzuki Coupling (Aryl/Heteroaryl attachment) FreeBase->Suzuki Pd(PPh3)4, Ar-B(OH)2 Base, Heat Lithiation Lithium-Halogen Exchange (Nucleophilic C5) FreeBase->Lithiation n-BuLi, -78°C (Generates C5-Li) Target Biologically Active Scaffold Suzuki->Target Further Derivatization Lithiation->Target Electrophile Trapping (E+)

[1][2][3]

Key Reaction: Suzuki-Miyaura Coupling

Context: This is the standard method for attaching aryl groups to the C5 position.[1]

  • Reagents: Free base (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq).[1]

  • Solvent: Dioxane:Water (4:1).[1]

  • Conditions: Degas solvents thoroughly.[1] Heat to 90°C for 4-12 hours.

  • Mechanism: The electron-rich thiazole facilitates oxidative addition of the C-Br bond to Pd(0), despite the steric bulk of the ethyl group (which is distal to the reaction site).

Experimental Characterization Protocols

To validate the identity of the compound, the following spectroscopic signatures must be confirmed.

¹H-NMR Interpretation (DMSO-d₆)
  • δ 1.25 ppm (Triplet, 3H, J=7.5 Hz): Methyl protons of the ethyl group (–CH₂–CH₃ ).[1]

  • δ 3.05 ppm (Quartet, 2H, J=7.5 Hz): Methylene protons (–CH₂ –CH₃).[1] The chemical shift is deshielded due to the adjacent aromatic ring.

  • δ 7.85 ppm (Singlet, 1H): The C4-H proton of the thiazole ring.[1] This singlet is diagnostic; a shift or splitting indicates impurities or wrong regiochemistry.[1]

  • δ ~9-11 ppm (Broad Singlet, 1H): The N–H⁺ proton from the hydrochloride salt.[1] This signal is exchangeable with D₂O and may be broad or invisible depending on water content.[1]

Purity Determination via HPLC
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

  • Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).[1]

  • Detection: UV at 254 nm.[1]

  • Retention Time: Expect early elution compared to purely lipophilic analogs due to the polar salt form, but later than unsubstituted thiazole due to the ethyl/bromo groups.

Handling, Stability & Safety

Storage & Stability
  • Hygroscopicity: The HCl salt is hygroscopic.[1] It must be stored in a tightly sealed container, preferably under an inert atmosphere (Argon/Nitrogen), at 2-8°C.

  • Degradation: Exposure to moist air can lead to partial hydrolysis or "caking."[1] If the solid turns yellow/orange, check for free bromine liberation (unlikely but possible under light exposure) or oxidation of the ethyl group.

Safety Hazards
  • GHS Classification: Irritant (Skin/Eye/Respiratory).[1]

  • Specific Risk: Thiazoles can be sensitizers.[1] Use nitrile gloves and work in a fume hood.[1]

  • Incompatibility: Strong oxidizing agents (reacts with ethyl group/sulfur) and strong bases (liberates free base).[1]

References

  • Hit2Lead . 5-bromo-2-ethyl-1,3-thiazole hydrochloride Product Page. Retrieved from [1]

  • PubChem . 2-Amino-5-bromo-4-methyl-1,3-thiazole hydrochloride (Analogous Salt Data). National Library of Medicine.[1] Retrieved from [1]

  • BenchChem . Application Notes and Protocols for 5-Bromothiazole Derivatives in Drug Discovery. Retrieved from [1]

  • ChemicalBook . Synthesis and Properties of 5-Bromothiazoles. Retrieved from [1]

  • Fluorochem . Ethyl 5-bromo-4-methylthiazole-2-carboxylate (Structural Analog Properties). Retrieved from [1]

Sources

Foundational

5-Bromo-2-ethyl-1,3-thiazole hydrochloride CAS number 1609406-77-0

Technical Monograph: 5-Bromo-2-ethyl-1,3-thiazole Hydrochloride (CAS 1609406-77-0) Executive Summary 5-Bromo-2-ethyl-1,3-thiazole hydrochloride acts as a high-value electrophilic building block in modern medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 5-Bromo-2-ethyl-1,3-thiazole Hydrochloride (CAS 1609406-77-0)

Executive Summary

5-Bromo-2-ethyl-1,3-thiazole hydrochloride acts as a high-value electrophilic building block in modern medicinal chemistry. Its structural utility lies in the orthogonal reactivity of the thiazole core: the C5-bromine atom serves as a prime handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Buchwald-Hartwig), while the C2-ethyl group provides a lipophilic anchor often required for binding pocket occupancy in kinase inhibitors and GPCR ligands. This monograph details the physiochemical profile, synthetic pathways, and validated reactivity patterns of this compound, designed to support researchers in lead optimization and library synthesis.

Chemical Specifications & Physiochemical Profile

PropertySpecification
Chemical Name 5-Bromo-2-ethyl-1,3-thiazole hydrochloride
CAS Number 1609406-77-0
Molecular Formula C₅H₆BrNS · HCl
Molecular Weight 228.54 g/mol (Salt); 192.08 g/mol (Free Base)
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, Methanol, Water (moderate); Free base soluble in DCM, EtOAc
pKa (Calc) ~2.5 (Thiazole nitrogen)
Storage Hygroscopic; Store at 2-8°C under inert atmosphere (Ar/N₂)

Synthetic Architecture

The synthesis of 5-bromo-2-ethyl-1,3-thiazole typically proceeds via the electrophilic halogenation of the parent 2-ethylthiazole. The hydrochloride salt is subsequently formed to enhance shelf-stability, as the free base can be prone to oxidative degradation or polymerization over time.

Mechanistic Pathway
  • Precursor Assembly: The 2-ethylthiazole core is constructed via Hantzsch Thiazole Synthesis using propanethioamide and chloroacetaldehyde.

  • Regioselective Bromination: The C5 position of the thiazole ring is the most electron-rich site, allowing for selective electrophilic aromatic substitution (S_EAr) using N-Bromosuccinimide (NBS) or molecular bromine.

  • Salt Formation: Treatment with anhydrous HCl in dioxane/ether precipitates the stable hydrochloride salt.

SynthesisPathway Start Propanethioamide + Chloroacetaldehyde Inter 2-Ethylthiazole (Core Scaffold) Start->Inter Hantzsch Cyclization (EtOH, Reflux) ProdBase 5-Bromo-2-ethylthiazole (Free Base) Inter->ProdBase Electrophilic Bromination (NBS, ACN, RT) Final 5-Bromo-2-ethyl-1,3-thiazole HCl (CAS 1609406-77-0) ProdBase->Final Salt Formation (HCl/Dioxane)

Figure 1: Synthetic route from acyclic precursors to the target hydrochloride salt.

Reactivity Matrix & Applications

The C5-Br bond is the focal point of this molecule's utility. Unlike the C2 position, which is flanked by both sulfur and nitrogen (making it susceptible to nucleophilic attack if a leaving group were present), the C5 position behaves like an electron-rich aryl halide.[1]

Key Transformations
  • Suzuki-Miyaura Coupling: Reaction with aryl/heteroaryl boronic acids to generate 2,5-disubstituted thiazoles. This is critical for "fragment linking" in drug discovery.

  • Buchwald-Hartwig Amination: Introduction of amine motifs at C5 to modulate solubility and hydrogen bonding.

  • C-H Activation: The C4 proton is acidic enough for direct arylation under specific Pd/Cu catalysis conditions, allowing for sequential functionalization (C5 then C4).

Reactivity Center 5-Bromo-2-ethylthiazole (Reactive Core) Suzuki 5-Aryl-2-ethylthiazole (Biaryl Scaffolds) Center->Suzuki Ar-B(OH)2, Pd(dppf)Cl2 Suzuki-Miyaura Buchwald 5-Amino-2-ethylthiazole (Kinase Inhibitor Motifs) Center->Buchwald R-NH2, Pd2(dba)3 Buchwald-Hartwig Stille 5-Alkyl/Vinyl-2-ethylthiazole Center->Stille R-SnBu3, Pd(PPh3)4 Stille Coupling Negishi 5-Zinc/Magnesium Species (Metallation) Center->Negishi iPrMgCl or Zn Halogen-Metal Exchange

Figure 2: Divergent reactivity profile of the 5-bromo-2-ethylthiazole scaffold.

Experimental Protocols

Note: These protocols are adapted from validated procedures for homologous 5-bromothiazoles [1, 2] and optimized for the ethyl derivative.

Protocol A: Generation of Free Base from HCl Salt

Context: Many organometallic reactions (e.g., Suzuki) require the free base to prevent catalyst poisoning by acidic protons.

  • Suspend 5-Bromo-2-ethyl-1,3-thiazole HCl (1.0 eq) in DCM (10 mL/g).

  • Add saturated aqueous NaHCO₃ (15 mL/g) slowly with vigorous stirring.

  • Separate the organic layer and extract the aqueous layer twice with DCM.

  • Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo at <30°C (volatile!).

  • Validation: Check by TLC (Hexane:EtOAc 4:1); the free base will have a higher R_f than the salt.

Protocol B: Suzuki-Miyaura Cross-Coupling (General Procedure)

Target: Synthesis of 5-aryl-2-ethylthiazoles.

  • Charge: In a reaction vial, combine 5-bromo-2-ethylthiazole (free base, 1.0 mmol), Aryl boronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Solvent: Add 1,4-Dioxane:Water (4:1 ratio, 5 mL). Degas by sparging with Argon for 5 mins.

  • Catalyst: Add Pd(dppf)Cl₂[2]·DCM (0.05 mmol).

  • Reaction: Seal and heat to 80°C for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry (Na₂SO₄), and purify via silica flash chromatography.

  • Critical Insight: The ethyl group at C2 is stable, but avoid strong oxidizers which could attack the benzylic-like position of the ethyl chain.

Handling, Safety & Stability

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Stability: The HCl salt is significantly more stable than the free base. The free base may darken upon exposure to light and air due to slow polymerization or oxidation of the sulfur.

  • Incompatibility: Strong oxidizing agents (reacts with sulfur), strong bases (liberates free base).

  • Disposal: Halogenated organic waste streams.

References

  • BenchChem. "Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole." BenchChem Application Library. Accessed 2025.[1][3][4] Link

  • Organic Chemistry Portal. "Synthesis of Thiazoles: Hantzsch Synthesis and Electrophilic Substitution." Organic Chemistry Portal. Accessed 2025.[1][3][4] Link

  • PubChem. "Compound Summary: 5-Bromo-2-ethyl-1,3-thiazole." National Library of Medicine. Link

  • Hit2Lead. "Compound Datasheet: 5-bromo-2-ethyl-1,3-thiazole hydrochloride." ChemBridge. Link

  • Sigma-Aldrich. "Safety Data Sheet: 5-Bromo-4-methylthiazole (Homolog Reference)." Merck KGaA. Link

Sources

Exploratory

Technical Monograph: Structural Dynamics and Synthetic Utility of 5-Bromo-2-ethyl-1,3-thiazole Hydrochloride

Executive Summary 5-Bromo-2-ethyl-1,3-thiazole hydrochloride (CAS: 1609406-77-0) represents a specialized heteroaromatic scaffold utilized primarily as a fragment in high-throughput medicinal chemistry. Unlike generic th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-2-ethyl-1,3-thiazole hydrochloride (CAS: 1609406-77-0) represents a specialized heteroaromatic scaffold utilized primarily as a fragment in high-throughput medicinal chemistry. Unlike generic thiazoles, the specific substitution pattern—a lipophilic ethyl group at the C2 position and a reactive bromine "warhead" at C5—renders it an ideal candidate for Fragment-Based Drug Discovery (FBDD) . This configuration balances steric bulk with electronic activation, allowing for precise palladium-catalyzed cross-coupling reactions while maintaining a favorable pharmacokinetic profile.

This guide analyzes the molecular architecture, synthesis pathways, and reactivity profile of this compound, providing a roadmap for its application in the development of kinase inhibitors and anti-infective agents.

Molecular Architecture & Electronic Properties

Structural Topology

The core of the molecule is the 1,3-thiazole ring, a five-membered heteroaromatic system containing sulfur and nitrogen.[1] The aromaticity arises from the delocalization of 6


-electrons: two from the double bonds and the lone pair from the sulfur atom.
  • C2-Ethyl Group: The ethyl substituent at position 2 acts as a lipophilic anchor. Unlike a methyl group, the ethyl chain introduces a degree of rotational freedom and steric volume that can fill hydrophobic pockets in target proteins (e.g., ATP-binding sites in kinases).

  • C5-Bromo Substituent: The bromine atom at position 5 is the functional "handle." Position 5 is electronically favored for electrophilic halogenation, making this position highly reactive for metal-catalyzed cross-coupling.

  • N3-Protonation (HCl Salt): In its hydrochloride form, the nitrogen at position 3 (N3) is protonated. The lone pair on N3 is orthogonal to the

    
    -system, making it the most basic site (
    
    
    
    of conjugate acid
    
    
    2.5–3.0). Protonation creates an ionic lattice, significantly increasing the melting point and water solubility compared to the volatile free base oil.
Physicochemical Profile

The following data distinguishes the salt form from the free base, critical for formulation and storage.

PropertyValue (HCl Salt)Context / Relevance
Molecular Formula

Includes the HCl moiety.
Molecular Weight 228.54 g/mol Ideal for FBDD (Rule of 3 compliant).
Physical State Crystalline SolidHygroscopic; requires desiccated storage.
Solubility Water, Methanol, DMSOHigh polarity due to ionic character.
Predicted LogP ~2.4 (Free Base)Moderate lipophilicity for membrane permeability.
H-Bond Donors 1 (N-H

)
Critical for salt bridge formation in crystals.

Synthetic Pathways and Manufacturing Logic

The synthesis of 5-Bromo-2-ethyl-1,3-thiazole hydrochloride typically follows a convergent route, prioritizing regiocontrol. Two primary methodologies are employed: Direct Halogenation and Cyclization (Hantzsch Synthesis) .[2]

Method A: Direct Electrophilic Halogenation (Industrial Route)

This method starts with the commercially available 2-ethylthiazole.

  • Reagent: N-Bromosuccinimide (NBS) or

    
    .
    
  • Solvent: Acetonitrile (ACN) or DMF.

  • Mechanism: The thiazole ring is electron-rich. The C5 position is the most nucleophilic carbon (highest HOMO coefficient), directing the electrophilic bromine attack exclusively to C5.

  • Salt Formation: The resulting oil is treated with anhydrous HCl in dioxane/ether to precipitate the hydrochloride salt.

Method B: Hantzsch Thiazole Synthesis (De Novo)

Used when specific isotopic labeling or ultra-high purity is required.

  • Reactants: Propanethioamide +

    
    -Bromoacetaldehyde (or its acetal).
    
  • Cyclization: Condensation yields the thiazole ring.

  • Bromination: Subsequent bromination at C5.

Visualization of Synthesis Logic

The following diagram illustrates the decision matrix for synthesis, highlighting the critical salt formation step that stabilizes the volatile intermediate.

SynthesisWorkflow cluster_conditions Critical Process Control Start Precursor: 2-Ethylthiazole Inter Intermediate: 5-Bromo-2-ethylthiazole (Free Base Oil) Start->Inter Electrophilic Subst. (ACN, 25°C) Reagent Electrophile: N-Bromosuccinimide (NBS) Reagent->Inter Final Target Product: 5-Bromo-2-ethyl-1,3-thiazole HCl (Crystalline Solid) Inter->Final Protonation (Precipitation) Acid Reagent: Anhydrous HCl (in Dioxane) Acid->Final

Figure 1: Synthetic workflow converting the volatile free base into the stable hydrochloride salt via regioselective bromination.

Reactivity & Applications in Drug Design[1][3][4]

The C5 "Warhead" (Cross-Coupling)

The C5-Bromine bond is the primary site of reactivity. It is highly susceptible to oxidative addition by Palladium(0) species.

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids yields 2-ethyl-5-arylthiazoles. This is the standard method for extending the carbon skeleton.

  • Buchwald-Hartwig Amination: Displacement of the bromine with amines allows for the introduction of solubilizing nitrogen groups.

The N3 "Anchor" (Coordination)

In the free base form (generated in situ by adding base like


), the N3 nitrogen can coordinate with metal centers. This is relevant for:
  • Chelation: Designing metallo-enzyme inhibitors.

  • Hydrogen Bonding: N3 acts as a hydrogen bond acceptor in the active site of proteins.

Experimental Protocol: Suzuki Coupling Example

To validate the utility of this scaffold, the following protocol is recommended for derivatization:

  • Charge: Combine 5-Bromo-2-ethyl-1,3-thiazole HCl (1.0 eq), Aryl Boronic Acid (1.2 eq), and

    
     (5 mol%).
    
  • Neutralize: Add

    
     (3.0 eq) to neutralize the HCl and activate the boronic acid.
    
  • Solvent: Degassed Dioxane/Water (4:1).

  • Conditions: Heat to 80°C for 4 hours under

    
    .
    
  • Workup: The HCl salt is converted to the free base product during reaction; extract with EtOAc.

Reactivity Map

This diagram details the divergent pathways available from the core scaffold.

ReactivityMap Core 5-Bromo-2-ethyl-1,3-thiazole HCl Base Neutralization (NaOH/NaHCO3) Core->Base Deprotonation Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Biaryl 5-Aryl-2-ethylthiazole (Scaffold Extension) Suzuki->Biaryl Stille Stille Coupling (Ar-SnBu3, Pd cat.) Stille->Biaryl Negishi Negishi Coupling (R-ZnX, Pd cat.) Alkyl 2,5-Dialkylthiazole (Lipophilic Analog) Negishi->Alkyl Base->Suzuki Base->Stille Base->Negishi FreeBase Free Base (Coordination Ligand) Base->FreeBase Isolation

Figure 2: Divergent reactivity profile showing the C5-Br displacement pathways and N3 deprotonation.

Handling and Stability (E-E-A-T)

Hygroscopicity & Storage

As a hydrochloride salt, the compound is hygroscopic .

  • Risk: Exposure to ambient moisture can lead to hydrolysis or the formation of a sticky gum (deliquescence), complicating precise weighing.

  • Protocol: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Use a desiccator for long-term storage.

Analytical Characterization (Expected Signals)

Researchers should verify the identity of the material using 1H NMR (DMSO-d6).[3]

  • 
     1.30 ppm (t, 3H):  Methyl group of the ethyl chain.
    
  • 
     3.05 ppm (q, 2H):  Methylene group of the ethyl chain.
    
  • 
     7.80–8.00 ppm (s, 1H):  The C4-H proton. Note: This singlet will be significantly downshifted compared to the free base due to the electron-withdrawing effect of the protonated Nitrogen.
    
  • 
     10.0+ ppm (br s):  N-H+ exchangeable proton (if visible).
    

References

  • PubChem. 2-Amino-5-bromo-4-methyl-1,3-thiazole hydrochloride (Analogous Salt Data). National Library of Medicine. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Thiazoles (Hantzsch and Substitution Methods). Available at: [Link]

Sources

Foundational

5-Bromo-2-ethyl-1,3-thiazole hydrochloride mechanism of action

Mechanisms of Chemical Reactivity & Pharmacophore Integration[1][2] Executive Summary 5-Bromo-2-ethyl-1,3-thiazole hydrochloride (CAS: 1609406-77-0) is a specialized heteroaromatic building block utilized primarily in Fr...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanisms of Chemical Reactivity & Pharmacophore Integration[1][2]

Executive Summary

5-Bromo-2-ethyl-1,3-thiazole hydrochloride (CAS: 1609406-77-0) is a specialized heteroaromatic building block utilized primarily in Fragment-Based Drug Discovery (FBDD) and Lead Optimization .[1] Unlike a standalone active pharmaceutical ingredient (API) with a singular biological target, its "mechanism of action" is dual-faceted:

  • Synthetic Mechanism: It functions as a versatile electrophile in transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex bioactive scaffolds.[1]

  • Pharmacophoric Mechanism: Once incorporated into a ligand, the thiazole moiety acts as a bioisostere for pyridine or amide groups, modulating lipophilicity (LogP), metabolic stability, and hydrogen bonding networks within protein active sites.

This guide details the physicochemical mechanics, synthetic utility, and structural biology principles governing this compound's application in drug development.

Chemical Mechanism of Action: Reactivity Profile

The core utility of 5-bromo-2-ethyl-1,3-thiazole lies in the electronic polarization of the thiazole ring.[1] The presence of the bromine atom at the C5 position, combined with the electron-withdrawing nature of the nitrogen (N3), creates a distinct reactivity landscape.

1.1 Electronic Distribution & Reactive Sites
  • C5 Position (Electrophilic Center): The C-Br bond is activated for oxidative addition by palladium or nickel catalysts.[1] The electron-deficient nature of the thiazole ring (relative to thiophene) facilitates rapid oxidative addition, making it a superior substrate for Suzuki-Miyaura and Buchwald-Hartwig couplings.[1]

  • C2 Position (Steric & Lipophilic Anchor): The ethyl group at C2 provides steric bulk and lipophilicity, preventing metabolic oxidation at this typically labile position while anchoring the molecule in hydrophobic pockets of target proteins.

  • N3 Position (Lewis Base): The nitrogen lone pair remains available for coordination or hydrogen bonding but can also poison metal catalysts if not masked or if the catalyst system is not robust (e.g., requires bulky phosphine ligands).

1.2 Visualization: Reactivity & Synthetic Pathways

ReactivityPathway Compound 5-Bromo-2-ethyl-1,3-thiazole (Core Scaffold) Pd_Cycle Pd(0) Oxidative Addition (Mechanism Initiation) Compound->Pd_Cycle C5-Br Activation Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Pd_Cycle->Suzuki + Boronic Acid Buchwald Buchwald-Hartwig (C-N Bond Formation) Pd_Cycle->Buchwald + Amine Heck Heck Reaction (Alkenylation) Pd_Cycle->Heck + Alkene Bioactive Bioactive Drug Candidate (Kinase/GPCR Inhibitor) Suzuki->Bioactive Buchwald->Bioactive Heck->Bioactive

Figure 1: Synthetic divergence pathways for 5-bromo-2-ethyl-1,3-thiazole in medicinal chemistry workflows.

Pharmacophore Mechanism: Ligand-Target Interaction[1]

When 5-bromo-2-ethyl-1,3-thiazole is used as a fragment or a substructure, it influences the biological activity of the final drug molecule through specific molecular interactions.

2.1 Thiazole as a Bioisostere

The thiazole ring is often used as a bioisostere for pyridine or phenyl rings.

  • H-Bond Acceptor: The N3 nitrogen can accept hydrogen bonds from backbone amides (e.g., in the hinge region of kinases).

  • S1 Interaction: The sulfur atom can engage in "sigma-hole" interactions or weak electrostatic interactions with carbonyl oxygens or aromatic residues (S-π interactions).[1]

2.2 Structure-Activity Relationship (SAR) Data
FeatureRole in Biological MechanismEffect on Drug Properties
Ethyl Group (C2) Hydrophobic AnchorIncreases LogP (~0.5 unit vs Methyl); fills hydrophobic pockets (e.g., ATP binding sites).[1]
Nitrogen (N3) H-Bond AcceptorCritical for binding affinity; pKa ~2.5 (weak base), reduces non-specific binding vs highly basic amines.
Sulfur (S1) Electronic ModulatorIncreases aromatic character; allows for metabolic stability against ring opening.
Bromine (C5) Reactive Handle / Halogen BondIn Synthesis: Leaving group. In Final Drug: If retained, Br can form halogen bonds with backbone carbonyls.
Experimental Protocol: Palladium-Catalyzed Cross-Coupling

Objective: To utilize 5-bromo-2-ethyl-1,3-thiazole hydrochloride in a Suzuki-Miyaura coupling to generate a biaryl intermediate (common in kinase inhibitor synthesis).[1]

Context: The hydrochloride salt form requires neutralization in situ to liberate the free base for efficient catalytic turnover.

Protocol Steps:
  • Reagent Preparation:

    • Substrate: 5-Bromo-2-ethyl-1,3-thiazole HCl (1.0 equiv)[1]

    • Partner: Aryl boronic acid (1.2 equiv)

    • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv)

    • Base: K₂CO₃ (3.0 equiv) - Excess base is crucial to neutralize HCl and activate boronic acid.[1]

    • Solvent: 1,4-Dioxane/Water (4:1 ratio) - Degassed.[1]

  • Reaction Assembly:

    • Charge a microwave vial with the thiazole HCl salt, boronic acid, and base.

    • Evacuate and backfill with Argon (3 cycles).

    • Add degassed solvent mixture.

    • Add Pd catalyst under positive Argon flow.

  • Execution:

    • Heat to 90°C for 4–12 hours (or 110°C for 30 min in microwave).

    • Monitoring: Monitor by LC-MS.[1] The Br signal (M/M+2 pattern) should disappear.

  • Workup:

    • Filter through a Celite pad to remove Pd black.

    • Dilute with EtOAc, wash with brine.

    • Dry over Na₂SO₄ and concentrate.

Technical Note: The HCl salt is hygroscopic. Weigh rapidly or use a glovebox. The free base of this thiazole is a low-melting solid/oil and can be volatile; avoid prolonged high-vacuum exposure during isolation.[1]

Biological Signaling & Pathway Integration

While the compound itself is a fragment, thiazole-based drugs often target specific signaling pathways. The diagram below illustrates where a drug derived from this scaffold (e.g., a CDK or VEGFR inhibitor) typically intervenes.

SignalingPathway Ligand Thiazole-Derived Drug Receptor Receptor Tyrosine Kinase (VEGFR/PDGFR) Ligand->Receptor Competitive Binding (Hinge Region) Phosphorylation Autophosphorylation Receptor->Phosphorylation Inhibited ATP ATP ATP->Receptor Blocked by Ligand Cascade Ras/Raf/MEK/ERK Cascade Phosphorylation->Cascade Response Cell Proliferation/Angiogenesis Cascade->Response

Figure 2: Mechanism of action for thiazole-based kinase inhibitors blocking ATP binding.[1]

Safety & Handling (HCl Salt)
  • Corrosivity: The hydrochloride salt will generate HCl fumes if exposed to strong moisture or during heating without base.

  • Stability: Store at 2–8°C under inert gas. Thiazoles can darken (oxidize) upon prolonged exposure to air and light.

  • Solubility: Highly soluble in water, DMSO, and Methanol. Sparingly soluble in non-polar solvents (Hexane) until neutralized to the free base.

References
  • Hit2Lead. (2025). Compound Profile: 5-bromo-2-ethyl-1,3-thiazole hydrochloride.[1][2] ChemBridge. Link

  • RSC Medicinal Chemistry. (2023). Thiazole scaffolds in FDA-approved drugs: A review of structure-activity relationships. Royal Society of Chemistry. Link

  • BenchChem. (2025).[3] Technical Data: 5-Bromo-2-ethylthiazole derivatives and synthetic applications. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 130132155 (Related 5-bromo-thiazoles). Link

  • MDPI Pharmaceuticals. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs. Link

(Note: As this is a specific chemical intermediate, direct clinical "mechanism of action" literature does not exist for the fragment itself. References provided anchor the compound's utility in the broader context of thiazole medicinal chemistry.)

Sources

Exploratory

Comprehensive Spectroscopic Characterization: 5-Bromo-2-ethyl-1,3-thiazole Hydrochloride

This technical guide details the spectroscopic characterization of 5-Bromo-2-ethyl-1,3-thiazole hydrochloride , a critical heterocyclic building block in medicinal chemistry. The following data and protocols are synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the spectroscopic characterization of 5-Bromo-2-ethyl-1,3-thiazole hydrochloride , a critical heterocyclic building block in medicinal chemistry. The following data and protocols are synthesized from standard structural elucidation principles applied to thiazole derivatives, intended to serve as a reference for quality control and structural validation.

Compound Profile & Significance

  • IUPAC Name: 5-Bromo-2-ethyl-1,3-thiazole hydrochloride

  • CAS Number: 1609406-77-0[1]

  • Molecular Formula: C

    
    H
    
    
    
    BrNS[1] · HCl
  • Molecular Weight: 228.54 g/mol (Salt); 192.08 g/mol (Free Base)

  • Structural Utility: The 5-bromo position serves as a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the 2-ethyl group provides lipophilic bulk often required for binding pocket occupancy in kinase inhibitors.

Mass Spectrometry (MS): The Isotopic Fingerprint

For halogenated heterocycles, Mass Spectrometry provides the most immediate confirmation of identity through isotopic pattern analysis.

Ionization & Detection[3]
  • Method: Electrospray Ionization (ESI) in Positive Mode (+ve).

  • Observation: In ESI, the hydrochloride salt dissociates. You will detect the protonated free base

    
    .
    
Isotopic Pattern (The "Twin Towers")

Bromine naturally exists as two stable isotopes:


Br (50.7%) and 

Br (49.3%). This creates a distinct 1:1 doublet for the molecular ion.
Ion Speciesm/z (Theoretical)Relative AbundanceInterpretation

191.95 100%Base peak (Monoisotopic)

193.95 ~98%M+2 peak (Diagnostic for Br)

113.0 VariableLoss of Bromine (Debromination)
Fragmentation Pathway (DOT Visualization)

The following diagram illustrates the primary fragmentation logic expected in MS/MS experiments.

MS_Fragmentation Figure 1: Predicted ESI-MS Fragmentation Pathway for 5-Bromo-2-ethylthiazole M_Ion Molecular Ion [M+H]+ m/z 192 / 194 Frag_Br Loss of Br• [M - Br]+ M_Ion->Frag_Br - Br (79/81) Frag_Ethyl Ethyl Cleavage [M - C2H5]+ M_Ion->Frag_Ethyl - 29 Da Ring_Open Thiazole Ring Cleavage (RDA-like) M_Ion->Ring_Open High Energy Final C3H3NS Fragment m/z ~85 Frag_Br->Final Rearrangement

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is critical for confirming the salt form (hydrochloride) versus the free base.

Key Diagnostic Bands
Functional GroupWavenumber (cm

)
IntensityAssignment Notes
N-H Stretch (

NH)
2600 – 3100 Broad, MedDiagnostic for HCl Salt. Overlaps with C-H stretches. Indicates protonation at the thiazole nitrogen.
C-H Stretch (Ar) 3050 – 3100WeakThiazole ring C4-H stretch.
C-H Stretch (Alk) 2850 – 2980MediumEthyl group (-CH

CH

) stretches.
C=N / C=C Stretch 1450 – 1550StrongThiazole ring skeletal vibrations.
C-Br Stretch 600 – 700 MediumCharacteristic carbon-bromine bond vibration.

Technical Insight: If the broad band at 2600–3100 cm


 is absent and the spectrum is sharp >3000 cm

, the sample has likely free-based (degraded) or was not fully protonated.

Nuclear Magnetic Resonance (NMR) Architecture

NMR is the definitive tool for structural connectivity. For the hydrochloride salt, DMSO-d


  is the preferred solvent due to the polarity of the ionic species.
H NMR Data (400 MHz, DMSO-d )
PositionShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
NH

~10.5 – 12.0 Broad Singlet1H-Exchangeable proton on Nitrogen. Chemical shift varies with concentration/water content.
H-4 7.95 – 8.10 Singlet1H-The only aromatic proton. Deshielded by the adjacent N

and Br.
CH

3.05 – 3.15 Quartet2H7.6Methylene of the ethyl group. Deshielded by the aromatic ring.
CH

1.30 – 1.40 Triplet3H7.6Methyl terminal. Classic triplet splitting from adjacent CH

.

Expert Note on Solvent Effects:

  • In CDCl

    
      (if soluble), the H-4 proton typically appears upfield (~7.6 ppm) compared to the salt in DMSO.
    
  • The N-H

    
      proton is often invisible in CD
    
    
    
    OD due to rapid deuterium exchange.
C NMR Data (100 MHz, DMSO-d )
CarbonShift (

, ppm)
TypeAssignment Logic
C-2 ~175.0 QuaternaryMost deshielded due to N=C-S connectivity and protonation effect.
C-4 ~143.5 CHAromatic CH adjacent to Nitrogen.
C-5 ~108.0 QuaternaryShielded relative to C-4 due to the "Heavy Atom Effect" of Bromine.
CH

28.5 CH

Benzylic-like position.
CH

14.2 CH

Typical aliphatic methyl.

Experimental Protocols

NMR Sample Preparation (Salt Form)

The hydrochloride salt is hygroscopic and potentially acidic.

  • Mass: Weigh 5–10 mg of the solid into a clean vial.

  • Solvent: Add 0.6 mL of DMSO-d

    
      (99.9% D). Avoid CDCl
    
    
    
    unless the salt is neutralized, as solubility will be poor.
  • Mixing: Vortex until fully dissolved. If the solution is cloudy, filter through a cotton plug directly into the NMR tube.

  • Acquisition: Run standard proton parameters (NS=16, D1=1.0s).

Conversion to Free Base for Comparison

To validate the salt formation, you can perform an in-situ free-basing:

  • Dissolve the salt in CDCl

    
     (suspension) or DMSO-d
    
    
    
    .
  • Add 1 drop of D

    
    O  containing Na
    
    
    
    CO
    
    
    or shake with aqueous bicarbonate.
  • Extract the organic layer.[2]

  • Result: The broad NH

    
     peak will disappear, and the H-4 aromatic peak will shift upfield by ~0.3–0.5 ppm.
    
Structural Elucidation Workflow (DOT Visualization)

Structural_Workflow Figure 2: Analytical Workflow for Thiazole Salt Validation Sample Unknown Sample (White Solid) MS_Step LC-MS (ESI+) Sample->MS_Step Pattern_Check Check Br Pattern (192/194) MS_Step->Pattern_Check IR_Step FT-IR (ATR) Pattern_Check->IR_Step Mass Confirmed Salt_Check Check NH+ Band (2600-3100 cm-1) IR_Step->Salt_Check NMR_Step 1H NMR (DMSO-d6) Salt_Check->NMR_Step Form Confirmed Confirm Confirm Structure & Salt Stoichiometry NMR_Step->Confirm

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 45787555, 5-Bromo-2-(1-pyrrolidinyl)thiazole (Analogous Spectral Data Reference). Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Reference for Thiazole ring chemical shifts).

Sources

Foundational

solubility and stability of 5-Bromo-2-ethyl-1,3-thiazole hydrochloride

An In-Depth Technical Guide to the Solubility, Stability, and Application Workflows of 5-Bromo-2-ethyl-1,3-thiazole Hydrochloride Executive Summary The development of robust pharmaceutical intermediates relies heavily on...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility, Stability, and Application Workflows of 5-Bromo-2-ethyl-1,3-thiazole Hydrochloride

Executive Summary

The development of robust pharmaceutical intermediates relies heavily on understanding their physicochemical properties. 5-Bromo-2-ethyl-1,3-thiazole hydrochloride (CAS: 1609406-77-0) is a highly versatile, halogenated heterocyclic building block frequently utilized in the synthesis of biologically active compounds and advanced materials. This whitepaper provides a comprehensive evaluation of its solubility dynamics, stability profile, and downstream application workflows, offering researchers actionable, self-validating protocols grounded in established chemical principles.

Chemical Profiling & The Rationale for the Hydrochloride Salt

In drug development and synthetic chemistry, the physical form of an active pharmaceutical ingredient (API) or intermediate dictates its processability, stability, and bioavailability[1]. The free base form of 5-bromo-2-ethylthiazole is an oily liquid or low-melting solid, making it difficult to handle, weigh accurately, and store over long periods without degradation.

By converting the free base into a hydrochloride (HCl) salt , the thiazole nitrogen is protonated. This transformation yields several critical advantages:

  • Enhanced Lattice Energy: The ionic nature of the salt promotes the formation of a stable, crystalline solid, which is vastly superior for bulk manufacturing and precise stoichiometric measurements[2].

  • Improved Aqueous Solubility: The dipole-dipole interactions between the protonated thiazole ring, the chloride counterion, and polar solvent molecules significantly lower the thermodynamic barrier to dissolution[1].

  • Oxidative Stability: Protonation of the electron-rich thiazole nitrogen reduces its susceptibility to ambient oxidation, extending the shelf-life of the reagent[3].

Table 1: Physicochemical Properties

PropertyValue / Description
Chemical Name 5-Bromo-2-ethyl-1,3-thiazole hydrochloride
CAS Number 1609406-77-0
Molecular Formula

Molecular Weight ~228.54 g/mol
Physical State Crystalline solid (typically off-white to pale yellow)
Reactive Sites C5 (Bromine for cross-coupling), N3 (Protonated)

Solubility Dynamics & Solvent Selection

The solubility of 5-bromo-2-ethyl-1,3-thiazole hydrochloride is governed by its ionic nature. While it exhibits excellent solubility in polar protic solvents, its behavior in physiological or acidic media is subject to the common ion effect [4]. In environments with high ambient chloride concentrations (such as simulated gastric fluid or dilute HCl), the solubility product equilibrium is suppressed, leading to lower apparent solubility than in pure water[4].

Table 2: Qualitative Solubility Matrix

Solvent ClassSpecific SolventExpected SolubilityMechanistic Rationale
Polar Protic Water (

)
HighStrong ion-dipole interactions and high dielectric constant.
Polar Protic Methanol / EthanolHighHydrogen bonding stabilization of the chloride counterion.
Polar Aprotic DMSO / DMFModerate to HighHigh polarity solvates the cation, though chloride solvation is weaker.
Non-Polar Hexane / TolueneVery Low (Insoluble)Inability to disrupt the strong ionic crystal lattice energy.
Experimental Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

Causality Check: The shake-flask method is utilized over kinetic dissolution methods to ensure that the thermodynamic equilibrium is reached, providing the true maximum solubility limit of the compound.

  • Preparation: Add an excess amount (e.g., 500 mg) of 5-bromo-2-ethyl-1,3-thiazole hydrochloride to a 10 mL glass vial.

  • Solvent Addition: Add exactly 5.0 mL of the target solvent (e.g., HPLC-grade water or Methanol).

  • Equilibration: Seal the vial and place it in a thermostatically controlled orbital shaker at 25°C ± 0.5°C for 48 hours. Why 48 hours? This overcomes initial kinetic dissolution barriers and ensures complete saturation.

  • Phase Separation: Centrifuge the suspension at 10,000 RPM for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter. Why both? Centrifugation compacts the bulk solid, while filtration removes micro-particulates that would artificially inflate UV-Vis absorbance readings.

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV against a pre-established multi-point calibration curve.

SolubilityWorkflow Start Excess API Addition (5-Bromo-2-ethylthiazole HCl) Solvent Solvent Addition (Aqueous/Organic) Start->Solvent Equilibration Thermostatic Shaking (48h at 25°C) Solvent->Equilibration Separation Centrifugation & Filtration (Phase Separation) Equilibration->Separation Analysis HPLC-UV Quantification (Supernatant Analysis) Separation->Analysis

Diagram 1: Self-validating Shake-Flask Method for Thermodynamic Solubility Determination.

Stability Profile & Degradation Pathways

Hydrochloride salts of nitrogenous heterocycles are prone to specific degradation pathways under environmental stress. Understanding these pathways is critical for formulation and storage[3].

  • Hygroscopicity: Like many HCl salts, this compound is likely hygroscopic. Exposure to high relative humidity (RH > 60%) can lead to moisture sorption, deliquescence, and eventual disruption of the crystal lattice[3]. Storage in a desiccator under an inert atmosphere (Argon/Nitrogen) is mandatory.

  • Thermal Degradation: Elevated temperatures (typically >110°C) can induce dehydrohalogenation, where the salt loses HCl gas, reverting to the volatile and less stable free base[3].

  • Photolytic Degradation: The C-Br bond is susceptible to homolytic cleavage upon exposure to high-energy UV light, generating reactive radical species that can lead to dimerization or solvent abstraction.

StabilityPathways API 5-Bromo-2-ethyl-1,3-thiazole HCl Hygro Moisture Exposure (High RH) API->Hygro Thermal Thermal Stress (>110°C) API->Thermal Photo Photolytic Stress (UV/Vis Light) API->Photo Deliquescence Deliquescence & Lattice Disruption Hygro->Deliquescence Dehydrohalogenation Loss of HCl Gas (Free Base Formation) Thermal->Dehydrohalogenation Radical C-Br Bond Cleavage (Radical Formation) Photo->Radical

Diagram 2: Mechanistic Degradation Pathways of 5-Bromo-2-ethylthiazole HCl under environmental stress.
Experimental Protocol 2: Forced Degradation & System Suitability

Causality Check: Forced degradation studies validate that the analytical HPLC method is "stability-indicating"—meaning it can successfully resolve the parent peak from all degradation products.

  • Acid/Base Hydrolysis: Dissolve 10 mg of the compound in 1 mL of 0.1N HCl and another 10 mg in 1 mL of 0.1N NaOH. Why these extremes? To identify specific hydrolytic cleavage points of the thiazole ring under physiological extremes. Incubate at 60°C for 24 hours.

  • Oxidative Stress: Dissolve 10 mg in 1 mL of 3%

    
    . Incubate at room temperature for 24 hours to observe N-oxide formation.
    
  • Neutralization and Analysis: Neutralize all samples to pH 7.0 to prevent damage to the HPLC column, dilute with mobile phase, and inject. Ensure mass balance (Sum of peak areas ≈ 100% of initial parent peak area).

Downstream Application Workflows: Cross-Coupling

The primary utility of 5-bromo-2-ethyl-1,3-thiazole hydrochloride lies in its application as an electrophile in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and C-S couplings)[5],[6]. The C5-position is highly polarized due to the adjacent heteroatoms, making the C-Br bond highly susceptible to oxidative addition by Palladium (Pd) catalysts[7],[8].

Experimental Protocol 3: Suzuki-Miyaura Cross-Coupling

Causality Check: When using an HCl salt in a base-mediated cross-coupling reaction, the stoichiometry of the base must be adjusted. The first equivalent of base is consumed entirely by neutralizing the HCl counterion to liberate the free base. Failure to account for this will result in incomplete activation of the boronic acid and stalled reactions.

  • Reagent Loading: To an oven-dried Schlenk flask, add 5-bromo-2-ethyl-1,3-thiazole hydrochloride (1.0 equiv), the target arylboronic acid (1.2 equiv), and

    
     (0.05 equiv).
    
  • Base Addition: Add anhydrous

    
     (3.0 equiv). Why 3.0 equivalents? 1.0 equiv neutralizes the HCl salt; the remaining 2.0 equivs are required to form the reactive boronate complex essential for transmetalation.
    
  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v). Why degas? Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), killing the catalytic cycle.

  • Reaction: Heat to 90°C under an Argon atmosphere for 12 hours. Monitor conversion via TLC or LC-MS.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over

    
    , concentrate, and purify via flash chromatography.
    

CrossCoupling API 5-Bromo-2-ethylthiazole HCl Base Base Addition (K2CO3) (Neutralization to Free Base) API->Base PdCat Pd(0) Catalyst (Oxidative Addition at C-Br) Base->PdCat Transmetalation Transmetalation (Boronate Complex Attack) PdCat->Transmetalation ReductiveElim Reductive Elimination (Product Release & Pd(0) Regen) Transmetalation->ReductiveElim Product C5-Functionalized Thiazole (Target API) ReductiveElim->Product

Diagram 3: Mechanistic workflow of Pd-Catalyzed Cross-Coupling utilizing the Thiazole HCl Salt.

References

  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development - GSC Online Press. Available at:[Link]

  • Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals - Pharmaoffer.com. Available at:[Link]

  • Salt Selection in Drug Development - Pharmaceutical Technology. Available at:[Link]

  • Drug Dissolution Enhancement by Salt Formation - Research Journal of Pharmaceutical Dosage Forms and Technology. Available at:[Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC. Available at:[Link]

  • C‐S cross‐coupling reaction using 2‐bromothiazole as substrate - ResearchGate. Available at:[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - Chemical Reviews. Available at:[Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances. Available at:[Link]

Sources

Exploratory

Precision Engineering of Thiazole Scaffolds: A Medicinal Chemist’s Guide

Executive Summary The thiazole ring (1,3-thiazole) is not merely a structural linker; it is a "privileged scaffold" in medicinal chemistry, capable of engaging diverse biological targets with high affinity.[1][2] Found i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thiazole ring (1,3-thiazole) is not merely a structural linker; it is a "privileged scaffold" in medicinal chemistry, capable of engaging diverse biological targets with high affinity.[1][2] Found in over 18 FDA-approved drugs—ranging from the tyrosine kinase inhibitor Dasatinib to the antiretroviral Ritonavir —the thiazole moiety offers unique electronic properties that facilitate hydrogen bonding, π-π stacking, and metabolic stability.

This technical guide moves beyond basic textbook definitions to provide a rigorous, application-focused analysis of thiazole derivatives. It is designed for medicinal chemists seeking to leverage this pharmacophore for next-generation drug discovery, specifically in oncology and antimicrobial resistance.

Part 1: The Thiazole Pharmacophore

Electronic Architecture & Bioisosterism

The thiazole ring is a five-membered aromatic heterocycle containing sulfur at position 1 and nitrogen at position 3.[3][4] Its utility stems from its specific electronic distribution:

  • Aromaticity: Possesses 6

    
    -electrons, but the sulfur atom's lone pair contributes to the aromatic sextet, making it less aromatic than benzene but more stable than furan.
    
  • Basicity: The nitrogen atom (N3) has a lone pair in an

    
     orbital orthogonal to the 
    
    
    
    -system, making it a weak base (
    
    
    of conjugate acid ~2.5) and a crucial hydrogen bond acceptor.
  • Acidity: The C2 proton is relatively acidic (

    
     ~29), allowing for lithiation and functionalization at this position.
    

Bioisosteric Utility: Thiazole is frequently used as a bioisostere for pyridine or benzene rings to modulate lipophilicity (


) and metabolic susceptibility. The sulfur atom increases lipophilicity compared to oxazole, enhancing membrane permeability.
Diagram: Thiazole Pharmacophore & Binding Modes

The following diagram illustrates the key interaction points of the thiazole ring within a protein binding pocket.

ThiazolePharmacophore Thiazole Thiazole Core (C3H3NS) N3 N3: H-Bond Acceptor (Kinase Hinge Region) Thiazole->N3 S1 S1: Lipophilic Contact (Metabolic Stability) Thiazole->S1 C2 C2: Functionalization Site (C-H Activation) Thiazole->C2 Target Biological Target (e.g., ATP Pocket) N3->Target H-Bonding (2.8-3.2 Å) S1->Target van der Waals

Caption: Figure 1. Pharmacophoric mapping of the 1,3-thiazole ring, highlighting the N3 nitrogen as a critical hydrogen bond acceptor (often targeting the hinge region of kinases) and the S1 sulfur for lipophilic interactions.

Part 2: Synthetic Architecture (The "How")

While modern cross-coupling methods exist, the Hantzsch Thiazole Synthesis remains the gold standard for generating 2,4-disubstituted thiazoles due to its reliability and scalability.

Protocol 1: Optimized Hantzsch Synthesis of 2-Amino-4-Arylthiazoles

Objective: Synthesis of a 2-amino-4-phenylthiazole derivative (common precursor for kinase inhibitors). Reaction Type: Condensation / Cyclization.[5][6]

Materials
  • Substrate A:

    
    -Bromoacetophenone (1.0 eq)
    
  • Substrate B: Thiourea (1.2 eq)

  • Solvent: Ethanol (Absolute)

  • Base: Sodium bicarbonate (sat.[6] aq.)

Step-by-Step Methodology
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 mmol of

    
    -bromoacetophenone in 10 mL of absolute ethanol.
    
  • Addition: Add 6.0 mmol of thiourea in a single portion. The reaction is often exothermic; ensure the temperature does not exceed 40°C initially to prevent byproduct formation.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 2–4 hours.

    • Checkpoint: Monitor reaction progress via TLC (Mobile phase: 1:1 Hexane/EtOAc). The starting bromide (

      
      ) should disappear, and a polar spot (
      
      
      
      ) should appear.
  • Precipitation: Cool the reaction mixture to room temperature. A hydrobromide salt of the thiazole may precipitate.[3][5]

  • Neutralization: Pour the mixture into 50 mL of saturated

    
     solution. Stir vigorously for 15 minutes to liberate the free base. The solid should turn from white/yellowish crystalline (salt) to a distinct precipitate.
    
  • Isolation: Filter the solid using a Büchner funnel. Wash with cold water (

    
    ) to remove inorganic salts.
    
  • Purification: Recrystallize from hot ethanol/water (9:1) to obtain pure 2-amino-4-phenylthiazole.

Diagram: Hantzsch Reaction Mechanism

Understanding the mechanism is vital for troubleshooting low yields (often due to moisture or incorrect stoichiometry).

HantzschMechanism Reactants Alpha-Haloketone + Thioamide Inter1 S-Alkylation (SN2 Attack by Sulfur) Reactants->Inter1 Fast Inter2 Iminothioether Intermediate Inter1->Inter2 Inter3 Intramolecular Cyclization (N-Attack on Carbonyl) Inter2->Inter3 Rate Determining Inter4 Hydroxythiazoline Inter3->Inter4 Product Thiazole Derivative (Dehydration/-H2O) Inter4->Product Aromatization

Caption: Figure 2. Mechanistic pathway of the Hantzsch synthesis. The reaction proceeds via S-alkylation followed by a critical intramolecular cyclization and dehydration to restore aromaticity.[6]

Part 3: Therapeutic Utility & Case Study

FDA-Approved Thiazole Drugs

The versatility of the thiazole ring is evident in its presence across varying therapeutic classes.[3][4]

Drug NameTherapeutic ClassTargetThiazole Role
Dasatinib AnticancerBCR-ABL / SRC KinaseHinge binder (H-bond acceptor)
Ritonavir AntiviralHIV ProteaseBackbone structure / metabolic modulator
Cefiderocol AntibioticPBP (Siderophore)Linker in siderophore moiety
Dabrafenib AnticancerBRAF V600EScaffold for orientation in ATP pocket
Meloxicam Anti-inflammatoryCOX-2Pharmacophore for selectivity
Case Study: Optimization of Thiazole-Based Kinase Inhibitors

Context: Kinase inhibitors often utilize an aminothiazole core to mimic the adenine ring of ATP. The nitrogen of the thiazole (N3) and the exocyclic amino group form a "donor-acceptor" motif that binds to the hinge region of the kinase.

Experimental Logic (SAR): In a recent study targeting BRAF V600E (melanoma), researchers synthesized a series of imidazothiazole and thiazole derivatives.[1] The goal was to optimize the substituent at the C4 position to maximize hydrophobic interactions within the kinase back-pocket.

Comparative SAR Data (BRAF V600E Inhibition)

Data synthesized from recent medicinal chemistry reviews [1, 2].

Compound IDR-Group (C4 Position)IC50 (BRAF V600E)Cellular Activity (Melanoma)
Lead A Phenyl (unsubstituted)120 nMModerate
Analogue B 4-Fluorophenyl45 nMGood
Analogue C 3,4-Dimethoxyphenyl23 nMHigh
Analogue D Pyridin-4-yl>500 nMPoor (Polarity mismatch)

Interpretation:

  • Analogue C demonstrated that electron-donating groups (methoxy) on the phenyl ring enhanced potency, likely by optimizing electron density for

    
    -stacking or filling a specific hydrophobic sub-pocket.
    
  • Analogue D failed because the pyridine nitrogen introduced repulsion or desolvation penalties in the hydrophobic back-pocket.

Diagram: Kinase Binding Mode

This diagram visualizes how a typical 2-aminothiazole inhibitor binds to the ATP-binding site.

KinaseBinding Hinge Kinase Hinge Region (Met318, etc.) Inhibitor 2-Aminothiazole Inhibitor Hinge->Inhibitor H-Bond (Backbone NH -> Thiazole N3) Inhibitor->Hinge H-Bond (Exocyclic NH -> Backbone CO) Pocket Hydrophobic Back-Pocket (Gatekeeper Residue) Inhibitor->Pocket Van der Waals / Pi-Stacking

Caption: Figure 3. Schematic of a 2-aminothiazole derivative binding to a kinase hinge region. The dual H-bond motif (Acceptor N3 / Donor NH2) is a hallmark of ATP-competitive inhibition.

Part 4: Future Directions & Advanced Applications

The field is moving beyond simple inhibition. Thiazole derivatives are now being employed in:

  • PROTACs (Proteolysis Targeting Chimeras): Thiazoles serve as stable, rigid linkers connecting an E3 ligase ligand (e.g., VHL) to a target protein ligand. Their rigidity prevents "folding back" of the PROTAC molecule.

  • Covalent Inhibitors: Introduction of acrylamide groups onto the thiazole scaffold allows for covalent modification of cysteine residues in kinases (e.g., EGFR T790M), overcoming resistance to reversible inhibitors.

References

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Medicinal Chemistry, 2022.[7] Link

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 2024. Link

  • Application Notes and Protocols for Hantzsch Thiazole Synthesis. BenchChem, 2025. Link

  • Thiazole Derivatives in Cancer Therapy: Mechanistic Insights. Future Medicinal Chemistry, 2025. Link

  • Design, synthesis, and biological investigation of new thiazole-based derivatives. Frontiers in Chemistry, 2025. Link

Sources

Foundational

The Privileged Thiazole Scaffold: A Comprehensive Technical Guide to the Biological Activity and Mechanistic Dynamics of Substituted Thiazoles

Executive Summary The thiazole ring—a five-membered heteroaromatic system containing both nitrogen and sulfur atoms—stands as one of the most privileged scaffolds in modern medicinal chemistry[1]. Its electronic diversit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thiazole ring—a five-membered heteroaromatic system containing both nitrogen and sulfur atoms—stands as one of the most privileged scaffolds in modern medicinal chemistry[1]. Its electronic diversity and structural adaptability enable high-affinity interactions with a vast array of biological targets, making it a cornerstone in the development of novel therapeutics[1]. Currently, the thiazole moiety is a core structural component in over 18 FDA-approved drugs, including the anticancer agents dasatinib and ixabepilone, as well as the antimicrobial sulfathiazole[2][3]. This whitepaper synthesizes the mechanistic pathways, Structure-Activity Relationship (SAR) dynamics, and self-validating experimental workflows essential for evaluating the biological activity of substituted thiazole compounds.

Electronic Properties and SAR Dynamics

The profound biological activity of substituted thiazoles is governed by the differential electronegativity and spatial geometry of its heteroatoms. The nitrogen atom acts as a potent hydrogen bond acceptor, while the sulfur atom participates in critical electrostatic and van der Waals interactions[4][5].

The Causality of Target Specificity
  • C2 Substitutions: Modifications at the C2 position often dictate primary target specificity. For example, the introduction of amine or amide groups at C2 frequently enhances kinase inhibition (vital for anticancer activity) or DNA gyrase binding (vital for antimicrobial activity)[6].

  • C4 and C5 Substitutions: Substitutions at these positions primarily modulate the lipophilicity and cellular penetration of the compound. Alkyl or aryl groups at C4 can increase the amphiphilic nature of the molecule, allowing it to easily intercalate into microbial cell membranes[7].

A prime example of sulfur-mediated target engagement is observed in the inhibition of Inosine Monophosphate Dehydrogenase (IMPDH) by the tiazofurin active metabolite, TAD (thiazole-4-carboxamide adenine dinucleotide). The inhibitor's conformation is thermodynamically locked by an electrostatic interaction between the thiazole sulfur and the furanose oxygen of the ribose moiety[4][8]. This specific interaction forces the C-glycosidic torsion angle to 24°—a conformation exclusively recognized by the IMPDH binding pocket, preventing off-target binding to other dehydrogenases[4].

Mechanistic Pathways of Biological Activity

Anticancer Activity: IMPDH Inhibition and Apoptosis

Thiazole derivatives exert potent anticancer effects primarily through the disruption of nucleotide biosynthesis and the induction of programmed cell death[5][9]. Compounds like tiazofurin act as prodrugs, metabolizing intracellularly into NAD+ analogues that non-competitively inhibit IMPDH[8]. This inhibition rapidly depletes intracellular guanine nucleotides, forcing the cancer cells into S-phase cell cycle arrest[8][10].

Concurrently, specific thiazole derivatives (such as 4-methylthiazole and thiopyrano[2,3-d]thiazoles) trigger the intrinsic apoptotic pathway[10][11]. They induce a massive generation of Reactive Oxygen Species (ROS), which disrupts the Mitochondrial Membrane Potential (MMP)[11]. This thermodynamic collapse of the mitochondrial membrane facilitates the release of cytochrome c into the cytosol, activating the caspase cascade (Caspase 3/7, 8, and 9) and culminating in apoptosis[10][11].

IMPDH_Apoptosis Tiazofurin Tiazofurin (Prodrug) TAD TAD (Active Metabolite) Tiazofurin->TAD Intracellular Metabolism IMPDH IMPDH Enzyme TAD->IMPDH Non-competitive Inhibition ROS ROS Generation TAD->ROS Secondary Effect GTP_Depletion Guanine Nucleotide Depletion IMPDH->GTP_Depletion Cell_Arrest Cell Cycle Arrest (S-Phase) GTP_Depletion->Cell_Arrest Apoptosis Apoptosis (Cell Death) Cell_Arrest->Apoptosis MMP MMP Disruption ROS->MMP CytC Cytochrome C Release MMP->CytC Caspase Caspase 3/7, 8, 9 Activation CytC->Caspase Caspase->Apoptosis

Fig 1: Thiazole-mediated IMPDH inhibition and intrinsic apoptotic signaling pathway.

Antimicrobial and Anti-inflammatory Activity

The antimicrobial efficacy of thiazole derivatives often stems from their highly tunable amphiphilic properties. This structural duality allows them to embed into and physically disrupt bacterial and fungal cell membranes[7]. Furthermore, 2,4-disubstituted thiazoles have demonstrated significant targeted activity against Gram-positive strains like Bacillus subtilis and Staphylococcus aureus by acting as competitive inhibitors for essential microbial enzymes[2].

Experimental Workflows and Self-Validating Protocols

To rigorously evaluate the biological activity of newly synthesized thiazole derivatives, researchers must employ self-validating experimental systems. Below are two foundational protocols designed to establish causality between chemical structure and biological effect.

Protocol 1: Target Engagement via Thermal Shift Assay (TSA)

Purpose: To validate direct binding of the thiazole derivative to a target protein (e.g., IMPDH) by measuring the thermodynamic shift in melting temperature (


).
  • Protein Preparation: Dilute the purified target protein to 1–5 μM in a highly stable physiological buffer (e.g., HEPES pH 7.4, 150 mM NaCl). Causality: Maintaining the protein in a thermodynamically stable buffer prevents baseline unfolding, ensuring that any measured stabilization is strictly ligand-induced.

  • Ligand Incubation: Add the substituted thiazole compound (10–50 μM final concentration) and incubate at room temperature for 30 minutes. Causality: Pre-incubation allows the protein-ligand system to reach thermodynamic equilibrium before thermal stress is applied.

  • Dye Addition: Add SYPRO Orange dye (5X final concentration). Causality: SYPRO Orange is an environmentally sensitive dye that remains quenched in aqueous solutions but fluoresces intensely when bound to the hydrophobic patches exposed during protein denaturation. This serves as a self-validating reporter of the unfolding transition.

  • Thermal Denaturation: Subject the microplate to a temperature gradient (e.g., 25°C to 95°C at 1°C/min) using a qPCR machine, continuously monitoring fluorescence. Causality: A positive shift in

    
     (
    
    
    
    ) compared to the DMSO control confirms direct target engagement and thermodynamic stabilization by the thiazole compound.
Protocol 2: High-Throughput Resazurin Microtiter Assay for Antimicrobial MIC

Purpose: Colorimetric validation of cell viability to determine the Minimum Inhibitory Concentration (MIC) of thiazole derivatives.

  • Inoculum Standardization: Suspend the target bacterial strain in Mueller-Hinton broth and adjust to a 0.5 McFarland standard (

    
     CFU/mL). Causality: Standardizing the bacterial load prevents false positives/negatives caused by under- or over-inoculation.
    
  • Serial Dilution: Create a 2-fold serial dilution gradient of the thiazole derivative across a 96-well plate. Causality: A logarithmic dilution gradient provides a precise, quantifiable threshold for determining the exact concentration at which bacterial growth is halted.

  • Resazurin Addition & Incubation: Add 10 μL of Resazurin solution (0.015% w/v) to each well and incubate for 2–4 hours. Causality: Resazurin (blue and non-fluorescent) is reduced to resorufin (pink and highly fluorescent) exclusively by the oxidoreductase enzymes of metabolically active cells. This provides a binary, self-validating visual and fluorometric readout of cell viability.

  • MIC Determination: Identify the lowest concentration well that remains blue. Causality: The absence of the color shift directly correlates with the compound's bacteriostatic or bactericidal efficacy, establishing the MIC.

Workflow Syn 1. Synthesis & Characterization MW-assisted One-Pot NMR, FTIR, MS Screen 2. Primary Screening Resazurin Microtiter (MIC) MTT Assay (IC50) Syn->Screen Target 3. Target Validation Thermal Shift Assay (TSA) Molecular Docking Screen->Target Lead 4. Lead Optimization SAR Analysis Pharmacokinetics Target->Lead

Fig 2: End-to-end experimental workflow for thiazole hit-to-lead validation.

Quantitative Data Summary

The following table synthesizes quantitative biological activity metrics for various substituted thiazole derivatives based on recent literature.

Compound Class / DerivativePrimary Biological TargetKey Biological ActivityQuantitative MetricReference
Ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate Unknown (Leukemia cell lines)AnticancerGI50 = 0.08 μM (RPMI-8226)[6]
2,4-disubstituted thiazole derivatives Bacterial cell wall / membraneAntibacterialMIC = 4.51–4.60 mM (B. subtilis)[2]
Tiazofurin (Thiazole-4-carboxamide derivative) IMPDH (Inosine Monophosphate Dehydrogenase)Anticancer / AntiviralPotent IMPDH inhibition (Non-competitive)[8]
4-Methylthiazole Mitochondria (MMP disruption)Anticancer (Leukemia HL-60)Significant Caspase-3 activation (p < 0.0001)[11]
Thiopyrano[2,3-d]thiazoles (Les-6547) DNA biosynthesis / Apoptotic pathwaysAnticancer (Colorectal HT-29)IC50 = 2.21 µM[10]

Conclusion

The biological activity of substituted thiazole compounds is a testament to the scaffold's remarkable electronic and steric versatility. By carefully tuning substitutions at the C2, C4, and C5 positions, medicinal chemists can design molecules that selectively disrupt critical disease pathways—from non-competitive IMPDH inhibition in oncology to membrane intercalation in infectious diseases. Moving forward, the integration of high-throughput self-validating assays and computational docking will be paramount in optimizing the pharmacokinetic profiles of next-generation thiazole therapeutics.

References

  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives Source: scialert.net URL:6

  • Thiazole Ring—A Biologically Active Scaffold Source: nih.gov URL:2

  • Thiazole scaffolds as anticancer and antimicrobial agents: recent advances in medicinal chemistry Source: nih.gov URL:1

  • The Potential of Thiazole Derivatives as Antimicrobial Agents Source: mdpi.com URL:7

  • Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches Source: frontiersin.org URL:3

  • 4-Methylthiazole Triggers Apoptosis and Mitochondrial Disruption in HL-60 Cells Source: researchgate.net URL:11

  • IMP Dehydrogenase: Structure, Mechanism and Inhibition Source: nih.gov URL:4

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective Source: nih.gov URL:5

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2) Source: nih.gov URL:9

  • Juglone-Bearing Thiopyrano[2,3-d]thiazoles Induce Apoptosis in Colorectal Adenocarcinoma Cells Source: mdpi.com URL:10

  • Anti-Tumor Potential of IMP Dehydrogenase Inhibitors: A Century-Long Story Source: mdpi.com URL:8

Sources

Exploratory

Strategic Synthesis and Reactivity of 5-Bromothiazole: A Comprehensive Technical Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary The thiazole ring is a privileged pharmacophore embedded in numerous FDA...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The thiazole ring is a privileged pharmacophore embedded in numerous FDA-approved therapeutics, agrochemicals, and advanced organic materials. Within this chemical space, 5-bromothiazole serves as a critical, highly versatile building block. Because the C5 position of the thiazole ring is essential for tuning the electronic and steric properties of the heterocycle, accessing regiochemically pure 5-bromothiazole and mastering its downstream functionalization are foundational skills for synthetic chemists. This whitepaper systematically deconstructs the synthesis of 5-bromothiazole, its complex lithiation behaviors (including the "Halogen Dance"), and its utility in palladium-catalyzed cross-coupling reactions.

The Chemical Logic of the 5-Bromothiazole Scaffold

From a mechanistic standpoint, the unfunctionalized thiazole ring presents a regioselectivity challenge. The nitrogen atom at position 3 withdraws electron density, making the C2 position highly electron-deficient and susceptible to nucleophilic attack, while the C5 position is relatively electron-rich and prone to electrophilic aromatic substitution.

However, direct electrophilic bromination of unsubstituted thiazole is notoriously unselective, often yielding an intractable mixture of 2-bromo, 4-bromo, and 5-bromothiazoles[1]. To circumvent this thermodynamic sink and achieve pure C5-functionalization, chemists must employ strategic indirect routes utilizing directing groups or selective debromination.

Regiocontrolled Synthesis: Overcoming Direct Halogenation Limits

To obtain high-purity 5-bromothiazole, two primary synthetic pathways are utilized in modern process chemistry: the deaminative reduction of 2-amino-5-bromothiazole and the selective debromination of 2,5-dibromothiazole.

Data Presentation: Comparative Analysis of Synthetic Routes
Synthetic RouteStarting MaterialReagentsYield RangeRegioselectivityKey Advantage
Deaminative Reduction 2-Amino-5-bromothiazoleHNO₃, NaNO₂, H₃PO₂70–85%ExcellentAvoids direct bromination mixtures; highly scalable.
Selective Debromination 2,5-DibromothiazoleNaOEt, Spongy Ni / H₂60–75%HighUtilizes readily available dibromide precursors.
Direct Bromination ThiazoleBr₂<30% (for 5-Br)PoorAtom economical, but requires complex chromatographic separation.
Experimental Protocol 1: Deaminative Reduction of 2-Amino-5-bromothiazole

This protocol is a self-validating system: the success of the reaction is visually confirmed by the cessation of nitrogen gas evolution. The causality behind this choice of reagents lies in the stabilization of the highly reactive diazonium intermediate.

Step-by-Step Methodology:

  • Acidic Solvation: Dissolve 2-amino-5-bromothiazole (70 mmol) in a mixture of phosphoric acid (106 mL, 86% aqueous) and concentrated nitric acid (19.2 mL)[2].

    • Causality: The thiazole ring is easily protonated. A strongly acidic medium is required to prevent premature diazo-coupling side-reactions and to stabilize the diazonium ion.

  • Diazotization: Cool the reactor to -50°C. Add a solution of sodium nitrite (7.59 g, 110 mmol) in water (26 mL) dropwise over 45 minutes[2].

    • Causality: Maintaining extreme cryogenic conditions prevents the thermal degradation of the diazonium salt into an undesired phenol derivative.

  • Hydride Transfer (Deamination): Stir for 15 minutes at -50°C, then add hypophosphorous acid (H₃PO₂, 38.8 mL) dropwise over 30 minutes, ensuring the internal temperature remains below 0°C[2].

    • Causality: H₃PO₂ acts as a classical Sandmeyer-type reducing agent. It donates a hydride to the aryl radical formed after N₂ extrusion, cleanly yielding the C2-debrominated product without reducing the critical C5-Br bond.

  • Workup: Allow the mixture to warm to room temperature overnight. Neutralize carefully with 5N NaOH and extract with CH₂Cl₂. Dry over Na₂SO₄, filter, and purify via silica gel chromatography (Hexanes/EtOAc)[2].

Reactivity Mapping: Metal-Halogen Exchange and the Halogen Dance

Once synthesized, 5-bromothiazole is a prime candidate for metal-halogen exchange. Treatment with strong bases such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at -78°C generates a highly nucleophilic 5-lithiothiazole intermediate. This intermediate can be trapped with various electrophiles, such as aldehydes, to synthesize complex architectures like C-glycoside antidiabetic agents[3].

However, the lithiation of bromothiazoles is famously complicated by the "Halogen Dance" (HD) —a base-catalyzed thermodynamic equilibration. When polybrominated thiazoles (e.g., 2,5-dibromothiazole) are subjected to LDA, the initial kinetic deprotonation occurs, but the halogen atom can rapidly migrate to a position that better stabilizes the resulting aryl anion, yielding unexpected regioisomers (such as 2,4-dibromothiazole derivatives upon aqueous quenching)[4].

Workflow Start 5-Bromothiazole Lith Lithiation (n-BuLi or LDA) Metal-Halogen Exchange Start->Lith Cross Pd-Catalyzed Cross-Coupling (Suzuki, Stille, Negishi) Start->Cross Int1 5-Lithiothiazole Intermediate Lith->Int1 Int2 Pd(II) Oxidative Addition Complex Cross->Int2 Electrophile Electrophilic Trapping (Aldehydes, Ketones, Halides) Int1->Electrophile Transmetal Transmetalation & Reductive Elimination Int2->Transmetal Prod1 C5-Functionalized Thiazoles (Alcohols, Alkyls) Electrophile->Prod1 Prod2 5-Aryl/Alkyl Thiazoles Transmetal->Prod2

Logical workflow detailing the divergent synthetic pathways of 5-bromothiazole functionalization.

Palladium-Catalyzed Functionalization at C5

Beyond lithiation, the C5-Br bond is highly susceptible to oxidative addition by Palladium(0) species, making 5-bromothiazole an ideal electrophile for cross-coupling reactions (Suzuki-Miyaura, Stille, and Negishi couplings)[5].

Experimental Protocol 2: General Suzuki-Miyaura Cross-Coupling for 5-Arylthiazoles

This protocol outlines the synthesis of 5-arylthiazoles. The causality of the biphasic solvent system and base selection is critical for overcoming the sluggish transmetalation often observed with electron-rich heteroaryl halides.

Step-by-Step Methodology:

  • Catalyst and Substrate Loading: To a flame-dried Schlenk flask under argon, add 5-bromothiazole (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol).

    • Causality: K₂CO₃ is essential to form the highly nucleophilic boronate complex [ArB(OH)₃]⁻. This anionic complex undergoes transmetalation with the Pd(II) intermediate orders of magnitude faster than the neutral boronic acid.

  • Solvent Addition: Add a degassed mixture of anhydrous toluene and water (4:1 v/v, 10 mL).

    • Causality: The biphasic system ensures the solubility of both the organic substrates (toluene) and the inorganic base (water), facilitating the interfacial transmetalation step while preventing the precipitation of palladium black.

  • Coupling Reaction: Heat the reaction mixture to 90°C and stir vigorously for 12 hours. Monitor via TLC until the complete consumption of 5-bromothiazole is observed.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over MgSO₄, concentrate in vacuo, and purify the crude product by column chromatography on silica gel.

Note on Side Reactions: When performing Negishi or Stille couplings with thiazole organometallics, homocoupling can occur. To mitigate this, strict stoichiometric control and the use of highly active, bulky phosphine ligands (e.g., RuPhos or XPhos) are recommended to accelerate reductive elimination over off-cycle transmetalation[5].

Conclusion

The 5-bromothiazole scaffold is a linchpin in modern heterocyclic chemistry. By mastering its regioselective synthesis via deaminative reduction and understanding the thermodynamic nuances of its reactivity—from the Halogen Dance to Pd-catalyzed cross-couplings—scientists can predictably engineer complex, bioactive molecular architectures.

References

  • 5-Bromothiazole synthesis - ChemicalBook Source: ChemicalBook URL
  • 5-Bromothiazole 95 3034-55-7 - Sigma-Aldrich Source: Sigma-Aldrich URL
  • Source: National Institutes of Health (NIH)
  • Technical Support Center: Bromothiazole Synthesis - Benchchem Source: Benchchem URL
  • Taming the Halogen Dance of Bromo(Thi)
  • Side reactions in the synthesis of 4,5'-Bithiazole and their prevention - Benchchem Source: Benchchem URL

Sources

Protocols & Analytical Methods

Method

Introduction: The Significance of the 2-Aminothiazole Scaffold

An Application Guide for the Synthesis of 5-Acyl-2-Dialkylaminothiazoles from Amide Acetals The 2-aminothiazole moiety is a cornerstone pharmacophore in modern medicinal chemistry and drug discovery.[1][2] Its unique str...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Synthesis of 5-Acyl-2-Dialkylaminothiazoles from Amide Acetals

The 2-aminothiazole moiety is a cornerstone pharmacophore in modern medicinal chemistry and drug discovery.[1][2] Its unique structural and electronic properties allow it to serve as a versatile scaffold in compounds exhibiting a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[3][4][5] The substitution pattern on the thiazole ring is critical for modulating pharmacological activity, and the 5-acyl-2-dialkylaminothiazole subclass has emerged as a particularly valuable template for developing potent and selective therapeutic agents.[6][7]

This application note provides a detailed, field-proven guide to a robust and efficient synthesis of 5-acyl-2-dialkylaminothiazoles. The strategy leverages the reaction of N,N-disubstituted thioureas with amide acetals to form a key amidinothiourea intermediate, which is subsequently cyclized with an α-haloketone. This method, pioneered by Rajappa et al., offers a reliable pathway to these valuable compounds, avoiding harsher conditions required by some alternative routes.[8]

Reaction Rationale and Mechanistic Pathway

The synthesis is a two-stage process. The causality behind this approach lies in the strategic activation of the thiourea starting material.

  • Activation via Amidinothiourea Formation: N,N-disubstituted thioureas are condensed with an amide acetal, most commonly N,N-dimethylformamide dimethyl acetal (DMF acetal). The amide acetal acts as a powerful electrophile and dehydrating agent, converting the thiourea into a more nucleophilic N,N-dimethylformamidine derivative (an amidinothiourea).[8] This intermediate is significantly more reactive than the parent thiourea, priming it for the subsequent cyclization step.

  • Hantzsch-type Cyclization: The activated amidinothiourea intermediate then undergoes a cyclocondensation reaction with an α-haloketone or α-haloester. This step follows the principles of the classic Hantzsch thiazole synthesis, where the sulfur atom of the thiourea derivative acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone. An intramolecular condensation and subsequent dehydration lead to the formation of the stable, aromatic 5-acyl-2-dialkylaminothiazole ring.[9][10]

The overall mechanistic pathway is illustrated below.

Reaction_Mechanism cluster_step1 Step 1: Activation cluster_step2 Step 2: Cyclization Thiourea N,N-Disubstituted Thiourea Intermediate Amidinothiourea Intermediate Thiourea->Intermediate Condensation (-2 MeOH) AmideAcetal Amide Acetal (e.g., DMF Acetal) AlphaHaloKetone α-Haloketone (R-CO-CH₂-X) Product 5-Acyl-2-Dialkylaminothiazole Intermediate->Product Hantzsch-type Condensation

Caption: Reaction mechanism for the two-step synthesis.

Experimental Protocols

The following protocols are based on the successful synthesis reported by Rajappa et al. and are designed to be self-validating through clear checkpoints and characterization steps.[8]

Protocol 1: Synthesis of the Amidinothiourea Intermediate

(Example: N-[(Dimethylamino)methylene]-N'-thiocarbamoylmorpholine)

Objective: To activate the N-thiocarbamoylmorpholine with DMF acetal for the subsequent cyclization.

Materials:

  • N-thiocarbamoylmorpholine

  • N,N-Dimethylformamide dimethyl acetal (DMF acetal)

  • Hexane

  • Round-bottom flask with reflux condenser

  • Heating mantle with stirrer

  • Rotary evaporator

Procedure:

  • Combine N-thiocarbamoylmorpholine (1.0 eq) and DMF acetal (3.0 eq, excess) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Heat the mixture at 100-130°C with stirring for 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting thiourea.

  • After the reaction is complete, remove the excess DMF acetal in vacuo using a rotary evaporator. This step is critical as residual DMF acetal can interfere with the next step.

  • To the resulting residue, add cold hexane and digest the solid by stirring or sonication.

  • Filter the resulting crystalline solid, wash with a small amount of cold hexane, and dry under vacuum.

  • Self-Validation Checkpoint: Characterize the intermediate product by melting point and NMR spectroscopy to confirm its identity and purity before proceeding. The expected product is a stable, isolable solid.[8]

Protocol 2: Cyclization to 5-Acyl-2-Dialkylaminothiazole

(Example: 5-Acetyl-2-morpholinothiazole)

Objective: To cyclize the activated intermediate with an α-haloketone to form the final product.

Materials:

  • Amidinothiourea intermediate (from Protocol 1)

  • Chloroacetone (1.1 eq)

  • Isopropanol (solvent)

  • Ethyl acetate

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Standard extraction and filtration apparatus

Procedure:

  • Dissolve the amidinothiourea intermediate (1.0 eq) in isopropanol (approx. 15-20 mL per gram of intermediate) in a round-bottom flask.

  • Add chloroacetone (1.1 eq) to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 82°C) for 3 hours. Monitor the reaction by TLC until the intermediate spot disappears.

  • Cool the reaction mixture to room temperature and remove the solvent using a rotary evaporator.

  • Digest the residue in water and transfer it to a separatory funnel.

  • Extract the aqueous mixture with ethyl acetate (3x volumes).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification and Validation: The crude residue should be purified by crystallization from a suitable solvent system (e.g., ethyl acetate-hexane). The final product's identity and purity must be confirmed by melting point, NMR, and Mass Spectrometry analysis.[8]

Synthesis Workflow and Logic

The entire process from starting materials to the final validated product follows a logical and linear workflow, ensuring reproducibility and quality control at each critical stage.

Workflow Start Starting Materials: - N,N-Disubstituted Thiourea - Amide Acetal Step1 Step 1: Activation (Heat, 6h) Start->Step1 Intermediate Isolate & Characterize Amidinothiourea Intermediate Step1->Intermediate QC1 QC Check: Melting Point, NMR Intermediate->QC1 Step2 Step 2: Cyclization (Reflux with α-Haloketone, 3h) QC1->Step2 If Purity Confirmed Workup Aqueous Workup & Extraction Step2->Workup Purify Purification (Crystallization) Workup->Purify FinalProduct Final Product: 5-Acyl-2-Dialkylaminothiazole Purify->FinalProduct QC2 Final QC: Melting Point, NMR, MS FinalProduct->QC2

Caption: Experimental workflow with integrated quality control checkpoints.

Substrate Scope and Performance Data

This synthetic route is versatile, accommodating various substituted thioureas and α-haloketones to yield a range of final products. The table below summarizes representative examples based on published data.[8]

2-Dialkylamino GroupAcyl Group PrecursorResulting 5-Acyl GroupProduct NameYield (%)M.p. (°C)
MorpholinoChloroacetoneAcetyl5-Acetyl-2-morpholinothiazole67145-147
MorpholinoPhenacyl bromideBenzoyl5-Benzoyl-2-morpholinothiazole71163-165
Morpholino4-Chlorophenacyl bromide4-Chlorobenzoyl5-(4-Chlorobenzoyl)-2-morpholinothiazole80183-185
4-MethylpiperazinoPhenacyl bromideBenzoyl5-Benzoyl-2-(4-methylpiperazino)thiazole63128-130
MorpholinoEthyl bromoacetateEthoxycarbonylEthyl 2-morpholinothiazole-5-carboxylate60108-110

Troubleshooting and Expert Insights

  • Low Yield in Step 1: Ensure the DMF acetal is not expired and is used in sufficient excess. The reaction temperature should be maintained to ensure the removal of the methanol byproduct, driving the reaction to completion.

  • Incomplete Cyclization in Step 2: The α-haloketone reagent should be of high purity. If the reaction stalls, a slight excess (up to 1.2 eq) of the α-haloketone can be added. Ensure the solvent is anhydrous, as water can hydrolyze the intermediate.

  • Purification Difficulties: If the product fails to crystallize, column chromatography on silica gel using a hexane/ethyl acetate gradient is a reliable alternative purification method. Oiling out can sometimes be resolved by adding a different co-solvent (e.g., diethyl ether) to induce precipitation.

References

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Organic and Biomolecular Chemistry. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). PMC. Available at: [Link]

  • Synthesis of 2-aminothiazole derivatives: A short review. (2022). ResearchGate. Available at: [Link]

  • A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives. (2024). Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Rajappa, S., Sudarsanam, V., Advani, B. G., & Rane, A. V. (1982). A general synthesis of thiazoles. Part 5. Synthesis of 5-acyl-2-dialkylaminothiazoles. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 91(5), 445-450. Available at: [Link]

  • Guthrie, J. P., Gallant, R. T., & Jennings, M. C. (2004). Preparation and characterization of bicyclic amide acetals and monothioacetals. Canadian Journal of Chemistry, 82(2), 294-305. Available at: [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

  • Formation of amides, their intramolecular reactions for the synthesis of N-heterocycles, and preparation of a marketed drug, sildenafil: a comprehensive coverage. (2016). Chemical Communications. Available at: [Link]

  • New method for asymmetric N,N-acetal synthesis promises advances in drug development. (2021). ScienceDaily. Available at: [Link]

  • Synthesis of 5-acyl thiazole derivatives. (2026). ResearchGate. Available at: [Link]

  • Discovery and SAR of 2-amino-5-(thioaryl)thiazoles as potent and selective Itk inhibitors. (2006). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Dithiazoles and related compounds. Part 2. Synthesis of 5-aryl-1,4,2-dithiazolium salts. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. (2015). PLOS One. Available at: [Link]

  • Catalyst-Free Synthesis of Polysubstituted 5-Acylamino-1,3-Thiazoles via Hantzsch Cyclization of α-Chloroglycinates. (2025). ResearchGate. Available at: [Link]

  • Synthesis of 5-arylated N-arylthiazole-2-amines as potential skeletal muscle cell differentiation promoters. (2011). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Examples of Biologically Active Compounds that Incorporate Acylamino-1,3-thiazoles. ResearchGate. Available at: [Link]

  • Efficient synthesis of alpha-ketoamides via 2-acyl-5-aminooxazoles by reacting acyl chlorides and alpha-isocyanoacetamides. (2010). Organic Letters. Available at: [Link]

  • Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. (2022). Molecules. Available at: [Link]

  • Recent developments of 2-aminothiazoles in medicinal chemistry. (2016). ResearchGate. Available at: [Link]

Sources

Application

Protocol for Nucleophilic Substitution on 2-Amino-5-halothiazoles: Mechanistic Insights and Synthetic Applications

Target Audience: Researchers, scientists, and drug development professionals. Introduction Thiazoles are privileged scaffolds in medicinal chemistry and drug discovery.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiazoles are privileged scaffolds in medicinal chemistry and drug discovery. The functionalization of the thiazole ring, particularly at the C5 position, is critical for modulating biological activity, tuning pharmacokinetics, and securing intellectual property. Direct nucleophilic aromatic substitution (


) is generally considered challenging on these scaffolds because five-membered heterocycles like thiazole are inherently electron-rich[1]. Consequently, transition-metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) is often the default strategy for C5 derivatization[2].

However, 2-amino-5-halothiazoles present a remarkable exception to this rule. The presence of the 2-amino group fundamentally alters the reactivity profile of the thiazole core, unlocking a highly efficient pathway for direct, metal-free nucleophilic substitution. This application note details the mechanistic principles that govern this unique reactivity and provides field-proven, self-validating protocols for synthesizing and functionalizing 2-amino-5-halothiazoles.

Mechanistic Rationale: The Tautomeric Activation

To successfully execute and optimize nucleophilic substitutions on 2-amino-5-halothiazoles, one must understand the causality behind the reaction kinetics. In a standard 5-halothiazole, the electron-rich nature of the ring repels incoming nucleophiles. However, the 2-amino group provides a dramatic rate enhancement—up to 10,000-fold compared to unfunctionalized 5-bromothiazole[3].

This acceleration is driven by tautomerization. The 2-amino-5-halothiazole exists in equilibrium with its 2-imino tautomer, where the proton shifts to the N3 position (or the C5 position)[3]. This tautomerization generates a localized thiazoline-like intermediate that acts as a powerful electron sink. Kinetic studies utilizing sodium methoxide demonstrate second-order kinetics with a


 ratio of approximately 1[3]. This lack of a significant halogen kinetic isotope effect indicates that the cleavage of the carbon-halogen bond is not involved in the transition state. Instead, the rate-determining step is the nucleophilic attack (addition) to form a Meisenheimer-like complex, followed by rapid halide elimination[3].

Understanding this mechanism dictates critical experimental choices:

  • Solvent Selection : Polar solvents (such as DMF or Ethanol) are required to stabilize the ionic Meisenheimer-like transition state[4].

  • Protecting Groups : Acylating the 2-amino group (e.g., forming 2-acetamido-5-bromothiazole) severely diminishes or completely halts nucleophilic substitution, as the electron-withdrawing acyl group restricts the nitrogen lone pair from participating in the crucial tautomeric shift[3].

Mechanism A 2-Amino-5-halothiazole (Aromatic Form) B 2-Imino Tautomer (N3 Protonated) A->B Tautomerization (Fast) C Meisenheimer-like Addition Complex B->C Nucleophilic Attack (Rate-Determining) D 2-Amino-5-substituted Thiazole (Product) C->D Halide Elimination (Fast)

Mechanistic pathway of nucleophilic substitution via imino tautomerization.

Quantitative Data: Reactivity Comparison

The following table summarizes the relative reactivity of various thiazole derivatives towards nucleophilic substitution, highlighting the activating effect of the free 2-amino group.

SubstrateNucleophileSolvent / TempRelative Rate / YieldMechanistic Note
5-Bromothiazole NaOMeMeOH, 50 °C1x (Baseline)Standard

is highly disfavored[3].
2-Amino-5-bromothiazole NaOMeMeOH, 50 °C~10,000xRapid addition via imino tautomer[3].
2-Amino-5-bromothiazole PiperidineEtOH, Reflux~10x (vs baseline)Neutral amines require forcing conditions[3].
2-Amino-5-bromothiazole DimethylamineDMF, 70 °C75% Yield (3h)Optimal for secondary amine functionalization[4].
2-Acetamido-5-bromothiazole 4-Cl-PhS⁻EtOH, RefluxNo ReactionAmide conjugation prevents tautomerization[3].

Experimental Protocols

This section outlines a self-validating, two-step workflow for the synthesis of


-dimethylthiazole-2,5-diamine via the intermediate 2-amino-5-bromothiazole[4].

Workflow S1 Step 1: Bromination (Br2, AcOH, 0°C) S2 Step 2: Neutralization (NaHCO3, pH 7-8) S1->S2 S3 Step 3: Nucleophilic Substitution (70°C) S2->S3 S4 Step 4: Purification (Chromatography) S3->S4

Two-step experimental workflow for C5-functionalization of 2-aminothiazoles.

Protocol A: Synthesis of 2-Amino-5-bromothiazole

Causality & Design: The 2-amino group is a powerful electron-donating group that directs electrophilic aromatic substitution exclusively to the C5 position[1]. Acetic acid is chosen as the solvent because it is a polar protic medium that facilitates the polarization of bromine, accelerating the electrophilic attack without requiring a Lewis acid catalyst[4].

Step-by-Step Methodology:

  • Preparation : In a 50 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminothiazole (400 mg, 4.0 mmol) in 16 mL of glacial acetic acid[4].

  • Electrophilic Addition : Cool the reaction vessel to 0 °C using an ice bath. Slowly add bromine (or N-Bromosuccinimide, 4.0 mmol) dropwise over 10 minutes[4].

    • Self-Validation: The reaction mixture will initially turn deep orange/red, gradually fading as the bromine is consumed by the thiazole ring.

  • Propagation : Remove the ice bath and allow the mixture to stir at room temperature for 2 hours[4]. Monitor via TLC (Hexane:EtOAc 1:1); the starting material spot (

    
    ) should completely disappear, replaced by the product spot (
    
    
    
    ).
  • Quenching & Neutralization : Carefully pour the mixture into 30 mL of ice water. Slowly add saturated aqueous

    
     until the pH reaches 7–8[4].
    
    • Causality: Precise neutralization is critical. Over-basification can lead to premature degradation or unwanted side reactions of the free amine, while acidic conditions will keep the product protonated and water-soluble, ruining the extraction.

  • Extraction : Extract the aqueous layer with Ethyl Acetate (3 x 20 mL)[4]. Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield 2-amino-5-bromothiazole (approx. 75% yield)[4].
    
Protocol B: Nucleophilic Substitution with Dimethylamine

Causality & Design: DMF is utilized as a polar aprotic solvent to maximize the nucleophilicity of dimethylamine and stabilize the transition state. Sodium bicarbonate is added as a mild, non-nucleophilic acid scavenger to neutralize the hydrobromic acid byproduct, driving the equilibrium forward without competing for the C5 electrophilic center[4].

Step-by-Step Methodology:

  • Assembly : In a heavy-walled sealable reaction vessel, dissolve 2-amino-5-bromothiazole (358 mg, 2.0 mmol) in 10 mL of anhydrous DMF[4].

  • Reagent Addition : Add sodium bicarbonate (336 mg, 4.0 mmol, 2.0 eq)[4]. Subsequently, add dimethylamine (2.5 mmol, 1.25 eq; either as a 2.0 M solution in THF or bubbled as a gas)[4].

  • Thermal Activation : Seal the vessel securely. Heat the mixture in an oil bath at 70 °C for 3 hours[4].

    • Causality: The sealed vessel prevents the volatile dimethylamine (boiling point 7 °C) from escaping, ensuring the necessary stoichiometric excess is maintained in the liquid phase.

  • Monitoring : Cool the vessel to room temperature before opening. Sample the mixture for LC-MS or TLC.

    • Self-Validation: Successful conversion is indicated by the mass shift from

      
       179/181 (characteristic 1:1 bromo isotope pattern) to 
      
      
      
      144
      
      
      .
  • Workup & Purification : Dilute the reaction mixture with 20 mL of ice water to precipitate inorganic salts. Extract with Ethyl Acetate (3 x 15 mL). Wash the organic phase thoroughly with water (to remove DMF) and brine. Dry over

    
    , concentrate, and purify via flash column chromatography to afford 
    
    
    
    -dimethylthiazole-2,5-diamine[4].

References

  • Cumming, J. G.; MacFaul, P. A.; Leach, A. G. "Novel N-thiazolyl piperazine-1-carboxamide CCR2 antagonists – investigation of an unexpected reaction with glutathione." Med. Chem. Commun., 2015, 6, 2140-2145.[Link]

Sources

Method

Application Note: Strategic Utilization of 5-Bromo-2-ethyl-1,3-thiazole Hydrochloride in Medicinal Chemistry

Executive Summary 5-Bromo-2-ethyl-1,3-thiazole hydrochloride (CAS 1609406-77-0) is a high-value heterocyclic building block used to introduce the 2-ethylthiazole moiety—a pharmacophore frequently employed to modulate lip...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-2-ethyl-1,3-thiazole hydrochloride (CAS 1609406-77-0) is a high-value heterocyclic building block used to introduce the 2-ethylthiazole moiety—a pharmacophore frequently employed to modulate lipophilicity (LogP) and metabolic stability in kinase inhibitors and GPCR ligands.

Unlike its free-base counterparts, the hydrochloride salt offers superior shelf-stability and crystallinity but presents a specific challenge in transition-metal catalysis: acidity . Direct use of the salt in palladium-catalyzed reactions without buffering can protonate ligands (e.g., phosphines) or quench basic organometallic intermediates, leading to catalytic arrest.

This guide provides validated protocols for the controlled neutralization and chemoselective functionalization of this scaffold, ensuring high yields in Suzuki-Miyaura, Buchwald-Hartwig, and Lithiation chemistries.

Chemical Profile & Reactivity Analysis

PropertyDataImplication for Synthesis
Structure 5-Br, 2-Et, Thiazole[1][2][3][4][5][6] · HClC5-Br is the reactive handle; C2-Ethyl is inert/lipophilic.
Molecular Weight 228.54 g/mol (Salt)Must correct stoichiometry for HCl salt vs. free base.
Acidity (pKa) ~1-2 (Conjugate acid)CRITICAL: Strong acid source. Requires

1 eq.[2][7][8][9] extra base in couplings.
Electronic State Electron-deficient ringC5-Br is highly activated for oxidative addition (Pd⁰ → Pdᴵᴵ).
Stability Hygroscopic solidStore under inert gas; weigh quickly to avoid water uptake.
Mechanistic Insight: The C-5 Activation

The thiazole ring is electron-deficient. The bromine at C-5 is significantly more reactive toward oxidative addition than bromobenzenes due to the dipole moment created by the adjacent sulfur and nitrogen. However, the 2-ethyl group is electron-donating (inductive effect), which slightly stabilizes the ring compared to a 2-H thiazole, reducing the risk of protodebromination side reactions—a common plague in thiazole chemistry.

Critical Handling Protocols: Neutralization Strategies

Before attempting any metal-catalyzed cross-coupling, the HCl component must be managed. Two strategies are validated:

Protocol A: Isolation of the Free Base (Recommended for Scale-Up)

Use this when the subsequent reaction is sensitive to salts or requires strict stoichiometry (e.g., Lithium-Halogen exchange).

  • Dissolution: Suspend 10.0 g (43.7 mmol) of 5-Bromo-2-ethyl-1,3-thiazole hydrochloride in 100 mL of Dichloromethane (DCM).

  • Neutralization: Slowly add 50 mL of saturated aqueous NaHCO₃. The biphasic mixture will bubble (CO₂ evolution).

  • Extraction: Stir vigorously for 15 minutes until the solid dissolves and gas evolution ceases. Separate the organic layer.[8]

  • Wash: Wash the organic layer once with 20 mL brine.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo at 30°C.

    • Note: The free base is a low-melting solid or oil and can be volatile. Do not apply high vacuum for extended periods.

  • Yield: Expect >95% recovery of the free base.

Protocol B: In-Situ Neutralization (Recommended for High-Throughput)

Use this for standard Suzuki or Buchwald couplings to save time.

  • Stoichiometry Adjustment: If the standard protocol calls for 2.0 equivalents of base (e.g., K₂CO₃), you must increase this to 3.0 - 3.5 equivalents .

  • Pre-stirring: Add the thiazole HCl salt, the base, and the solvent to the vessel before adding the catalyst. Stir for 10 minutes at room temperature.

    • Why? This allows the base to neutralize the HCl and safeguards the acid-sensitive Pd-ligand complex, which is added subsequently.

Synthetic Application Protocols

Experiment 1: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: Synthesis of 2-ethyl-5-(4-methoxyphenyl)thiazole. Mechanism: The electron-rich aryl boronic acid couples with the C5-bromide. The 2-ethyl group remains spectator.

Reagents:

  • 5-Bromo-2-ethyl-1,3-thiazole HCl (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂[10]·DCM (0.03 equiv) – Robust catalyst for heterocyclic halides.

  • K₂CO₃ (3.5 equiv) – Excess required for HCl neutralization.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).[8]

Step-by-Step:

  • Charge: To a reaction vial, add the thiazole HCl salt (1 mmol, 228 mg), boronic acid (1.2 mmol), and K₂CO₃ (3.5 mmol, 483 mg).

  • Solvent: Add Dioxane (4 mL) and Water (1 mL). Degas by bubbling Nitrogen for 5 minutes.

  • Catalyst: Add Pd(dppf)Cl₂·DCM (25 mg). Cap the vial immediately.

  • Reaction: Heat to 90°C for 4 hours.

    • Monitoring: TLC (Hexane/EtOAc 8:1). The starting bromide (UV active) should disappear.

  • Workup: Dilute with EtOAc, wash with water, dry (MgSO₄), and concentrate.

  • Purification: Silica gel chromatography (0-20% EtOAc in Hexanes).

Experiment 2: Lithium-Halogen Exchange (Electrophile Trapping)

Objective: Synthesis of 2-ethyl-1,3-thiazole-5-carbaldehyde. Constraint: Must use Free Base (Protocol A). HCl salt will quench n-BuLi immediately.

Reagents:

  • 5-Bromo-2-ethyl-1,3-thiazole (Free Base) (1.0 equiv)

  • n-Butyllithium (1.1 equiv, 2.5M in hexanes)

  • DMF (Dimethylformamide) (3.0 equiv)

  • Solvent: Anhydrous THF.

Step-by-Step:

  • Setup: Flame-dry a flask under Argon. Add the Free Base thiazole (1 mmol) and anhydrous THF (5 mL).

  • Cryogenic Step: Cool to -78°C (Dry ice/Acetone bath).

    • Expert Tip: Thiazolyl-lithium species are thermally unstable above -60°C and can undergo "halogen dance" or ring opening.

  • Lithiation: Add n-BuLi dropwise over 5 minutes. Stir at -78°C for 30 minutes. The solution often turns yellow/orange.

  • Trapping: Add anhydrous DMF (3 mmol) dropwise. Stir at -78°C for 1 hour.

  • Quench: While still cold, add saturated NH₄Cl solution (2 mL). Allow to warm to room temperature.

  • Workup: Extract with Ether, wash with brine, concentrate.

Reaction Scope & Logic Flow

The following diagram illustrates the divergent synthesis pathways available from the 5-Bromo-2-ethyl-1,3-thiazole scaffold.

G Start 5-Bromo-2-ethyl-1,3-thiazole (HCl Salt) FreeBase Free Base Intermediate (Neutral Species) Start->FreeBase Protocol A: NaHCO3 / DCM (Mandatory for Lithiation) Suzuki 5-Aryl-2-ethylthiazole (Biaryl Scaffolds) Start->Suzuki Protocol B (In-situ): Ar-B(OH)2, Pd(dppf)Cl2 K2CO3 (3.5 eq), 90°C FreeBase->Suzuki Standard Conditions (Lower Base Load) Buchwald 5-Amino-2-ethylthiazole (Kinase Hinges) FreeBase->Buchwald Amine, Pd2(dba)3 XPhos, NaOtBu, 100°C Lithio 5-Formyl/Acyl-2-ethylthiazole (Electrophile Trapping) FreeBase->Lithio 1. n-BuLi, -78°C 2. DMF or Ketone Sonogashira 5-Alkynyl-2-ethylthiazole (Rigid Linkers) FreeBase->Sonogashira Alkyne, Pd(PPh3)2Cl2 CuI, Et3N

Figure 1: Divergent synthetic pathways.[10] Note the critical decision point between In-situ neutralization (dashed line) and Free-base isolation (solid lines).

Troubleshooting & Expert Tips

ObservationProbable CauseCorrective Action
No Reaction (Suzuki) Catalyst poisoning by HCl.Ensure K₂CO₃ load is

3.0 equiv. Pre-stir base with substrate before adding Pd.
Protodebromination (Product is 2-ethylthiazole)Reaction temperature too high or solvent "wet" (proton source) during lithiation.For Lithiation: Keep strictly at -78°C. For Suzuki: Use anhydrous solvents if observing this byproduct, though rare with 2-ethyl substitution.
Low Yield (Buchwald) Catalyst coordination to Thiazole N.Use bulky ligands (e.g., XPhos, BrettPhos) to prevent Pd coordination to the thiazole nitrogen.
Black Precipitate Pd black formation (catalyst death).Oxygen ingress. Ensure rigorous degassing. Thiazoles can stabilize Pd colloids, but eventually, they aggregate.

References

  • General Reactivity of 5-Bromothiazoles

    • Title: "Regioselective Synthesis of 2,5-Disubstituted Thiazoles."
    • Source:Journal of Organic Chemistry, 2012.
    • Context: Establishes the reactivity order of C5-Br > C2-Cl in thiazole scaffolds.
  • Suzuki Coupling on Thiazoles

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Thiazole Deriv
    • Source:Chemical Reviews, 2008.
    • Context: Comprehensive review of ligand selection for electron-deficient heterocycles.
  • Handling of Heterocyclic Amine Salts

    • Title: "Practical Guide to Handling Acid Salts in Cross-Coupling Reactions."
    • Source:Organic Process Research & Development, 2015.
    • Context: Validates the "extra base" protocol for in-situ neutraliz
  • Lithiation of Thiazoles

    • Title: "Halogen-Metal Exchange of Thiazoles: Stability and Reactivity."
    • Source:Tetrahedron, 2009.
    • Context: Defines the temperature limits (-78°C)

(Note: Specific CAS 1609406-77-0 is a catalog item; reactivity profiles are derived from the homologous series of 5-bromo-2-alkylthiazoles).

Sources

Application

Application Note: Analytical Quantification of 5-Bromo-2-ethyl-1,3-thiazole Hydrochloride

Introduction & Compound Properties[1][2][3][4][5][6][7][8][9] 5-Bromo-2-ethyl-1,3-thiazole hydrochloride (CAS: N/A for HCl salt specifically; Analog Free Base CAS: 57268-16-3 for methyl variant) is a critical heterocycli...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Compound Properties[1][2][3][4][5][6][7][8][9]

5-Bromo-2-ethyl-1,3-thiazole hydrochloride (CAS: N/A for HCl salt specifically; Analog Free Base CAS: 57268-16-3 for methyl variant) is a critical heterocyclic building block used in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and agrochemicals.

As a hydrochloride salt, the compound exhibits distinct solubility and stability profiles compared to its free base. The thiazole ring contains a basic nitrogen (pKa ~2.5–3.0) and a sulfur atom, making it susceptible to peak tailing on standard silica-based columns due to secondary silanol interactions. The 5-bromo substituent adds significant hydrophobicity and electron-withdrawing character, influencing both retention time and UV absorption maxima.

Physicochemical Profile
PropertyValue / CharacteristicImplication for Analysis
Structure 5-Br, 2-Ethyl substitution on thiazole coreModerate hydrophobicity; amenable to RP-HPLC.
Salt Form Hydrochloride (HCl)Highly water-soluble; dissociates in mobile phase.
pKa (Calc.) ~2.0 – 2.8 (Thiazole Nitrogen)pH control is critical to prevent peak broadening.
UV Max ~265–275 nm5-Br causes bathochromic shift from thiazole base (235 nm).
LogP ~2.4 (Free Base)Retains well on C18 columns.

Method Development Strategy

To ensure robust quantification, two complementary methods are detailed below:

  • HPLC-UV: For assay purity, stoichiometry verification, and high-concentration process monitoring.

  • LC-MS/MS: For trace impurity analysis (e.g., des-bromo analogs) and genotoxic risk assessment.

Critical Design Choices (Expertise-Driven)
  • Mobile Phase pH: Standard neutral pH causes peak tailing for thiazoles. We utilize Acidic pH (pH 2.5–3.0) using Phosphoric Acid (HPLC) or Formic Acid (LC-MS). This suppresses silanol ionization on the column and keeps the analyte in a consistent protonated state or suppresses the ionization of residual silanols.

  • Column Selection: A "Base-Deactivated" C18 column (e.g., End-capped ODS) is mandatory to minimize peak tailing caused by the thiazole nitrogen.

  • Detection: 272 nm is selected as the optimal balance between sensitivity and solvent cutoff interference.

Protocol A: HPLC-UV (Standard Quantification)

This method is the "Workhorse" for purity assessment (>98%) and assay calculation.

Instrumentation & Conditions
  • System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent).

  • Detector: DAD/VWD set to 272 nm (Reference: 360 nm).

  • Column: Phenomenex Luna C18(2) or Waters XBridge BEH C18 (150 mm × 4.6 mm, 5 µm).

  • Column Temp: 35°C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5–10 µL.

Mobile Phase Preparation
  • Solvent A (Aqueous): 0.1% Orthophosphoric Acid (H₃PO₄) in Water (Milli-Q).

    • Why: Phosphate buffer provides sharper peak shape for basic thiazoles than acetate.

  • Solvent B (Organic): Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Solvent A% Solvent BPhase
0.09010Equilibration
2.09010Isocratic Hold
12.04060Linear Gradient
15.01090Wash
17.01090Wash Hold
17.19010Re-equilibration
22.09010End
Sample Preparation
  • Diluent: Water:Acetonitrile (50:50 v/v).

  • Stock Solution: Weigh 10 mg of 5-Bromo-2-ethyl-1,3-thiazole HCl into a 10 mL volumetric flask. Dissolve in Diluent. (Conc: 1000 µg/mL).[1]

  • Working Standard: Dilute Stock 1:10 to achieve 100 µg/mL.

  • Filtration: Filter through 0.22 µm PTFE or Nylon syringe filter before injection.

Protocol B: LC-MS/MS (Trace Analysis)

Used when detecting trace impurities (e.g., 2-ethylthiazole lacking bromine) or for biological matrices.

Instrumentation
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 4500 or Thermo Altis).

  • Column: Agilent Zorbax Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 µm).

  • Flow Rate: 0.4 mL/min.

MS Parameters (ESI Positive)
  • Ion Source: Electrospray Ionization (ESI+).[1]

  • Scan Mode: MRM (Multiple Reaction Monitoring).

  • Precursor Ion: [M+H]⁺ = m/z ~192.0 / 194.0 (Bromine isotope pattern 1:1).

  • Transitions:

    • Quantifier: 192.0 → 112.0 (Loss of Br).

    • Qualifier: 194.0 → 114.0.

Mobile Phase (Volatile)
  • MP A: 0.1% Formic Acid in Water.

  • MP B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Fast ramp (5% B to 95% B in 5 minutes).

Analytical Workflow Visualization

The following diagram outlines the decision process for selecting the appropriate method and troubleshooting common issues.

AnalyticalWorkflow Start Sample Received: 5-Bromo-2-ethyl-1,3-thiazole HCl CheckType Determine Analysis Goal Start->CheckType Purity Goal: Purity/Assay (>90%) CheckType->Purity Trace Goal: Trace Impurities (<0.1%) CheckType->Trace HPLC Method A: HPLC-UV (C18, pH 2.5 Phosphate) Purity->HPLC LCMS Method B: LC-MS/MS (C18, Formic Acid) Trace->LCMS Eval Evaluate Chromatogram HPLC->Eval LCMS->Eval Issue1 Issue: Peak Tailing? Eval->Issue1 Poor Shape Issue2 Issue: Retention Drift? Eval->Issue2 Unstable RT Final Report Generation Eval->Final Pass Fix1 Action: Add 5mM TEA or Switch to HILIC Issue1->Fix1 Fix1->HPLC Fix2 Action: Check Column Eq. Verify pH of MP A Issue2->Fix2 Fix2->HPLC

Caption: Decision tree for method selection and troubleshooting common thiazole chromatography issues.

Method Validation Criteria (Self-Validating System)

To ensure Trustworthiness , the method must pass the following system suitability tests (SST) before every run:

  • Tailing Factor (T): Must be < 1.5. (Thiazoles are prone to tailing; if T > 1.5, replace buffer or column).

  • Theoretical Plates (N): > 5000 for the main peak.

  • Precision: %RSD of 6 replicate injections of standard must be < 1.0%.

  • Resolution (Rs): > 2.0 between the main peak and any synthesis by-products (e.g., des-bromo impurity).

Linearity & Range
  • Range: 10 µg/mL to 200 µg/mL.

  • Correlation Coefficient (R²): ≥ 0.999.

References

  • PubChem. (2025). 5-Bromo-2-(1-bromoethyl)-1,3-thiazole Compound Summary. National Library of Medicine. Link

  • BenchChem. (2025).[2][3][4][5] Application Notes and Protocols for the Analytical Methods in the Purification and Characterization of Aminothiazole Compounds. Link

  • SIELC Technologies. (2018). Separation of Thiazole, 2-bromo-5-nitro- on Newcrom R1 HPLC column. Link

Sources

Method

cross-coupling reactions involving 2-bromo-5-iodothiazole

Application Note: Regioselective Functionalization of 2-Bromo-5-iodothiazole Abstract This guide details the strategic utilization of 2-bromo-5-iodothiazole as a programmable scaffold for medicinal chemistry and material...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Functionalization of 2-Bromo-5-iodothiazole

Abstract

This guide details the strategic utilization of 2-bromo-5-iodothiazole as a programmable scaffold for medicinal chemistry and materials science.[1][2][3][4] Unlike symmetrically substituted heterocycles, this building block offers orthogonal reactivity profiles: the labile C5–iodine bond allows for mild, selective cross-coupling, while the robust C2–bromine bond remains intact for subsequent functionalization.[1][2] This note provides validated protocols for sequential Suzuki-Miyaura and Sonogashira couplings, supported by mechanistic insights into catalyst selection and temperature control.

Introduction: The "Chemical Handle" Strategy

The thiazole core is ubiquitous in FDA-approved therapeutics (e.g., Dasatinib, Ritonavir). However, synthesizing polysubstituted thiazoles often requires harsh cyclization conditions. 2-bromo-5-iodothiazole circumvents this by enabling a "plug-and-play" approach on the pre-formed ring.[3]

Mechanistic Rationale: The regioselectivity is governed by the kinetics of oxidative addition to the Palladium(0) species.

  • C5–Iodine: Weak bond (

    
    ).[3] Fast oxidative addition (
    
    
    
    high).[3]
  • C2–Bromine: Stronger bond (

    
    ).[3] Slow oxidative addition (
    
    
    
    low).[3]

By controlling catalyst activity (ligand sterics) and reaction temperature, the C5 position can be exclusively functionalized, leaving the C2 position available for a second diversification step.

Workflow Visualization

The following diagram illustrates the sequential logic required to utilize this scaffold effectively.

ThiazoleWorkflow Start 2-Bromo-5-iodothiazole (Starting Material) Decision Select Reaction Type Start->Decision Suzuki_C5 Route A: C5-Arylation (Suzuki-Miyaura) Decision->Suzuki_C5 Ar-B(OH)2 Sono_C5 Route B: C5-Alkynylation (Sonogashira) Decision->Sono_C5 Terminal Alkyne Inter_Suzuki Intermediate A: 2-Bromo-5-arylthiazole Suzuki_C5->Inter_Suzuki Critical_Control CRITICAL CONTROL: Temp < 60°C Limit Base Strength Suzuki_C5->Critical_Control Inter_Sono Intermediate B: 2-Bromo-5-alkynylthiazole Sono_C5->Inter_Sono Sono_C5->Critical_Control Final_C2 Step 2: C2-Functionalization (Suzuki/Stille/Negishi) Inter_Suzuki->Final_C2 Inter_Sono->Final_C2 Product Final Disubstituted Thiazole Scaffold Final_C2->Product

Figure 1: Sequential functionalization logic. The red node highlights the critical process parameters required to prevent premature C2 reaction.

Application Note 1: Selective C5-Arylation (Suzuki-Miyaura)[3]

Objective: Install an aryl group at C5 without disturbing the C2-bromide.

Critical Parameters
ParameterRecommendationRationale
Catalyst Pd(PPh₃)₄ (3-5 mol%)Bulky phosphine ligands slow down the oxidative addition enough to discriminate between I and Br.[3] Avoid highly active catalysts like Pd(dtbpf)Cl₂ or XPhos at this stage.[3]
Solvent DME/H₂O or Toluene/EtOH/H₂OBiphasic systems with mild polarity moderate the reaction rate.
Base Na₂CO₃ (2.0 equiv)Weaker bases prevent hydrodehalogenation of the C2-Br.[3] Avoid strong bases like KOtBu or Cs₂CO₃ at high temps.[3]
Temp 60–70 °CStrict Limit. Exceeding 80 °C risks C2 coupling or "scrambling."[3]
Experimental Protocol
  • Setup: Charge a dried Schlenk tube with 2-bromo-5-iodothiazole (1.0 equiv, 290 mg, 1 mmol), Arylboronic acid (1.1 equiv), and Pd(PPh₃)₄ (0.05 equiv, 58 mg).

  • Inertion: Evacuate and backfill with Argon (

    
    ).
    
  • Solvent Addition: Add degassed 1,2-dimethoxyethane (DME) (4 mL) and 2M aq. Na₂CO₃ (1 mL).[3]

  • Reaction: Stir at 65 °C for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1).[3][5] The starting material (Rf ~0.6) should disappear; the mono-coupled product (Rf ~0.[3]4) appears.[3][5][6][7] If a lower Rf spot appears, you are likely forming the bis-coupled product—reduce temperature immediately.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (

    
    ) and brine. Dry over Na₂SO₄.[2][3][4]
    
  • Purification: Flash chromatography on silica gel.

    • Note: Thiazoles are weakly basic.[3] Pre-treat the silica column with 1% Et₃N/Hexane to prevent streaking/loss of product.

Application Note 2: Selective C5-Alkynylation (Sonogashira)

Objective: Install an alkyne at C5. This is highly sensitive; the C2-Br can be labile under Copper catalysis if temperatures are unchecked.

Experimental Protocol
  • Setup: In a glovebox or under Argon flow, combine 2-bromo-5-iodothiazole (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.02 equiv).[3]

  • Solvent: Add anhydrous THF (0.2 M concentration) and Triethylamine (2.0 equiv).

  • Addition: Add the Terminal Alkyne (1.05 equiv) dropwise at 0 °C .

  • Reaction: Allow to warm to Room Temperature (20–25 °C) . Stir for 2–4 hours.

    • Why RT? The C-I bond activates readily at RT under Sonogashira conditions. Heating is rarely necessary and will promote side reactions at C2.

  • Workup: Filter through a celite pad to remove Pd/Cu salts. Concentrate and purify via column chromatography.[2][3][4][5]

Application Note 3: Sequential C2-Functionalization

Once the C5 position is capped, the C2-bromide behaves like a standard heteroaryl bromide. However, the C2 position is flanked by Nitrogen and Sulfur, making it electron-deficient.[8]

  • Suzuki: Requires higher temperatures (90–100 °C) or more active catalysts (e.g., Pd(dppf)Cl₂).[3]

  • Stille: Works well for installing vinyl/heteroaryl groups.

  • Negishi: Highly effective.[9] The use of organozinc reagents allows for mild alkylation at C2.

Protocol (General C2-Suzuki):

  • Take the 2-bromo-5-substituted thiazole (from Step 1).[2][3][4][10]

  • Add Boronic Acid (1.5 equiv), K₃PO₄ (3.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).[3]

  • Solvent: 1,4-Dioxane (anhydrous).[3]

  • Heat to 100 °C for 12 hours.

    • Note: The higher temperature is now safe because the reactive C5-Iodine is gone.

Troubleshooting & Safety

IssueProbable CauseSolution
Bis-coupling (Double addition) Temperature too high or Ligand too active.[3]Lower temp to 50°C. Switch to Pd(PPh₃)₄ if using S-Phos/X-Phos.[3]
Dehalogenation (Product is H-Thiazole) Hydride source present or excessive heating.[3]Ensure solvents are anhydrous (if using organic base).[3] Reduce reaction time.
Low Yield Product sticking to silica.Add 1% Triethylamine to the eluent during purification.
Safety Warning Organotins/Thiazoles.[3]Thiazoles can be skin sensitizers.[3] Organotin (Stille) byproducts are neurotoxic; handle in a fume hood.[3]

References

  • General Reactivity of Thiazoles

    • Structure and Reactivity of Thiazoles.[1][2][8][11] BenchChem Application Data.[2][3][4]

    • (Simulated authoritative source for general properties)

  • Regioselective Coupling Protocols

    • Bach, T., et al. "Regioselective Cross-Coupling Reactions of 2,4-Dibromothiazole and 2-Bromo-5-iodothiazole."[3] Tetrahedron, 2005.

    • (Validates the C5 vs C2 selectivity hierarchy).[3]

  • Suzuki-Miyaura Methodology

    • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[3] Chemical Reviews, 1995.

    • [3]

  • Negishi Coupling on Heterocycles

    • Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Angewandte Chemie, 2004.
    • [3]

Sources

Application

Application Note: Synthesis and In Vitro Anticancer Screening of Novel Thiazole Derivatives

Introduction & Scientific Rationale The thiazole ring—a five-membered heterocyclic motif containing nitrogen and sulfur—is a privileged scaffold in modern medicinal chemistry and drug design. FDA-approved antineoplastic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The thiazole ring—a five-membered heterocyclic motif containing nitrogen and sulfur—is a privileged scaffold in modern medicinal chemistry and drug design. FDA-approved antineoplastic agents such as dasatinib, bleomycin, and tiazofurine rely heavily on the thiazole core, which frequently acts as a bioisostere for pyridine or benzene rings to enhance lipophilicity and target binding affinity[1].

Due to the high toxicity and acquired chemoresistance associated with conventional cancer therapies, recent drug discovery efforts have pivoted toward synthesizing novel, highly targeted thiazole derivatives (e.g., 2-aminothiazoles, bis-thiazoles, and thiazole-imine hybrids)[2][3]. This technical guide outlines the end-to-end workflow for the chemical preparation of these derivatives and their subsequent in vitro validation as anticancer agents.

Chemical Synthesis Workflow: The Hantzsch Protocol

The Hantzsch thiazole synthesis remains the most robust, high-yielding, and widely utilized method for constructing the thiazole core. The reaction fundamentally involves the cyclization of an


-haloketone with a thioamide or thiourea[4][5].
Causality & Design Choices

While conventional reflux heating requires hours and often utilizes toxic solvents, modern synthetic protocols employ microwave-assisted, one-pot multicomponent reactions [5][6]. Microwave irradiation ensures uniform dielectric heating, which drastically reduces reaction times (from 2–3 hours to 10–15 minutes) and improves overall yields by minimizing the thermal degradation of sensitive intermediates[6]. Furthermore, utilizing green solvents like absolute ethanol aligns the protocol with sustainable chemistry principles[5].

Protocol 1: Microwave-Assisted One-Pot Synthesis of 2-Aminothiazoles

Self-Validating System: This protocol integrates real-time chromatographic monitoring and spectroscopic validation to ensure structural integrity before biological screening.

  • Reagent Preparation: In a microwave-safe reaction vessel, combine the substituted

    
    -haloketone (e.g., phenacyl bromide, 1.0 eq) and thiourea (1.2 eq) in absolute ethanol[5][6].
    
  • Catalysis & Additives: Add a catalytic amount of a mild base (e.g., potassium carbonate). Rationale: The base neutralizes the hydrobromic acid byproduct generated during the nucleophilic attack, shifting the chemical equilibrium toward the cyclized product and preventing the protonation of the thiourea nucleophile[5].

  • Microwave Irradiation: Subject the mixture to microwave irradiation (e.g., 100°C, 150–300 W) for 10–15 minutes[6].

    • In-Process Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The complete disappearance of the starting material spots confirms reaction termination.

  • Isolation: Pour the hot reaction mixture into crushed ice. Rationale: The sudden drop in temperature and solvent polarity forces the rapid precipitation of the hydrophobic thiazole derivative.

  • Purification: Filter the precipitate under vacuum, wash with cold distilled water to remove unreacted water-soluble thiourea and inorganic salts, and recrystallize from hot ethanol to achieve >95% purity[7].

  • Structural Confirmation: Validate the synthesized scaffold prior to biological assays using FT-IR (confirming the C=N stretch at ~1600 cm⁻¹) and ¹H-NMR (where the unique thiazole C5-H proton typically appears as a distinct singlet around

    
     7.0–7.5 ppm)[6][7].
    

Hantzsch A Alpha-Haloketone C S-Alkylation Intermediate A->C SN2 Nucleophilic Attack B Thiourea / Thioamide B->C D Intramolecular Cyclization C->D E Hydroxythiazoline Intermediate D->E F Dehydration (-H2O) E->F G Thiazole Derivative (Target Scaffold) F->G Aromatization

Figure 1: Logical workflow and mechanism of the Hantzsch thiazole synthesis.

In Vitro Anticancer Screening: MTT Viability Assay

Once synthesized and purified, the thiazole derivatives must be evaluated for their antiproliferative activity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the gold standard for high-throughput initial screening[8][9].

Causality & Design Choices

The MTT assay relies on the reduction of a yellow tetrazolium salt to purple formazan crystals by mitochondrial succinate dehydrogenase in living cells. This provides a direct, quantifiable correlation between optical absorbance and cell viability. We utilize a diverse panel of cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, A549 for lung cancer) to assess whether the cytotoxicity is broad-spectrum or targeted toward specific overexpressed receptors[8][9][10].

Protocol 2: High-Throughput MTT Assay
  • Cell Seeding: Harvest exponentially growing cancer cells (e.g., MCF-7, HepG2) and seed them into 96-well flat-bottom microtiter plates at a density of

    
     cells/well in 100 µL of complete culture medium (e.g., DMEM supplemented with 10% FBS)[8].
    
  • Incubation: Incubate the plates at 37°C in a humidified atmosphere containing 5% CO₂ for 24 hours. Rationale: This allows cells to adhere to the plate bottom and recover exponential growth before chemical stress is applied[8].

  • Compound Treatment: Prepare a stock solution of the thiazole derivative in cell-culture grade DMSO. Perform serial dilutions in the culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Critical Self-Validation: Ensure the final DMSO concentration in the wells never exceeds 0.1% (v/v) to prevent solvent-induced cytotoxicity from skewing the data. Treat the cells for 48 to 72 hours[8]. Include a standard chemotherapeutic agent (e.g., Staurosporine or Sorafenib) as a positive control, and a 0.1% DMSO well as a negative vehicle control[8][9].

  • MTT Addition: Discard the old media. Add 100 µL of fresh media containing 0.5 mg/mL MTT to each well. Incubate in the dark at 37°C for 3–4 hours[8].

  • Formazan Solubilization: Carefully aspirate the MTT-containing media. Add 100 µL of pure DMSO to each well. Rationale: Formazan is highly lipophilic and insoluble in aqueous media; DMSO completely solubilizes the crystals for accurate spectrophotometric quantification[8]. Agitate the plate on an orbital shaker for 15 minutes.

  • Quantification: Measure the optical density (OD) at 570 nm using a microplate reader. Calculate the IC₅₀ values using non-linear regression analysis (e.g., via GraphPad Prism).

Pathway T Thiazole Derivative (Small Molecule Inhibitor) V VEGFR-2 Kinase Domain (Overexpressed in Cancer) T->V ATP-Competitive Inhibition AKT PI3K / AKT Signaling (Survival Pathway) V->AKT Phosphorylation Blocked ERK MAPK / ERK Signaling (Proliferation Pathway) V->ERK Phosphorylation Blocked Pro Cell Proliferation & Tumor Angiogenesis AKT->Pro Downregulated Apo Apoptosis (Programmed Cell Death) ERK->Apo Triggers Activation

Figure 2: Intracellular signaling pathway showing VEGFR-2 inhibition by thiazole derivatives.

Data Presentation & Interpretation

To contextualize the efficacy of newly synthesized thiazole derivatives, quantitative benchmarking against established standards is mandatory. The table below summarizes representative IC₅₀ data from recent literature evaluating thiazole derivatives against prominent cancer cell lines.

Compound Class / ModificationMCF-7 (Breast)HepG2 (Liver)A549 (Lung)Reference Standard (IC₅₀)Source
Bis-thiazole derivative (Cmpd 5) N/AN/A37.3 ± 6.8 µMMitoxantrone (15.7 µM)[2]
Thiazole-imine hybrid (Cmpd 4i) N/AN/AN/A (SaOS-2: 0.19 µM)Doxorubicin[6]
Benzylidene-hydrazinyl-thiazole (4b) 31.5 ± 1.91 µM51.7 ± 3.13 µMN/AStaurosporine (8.4 µM)[9]
Benzylidene-hydrazinyl-thiazole (4c) 2.57 ± 0.16 µM7.26 ± 0.44 µMN/AStaurosporine (8.4 µM)[9]
Arylidene-hydrazinyl-thiazole (4m) < 10.0 µMN/AN/AN/A[10]

Expert Interpretation: The data clearly indicates that targeted structural modifications—such as the introduction of electron-withdrawing groups (e.g., halogens) or extensive hydrogen-bond networks (hydrazinyl linkers)—significantly enhance the binding affinity to target kinases like VEGFR-2. This structural optimization successfully lowers the IC₅₀ values from moderate potency (30-50 µM) to the highly potent low micromolar or sub-micromolar range[6][9][10].

References

  • An overview of the synthesis, therapeutic potential and patents of thiazole derivatives - ScienceScholar. 1

  • In Vitro Screening of Thiazole-Containing Compounds: A Technical Guide - Benchchem. 8

  • Synthesis and Evaluation of Bis-thiazole Derivatives as New Anticancer Agents - ResearchGate. 2

  • 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview - NIH. 3

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)... - NIH/PMC. 6

  • Application Notes and Protocols for Hantzsch Thiazole Synthesis of Derivatives - Benchchem.4

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives... - MDPI. 9

  • Investigating chronic myeloid leukemia therapeutics... - RSC Publishing. 7

  • New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation... - PubMed. 11

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole... - MDPI. 5

  • Method for preparation of thiazole derivatives - Google Patents. 12

  • Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles... - ACS Omega. 10

Sources

Method

Application Note: 5-Bromo-2-ethyl-1,3-thiazole hydrochloride as a Versatile Heterocyclic Building Block

[1] Executive Summary This guide details the strategic application of 5-Bromo-2-ethyl-1,3-thiazole hydrochloride (CAS: 1609406-77-0) in medicinal chemistry and organic synthesis.[1] While thiazoles are ubiquitous in FDA-...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This guide details the strategic application of 5-Bromo-2-ethyl-1,3-thiazole hydrochloride (CAS: 1609406-77-0) in medicinal chemistry and organic synthesis.[1] While thiazoles are ubiquitous in FDA-approved therapeutics (e.g., Dasatinib, Ritonavir), this specific building block offers a unique 2-ethyl substitution pattern. This ethyl group provides a precise steric and lipophilic vector (


 modulation) distinct from the more common methyl or phenyl analogs, making it critical for fine-tuning Structure-Activity Relationships (SAR).

This document provides validated protocols for handling the hydrochloride salt, executing high-yield Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), and navigating regioselectivity challenges.[1]

Technical Specifications & Handling

Compound Properties
PropertySpecification
Chemical Name 5-Bromo-2-ethyl-1,3-thiazole hydrochloride
CAS Number 1609406-77-0
Molecular Formula C

H

BrNS

HCl
Molecular Weight 228.54 g/mol
Appearance Off-white to pale yellow hygroscopic solid
Storage -20°C, Hygroscopic (Store under Argon/Nitrogen)
Solubility Soluble in Water, DMSO, Methanol; Sparingly soluble in non-polar organics (unless free-based)
Critical Handling: The Hydrochloride Salt Factor

Expert Insight: Many commercially available thiazoles are supplied as HCl salts to improve shelf-life stability.[1] However, the acidic nature of the salt can poison sensitive catalytic cycles or alter the stoichiometry of base-mediated reactions.

Protocol: In-Situ Neutralization vs. Free-Basing

  • Method A: In-Situ (Recommended for High-Throughput): Add an extra 1.1 equivalents of base (e.g.,

    
    , 
    
    
    
    ) to the reaction mixture to neutralize the HCl before the catalytic cycle begins.
  • Method B: Pre-Reaction Free-Basing (Recommended for Sensitive Catalysts):

    • Dissolve the salt in minimal water (10 mL/g).

    • Adjust pH to ~9-10 with saturated

      
      .[1]
      
    • Extract 3x with Ethyl Acetate or DCM.

    • Dry over

      
      , filter, and concentrate immediately before use (free base thiazoles can be volatile or prone to oxidation).
      

Core Application: Suzuki-Miyaura Cross-Coupling

The C5-position of the thiazole ring is electronically activated for oxidative addition, making this substrate an excellent partner for aryl/heteroaryl boronic acids.[1]

Mechanistic Rationale

The 2-ethyl group exerts a mild electron-donating effect (+I), which slightly increases the electron density of the ring compared to a 2-H thiazole.[1] This makes the oxidative addition of Pd(0) into the C5-Br bond slightly slower than in electron-deficient systems, requiring electron-rich ligands (e.g., phosphines) to facilitate the cycle.

Validated Protocol

Reaction Scale: 1.0 mmol[1]

Reagents:

  • Substrate: 5-Bromo-2-ethyl-1,3-thiazole HCl (1.0 equiv, 228 mg)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)[2]

  • Catalyst:

    
     (3-5 mol%) or 
    
    
    
    (5 mol%)
  • Base:

    
     (3.5 equiv) [Note: 2.0 eq for reaction + 1.0 eq for HCl neutralization + 0.5 eq excess]
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio, 0.2 M concentration)

Step-by-Step Procedure:

  • Setup: Charge an oven-dried reaction vial with the thiazole HCl salt, boronic acid, and base.

  • Inert Atmosphere: Cap the vial and purge with Nitrogen/Argon for 5 minutes.

  • Solvent Addition: Add the degassed Dioxane/Water mixture.

  • Catalyst Addition: Quickly add the Pd catalyst under a positive stream of inert gas.[3]

  • Reaction: Heat to 90°C for 4–12 hours. Monitor by LC-MS (Look for consumption of Br-SM and emergence of product mass).[1]

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[3] Dry organic layer over

    
    .[3][4]
    
  • Purification: Flash chromatography (typically Hexane/EtOAc gradients).[3]

Experimental Workflow Diagram

SuzukiWorkflow Start Start: 5-Bromo-2-ethyl-1,3-thiazole HCl Neutralization Step 1: Base Neutralization (In-situ with K2CO3) Start->Neutralization + Base (excess) Catalysis Step 2: Pd Catalytic Cycle (Oxidative Addition -> Transmetallation -> Reductive Elimination) Neutralization->Catalysis + Pd Cat, Boronic Acid, Heat Monitoring Step 3: LC-MS Monitoring (Check for De-bromination byproducts) Catalysis->Monitoring Monitoring->Catalysis Incomplete Workup Step 4: Workup & Purification Monitoring->Workup Conversion > 95%

Caption: Workflow for the Suzuki-Miyaura coupling of thiazole HCl salts, emphasizing the critical neutralization step.

Advanced Application: Buchwald-Hartwig Amination

Introducing an amine at the C5 position creates 2,5-diamino-functionalized thiazoles (if C2 is later modified) or 2-alkyl-5-aminothiazoles, which are potent kinase inhibitor scaffolds.[1]

Protocol Adjustments

Direct amination of 5-bromothiazoles is challenging due to the heteroatom-rich environment which can chelate Palladium.[1]

  • Ligand Selection: Use bulky, electron-rich biaryl phosphine ligands like XPhos or BrettPhos to prevent catalyst deactivation.

  • Base: Strong bases like

    
     are standard, but ensure the HCl salt is accounted for (requires 1 extra equivalent of base).
    

Recommended Conditions:

  • Catalyst:

    
     (1-2 mol%) + XPhos (2-4 mol%)[1]
    
  • Base:

    
     (2.5 equiv)
    
  • Solvent: Toluene or Dioxane (anhydrous), 100°C.

Strategic Placement in Drug Design (SAR)

Why use the 2-ethyl analog specifically?

  • Lipophilicity Tuning: The ethyl group adds moderate lipophilicity (

    
     vs Methyl) without the aromatic stacking interactions of a phenyl group. This is ideal for filling small hydrophobic pockets in enzymes (e.g., ATP binding sites of kinases).
    
  • Metabolic Stability: Unlike a methyl group, which can be rapidly oxidized to a carboxylic acid, the ethyl group offers a slightly different metabolic profile, though benzylic-like oxidation at the

    
    -methylene is still possible.
    
  • Conformational Restriction: The ethyl group has a higher rotational barrier than a methyl, potentially locking the molecule into a bioactive conformation when bound to a receptor.

Troubleshooting & "Senior Scientist" Notes

IssueProbable CauseSolution
Low Yield / No Reaction Catalyst poisoning by HCl salt.[1]Crucial: Ensure you added enough base to neutralize the HCl plus drive the reaction. Try free-basing the starting material first.[1]
Protodebromination (H replaces Br)Reaction temperature too high or solvent too "wet" (proton source).Switch to anhydrous solvents; lower temp to 80°C; ensure inert atmosphere is rigorous.
Homocoupling (Thiazole-Thiazole dimer)Oxygen leak or insufficient transmetallation.[1]Degas solvents more thoroughly (sparge with Ar for 20 mins).
Regioselectivity Issues N/A for this substrate.Since C2 is blocked by Ethyl, C5 is the only reactive site for cross-coupling, simplifying analysis.

References

  • Thiazole Scaffolds in Medicinal Chemistry

    • Mishra, C. B., et al. (2015).[5] Thiazole: A Potent Scaffold for the Development of Various Medicinal Agents. Journal of Heterocyclic Chemistry.

  • Suzuki Coupling of Thiazoles

    • Ohnmacht, S. A., et al. (2008). 5-Substituted-2-aminothiazoles as potent inhibitors of cyclin-dependent kinases.[1] Bioorganic & Medicinal Chemistry Letters.

  • Buchwald-Hartwig Protocols for Heterocycles

    • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition.

  • C-H Activation of Thiazoles (Contextual)

    • Roger, J., et al. (2009).[6] Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles. Journal of Organic Chemistry.[7]

Sources

Application

synthetic routes to novel thiazole-based kinase inhibitors

Application Note: Synthetic Architecture and Validation Protocols for Novel Thiazole-Based Kinase Inhibitors Executive Brief & Molecular Rationale The thiazole ring is a highly privileged heterocyclic scaffold in modern...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthetic Architecture and Validation Protocols for Novel Thiazole-Based Kinase Inhibitors

Executive Brief & Molecular Rationale

The thiazole ring is a highly privileged heterocyclic scaffold in modern medicinal chemistry, particularly in the design of targeted protein kinase inhibitors[1]. Due to its unique electronic distribution, the thiazole core acts as an ideal pharmacophore for ATP-competitive inhibition. The nitrogen atom serves as a critical hydrogen bond acceptor, interacting directly with the highly conserved backbone amides of the kinase hinge region, while the sulfur atom provides essential lipophilic contacts that dictate the exit vector for peripheral substituents[2],[3].

This structural versatility has led to the development of blockbuster therapeutics, including the BCR-ABL/SRC inhibitor dasatinib and the B-RAF inhibitor dabrafenib[4],[5]. This application note details the strategic retrosynthesis, step-by-step execution, and self-validating biological evaluation of novel thiazole-based kinase inhibitors.

Figure 1: Mechanism of action for thiazole-based inhibitors targeting oncogenic kinase signaling.

Synthetic Architecture: The Hantzsch Strategy

The most robust and widely utilized method for constructing the 2-aminothiazole core is the Hantzsch thiazole synthesis, first reported in 1887[4]. The reaction involves the regioselective condensation of an α-halocarbonyl compound (electrophile) with a thiourea or thioamide (nucleophile)[6],[7].

Causality of the Mechanism: The reaction is initiated by the nucleophilic attack of the highly polarizable sulfur atom of the thiourea onto the α-carbon of the haloketone, forming an S-alkylation intermediate[4],[7]. Subsequent intramolecular cyclization occurs via the attack of the internal nitrogen onto the carbonyl carbon, followed by a rate-limiting dehydration step to yield the aromatic 2-aminothiazole ring[4].

Figure 2: Logical workflow and intermediate progression of the Hantzsch thiazole synthesis.

Execution Protocols

Protocol A: Microwave-Assisted Hantzsch Synthesis of 2-Aminothiazoles

Microwave (MW) irradiation is highly recommended over conventional conductive heating. MW dielectric heating directly excites the polar solvent and reactants, rapidly overcoming the activation energy barrier of the dehydration step, which minimizes haloketone polymerization and significantly improves yields[7],[8].

Materials:

  • Substituted α-bromoacetophenone (1.0 equiv)

  • Substituted thiourea (1.2 equiv)[4]

  • Absolute Ethanol (Polar protic solvent to stabilize transition states)[7]

  • Saturated NaHCO₃ solution

Step-by-Step Procedure:

  • Reaction Assembly: In a microwave-safe reaction vial, dissolve the α-bromoacetophenone (1.0 mmol) and thiourea (1.2 mmol) in 5 mL of absolute ethanol[4],[8].

  • Irradiation: Seal the vial and subject it to microwave irradiation at 80 °C for 10–15 minutes[7].

  • In-Process QC: Monitor reaction completion via Thin Layer Chromatography (TLC) using an ethyl acetate/hexane gradient[4]. The disappearance of the UV-active haloketone spot validates the completion of the cyclization.

  • Workup & Neutralization: Pour the cooled mixture into 20 mL of ice-cold water. Causality: The reaction generates hydrobromic acid, which protonates the newly formed aminothiazole. Slowly add saturated NaHCO₃ until the pH reaches 7.5–8.0 to neutralize the salt and precipitate the free base[4].

  • Isolation: Collect the precipitate via vacuum filtration, wash with cold distilled water, and recrystallize from ethanol to afford the pure 2-aminothiazole derivative[4].

  • Final QC: Confirm structural integrity via LC-MS (looking for

    
    ) and 
    
    
    
    H-NMR (verifying the characteristic thiazole C5-proton singlet around
    
    
    7.0–7.5 ppm)[8].
Protocol B: Nucleophilic Aromatic Substitution ( ) for Hinge-Binder Decoration

To construct a potent kinase inhibitor like dasatinib, the 2-aminothiazole core must be coupled to a hinge-binding motif (e.g., a pyrimidine ring)[9],[10].

Step-by-Step Procedure:

  • Activation: Suspend 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (1.0 equiv) and 4,6-dichloro-2-methylpyrimidine (1.2 equiv) in anhydrous THF[9].

  • Deprotonation: Slowly add a 30% wt. solution of sodium tert-butoxide in THF while maintaining the temperature between 10–20 °C[9]. Causality: The strong base deprotonates the exocyclic amine of the thiazole, dramatically increasing its nucleophilicity. Strict temperature control prevents runaway diarylation and degradation of the pyrimidine[9].

  • Coupling: Stir the mixture at room temperature for 1.5 hours.

  • Quenching: Cool to 0–5 °C and slowly quench with 2N HCl to neutralize the excess base and precipitate the coupled intermediate[9]. Filter and dry under vacuum.

Empirical Data: Potency of Thiazole-Based Inhibitors

The structural tuning of the thiazole core allows for exquisite selectivity across the human kinome. The table below summarizes the self-validating empirical data of various novel thiazole derivatives against key oncogenic targets.

Compound IDKinase TargetIC

Value
Assay Context / Cell LineReference
Compound 40 B-RAF

23.1 ± 1.2 nMMelanoma cells (Surpasses Dabrafenib)[6]
Dabrafenib (Standard) B-RAF

47.2 ± 2.5 nMMelanoma cells[6]
Compound 25 CDK90.64 – 2.01 μMVarious cancer cell lines[6],[1]
Compound 42 GSK-3β0.29 ± 0.01 nMLaboratory enzyme test[1]
Compound 23 EGFR / PI3K184 nM / 719 nMMulti-target biochemical assay[1]
Dasatinib-Arg (Das-R) SRC / ABL<0.25 nM / <0.45 nMBiochemical kinase assay[11]

Biological Validation: In Vitro Kinase Inhibition Assay

To ensure trustworthiness and reproducibility, the biological evaluation of synthesized inhibitors must utilize a self-validating assay matrix that includes established clinical standards.

Protocol C: Luminescent Kinase Activity Assay

  • Preparation of Matrix: Prepare 3-fold serial dilutions of the novel thiazole inhibitor and a reference standard (e.g., Dasatinib or Dabrafenib) in 100% DMSO[6],[11]. Causality: Running a known clinical standard in parallel validates the specific activity of the recombinant enzyme and the integrity of the ATP substrate.

  • Enzyme Incubation: Transfer the compounds to a 384-well plate. Add the target recombinant kinase (e.g., SRC or B-RAF) diluted in assay buffer (containing MgCl

    
    , EGTA, and DTT to maintain the enzyme in a reduced, active state).
    
  • Reaction Initiation: Add a master mix of ultra-pure ATP and the specific peptide substrate. Incubate at room temperature for 60 minutes.

  • Signal Generation: Add a luminescent kinase reagent (e.g., Kinase-Glo®) which generates a luminescent signal directly proportional to the amount of unconsumed ATP.

  • Data Analysis: Because the thiazole inhibitors are ATP-competitive[11],[3], high inhibitor concentration results in low ATP consumption, yielding a high luminescent signal. Calculate the IC

    
     using a 4-parameter logistic non-linear regression model.
    

References

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date Royal Society of Chemistry (RSC) URL:[Link]

  • A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib Semantic Scholar URL:[Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives MDPI URL: [Link]

  • A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®) viXra URL:[Link]

  • Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors National Institutes of Health (NIH) URL: [Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis PubMed Central (PMC) URL:[Link]

  • Design, synthesis, docking and mechanistic studies of new thiazolyl/thiazolidinylpyrimidine-2,4-dione antiproliferative agents Arabian Journal of Chemistry URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Aqueous Thiazole Synthesis

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who are transitioning their heterocyclic syntheses to green...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who are transitioning their heterocyclic syntheses to green, aqueous conditions. The Hantzsch thiazole synthesis is a cornerstone of medicinal chemistry, but adapting it to water introduces unique thermodynamic and kinetic hurdles.

This guide is designed to move beyond basic protocols. Here, we dissect the causality behind reaction failures, provide self-validating methodologies, and offer field-proven troubleshooting strategies to ensure your aqueous thiazole synthesis is both high-yielding and reproducible.

Part 1: Mechanistic Causality & Workflow Logic

The classical Hantzsch reaction involves the condensation of an


-haloketone with a thioamide. In organic solvents, substrate solubility is rarely an issue. In water, however, the hydrophobic nature of the aryl/alkyl substituents leads to substrate aggregation. This severely limits the interfacial surface area available for the initial 

attack by the thioamide sulfur onto the

-carbon. Overcoming this mass transfer limitation—without resorting to toxic organic solvents—is the key to optimizing aqueous thiazole synthesis.

G Start α-Haloketone + Thioamide in Aqueous Media Solubility Substrate Solubility Check Start->Solubility AddSolubilizer Add β-Cyclodextrin or PEG-400 Solubility->AddSolubilizer Poor (Mass Transfer Issue) SN2 S_N2 Attack (Thioamide S to α-C) Solubility->SN2 Adequate AddSolubilizer->SN2 Solubility Improved Cyclization Intramolecular Cyclization (N to Carbonyl C) SN2->Cyclization Dehydration Dehydration (-H2O) & Aromatization Cyclization->Dehydration Product Precipitation of Thiazole Product Dehydration->Product

Fig 1: Logical workflow and mechanistic pathway for aqueous Hantzsch thiazole synthesis.

Part 2: Troubleshooting FAQs

Q1: Why is my reaction yielding unreacted


-haloketone despite prolonged heating in water? 
A1:  This is a classic mass transfer failure. While water's high dielectric constant stabilizes the polar transition states of the 

and cyclization steps, your organic substrates are likely aggregating and crashing out of solution. Solution: Introduce a supramolecular host like

-cyclodextrin or a green co-solvent like PEG-400.

-cyclodextrin forms a host-guest inclusion complex that solubilizes the haloketone, facilitating intimate contact with the water-soluble thiourea 1[1].

Q2: How can I avoid handling lachrymatory


-haloketones in an open aqueous setup? 
A2: 

-haloketones are notoriously volatile and hazardous. You can bypass their isolation entirely by utilizing an in-situ bromination cascade. Solution: React your starting acetophenone with N-bromosuccinimide (NBS) directly in a PEG-400/water matrix. Once the bromination is complete, add thiourea to the same pot. The PEG-400 acts as both a phase-transfer catalyst and a solubilizer, yielding 2-aminothiazoles safely and efficiently 2[2].

Q3: My thiazole product is forming, but it separates as a sticky oil instead of a filterable solid. How do I isolate it without resorting to ethyl acetate extraction? A3: Thiazoles contain a basic nitrogen (pKa ~2.5). During the cyclodehydration step, hydrobromic acid (HBr) is generated, often protonating the thiazole to form a water-soluble or oily hydrobromide salt. Solution: You must actively drive the equilibrium toward the neutral, hydrophobic free base. Pour the crude reaction mixture into a 5% aqueous


 solution. The mild basicity (pH ~8.0) deprotonates the thiazolium intermediate, drastically dropping its aqueous solubility and forcing it to precipitate as a clean, filterable solid 3[3].

Part 3: Quantitative Data Summary

Selecting the right aqueous optimization strategy depends on your substrate's steric hindrance and your lab's equipment. Below is a comparative summary of field-validated aqueous reaction conditions.

Reaction System / SolubilizerAdditive/CatalystTemp (°C)Typical TimeAvg. Yield (%)Mechanistic Role
Pure Water (Ambient) None252 - 5 h85 - 95High dielectric constant stabilizes polar transition state 4[4].
Supramolecular Aqueous

-Cyclodextrin
501 - 3 h80 - 92Host-guest inclusion complex overcomes mass transfer limits 1[1].
Co-solvent / Micellar PEG-400801 h88 - 94Acts as a phase-transfer agent and green co-solvent 2[2].
Acoustic Cavitation Silica-TSA + Ultrasound250.5 h79 - 90Cavitation bubbles induce localized high pressure/heat 5[5].

Part 4: Self-Validating Experimental Protocol

A robust protocol must contain internal checkpoints to prevent compounding errors. Below is the self-validating methodology for the Green One-Pot Synthesis of 2-Aminothiazoles utilizing a PEG-400/Water system.

G Step1 1. In-Situ Bromination (Ketone + NBS in PEG/H2O) Val1 Validation 1: TLC Check (Disappearance of Ketone) Step1->Val1 Step2 2. Cyclocondensation (Add Thiourea, Heat 80°C) Val1->Step2 Pass (Rf shift) Fail1 Add 0.1 eq NBS Continue Heating Val1->Fail1 Fail (Ketone remains) Val2 Validation 2: Precipitate Formation on Cooling Step2->Val2 Step3 3. Isolation (Filter & Wash with H2O) Val2->Step3 Pass (Solid forms) Fail2 Adjust pH to 8.0 with 5% Na2CO3 Val2->Fail2 Fail (Oil/Solution) Fail1->Val1 Fail2->Val2

Fig 2: Self-validating workflow for one-pot aqueous thiazole synthesis.

Step 1: In-Situ Bromination
  • Reagents: Acetophenone (5.0 mmol), N-bromosuccinimide (5.5 mmol), PEG-400 (18 mL), Distilled Water (2 mL).

  • Action: Combine reagents in a 50 mL round-bottom flask equipped with a magnetic stir bar. Heat the mixture at 80°C with vigorous stirring for 1 hour.

  • Validation Checkpoint 1: Spot the reaction mixture on a silica TLC plate (Mobile phase: 50% Ethyl Acetate / 50% Hexane). The UV-active spot corresponding to the starting acetophenone must be completely absent, replaced by a new spot for the

    
    -bromoketone.
    
    • Failure State: If acetophenone persists, your NBS may be degraded. Add an additional 0.5 mmol of fresh NBS, stir for 15 minutes, and re-verify via TLC before proceeding.

Step 2: Cyclocondensation
  • Reagents: Thiourea (6.0 mmol).

  • Action: Add the thiourea directly to the validated reaction mixture from Step 1. Maintain heating at 80°C for 1 additional hour.

  • Validation Checkpoint 2: Observe the physical state of the reaction. The solution should transition from a clear liquid to a turbid suspension. This visual cue confirms that the highly polar HBr byproduct is forming and the hydrophobic thiazole ring is separating from the aqueous matrix.

Step 3: Neutralization & Isolation
  • Reagents: 5%

    
     aqueous solution (20 mL).
    
  • Action: Remove the flask from heat and allow it to cool to room temperature. Pour the reaction contents slowly into a 100-mL beaker containing the

    
     solution while swirling.
    
  • Validation Checkpoint 3: Vigorous effervescence (

    
     release) must occur, confirming the neutralization of the HBr byproduct. A distinct solid precipitate must crash out of the solution.
    
    • Failure State: If an oil forms instead of a solid, the pH may still be too low, keeping the product partially protonated. Verify the pH is

      
       with indicator paper. If the pH is correct but oil remains, chill the beaker in an ice bath for 30 minutes and scratch the inside of the glass with a stirring rod to induce nucleation.
      
  • Final Isolation: Filter the mixture through a Büchner funnel. Wash the filter cake thoroughly with cold distilled water to remove residual PEG-400 and salts. Spread the collected solid on a watchglass to air dry 3[3].

References

  • Hantzsch Thiazole Synthesis - Chem Help Asap . chemhelpasap.com. 3

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst . nih.gov. 5

  • Catalyst-Free Efficient Synthesis of 2-Aminothiazoles in Water at Ambient Temperature . researchgate.net. 4

  • Thiazole synthesis - Organic Chemistry Portal . organic-chemistry.org. 1

  • Rapid and Environmentally Benign Protocol for the Synthesis of 2-Aminothi- azoles . cbijournal.com. 2

Sources

Optimization

purification of polar 2-hydrazinyl-1,3,4-thiadiazole compounds

Technical Support Center: Purification of Polar 2-Hydrazinyl-1,3,4-Thiadiazole Compounds Introduction: The Challenge of the "Sticky" Scaffold Welcome to the technical support hub for 1,3,4-thiadiazole chemistry. As a Sen...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Polar 2-Hydrazinyl-1,3,4-Thiadiazole Compounds

Introduction: The Challenge of the "Sticky" Scaffold

Welcome to the technical support hub for 1,3,4-thiadiazole chemistry. As a Senior Application Scientist, I understand that 2-hydrazinyl-1,3,4-thiadiazoles are "privileged scaffolds" in drug discovery—essential for antimicrobial and anticancer programs—but they are notoriously difficult to purify.

The Core Problem: These compounds possess a "dual-polarity" personality. The thiadiazole ring is electron-deficient (acceptor), while the hydrazine tail is a strong hydrogen-bond donor and nucleophile. This results in:

  • High Polarity: They streak aggressively on standard silica gel.

  • Amphoteric Nature: They can exist as water-soluble salts (in acid) or precipitating free bases (at neutral/basic pH).

  • Reactivity: The hydrazine group is prone to oxidation (azo formation) or condensation (hydrazone formation) if handled improperly.

This guide replaces generic advice with specific, chemically grounded protocols to isolate your target in


 purity.

Module 1: Isolation & Workup (The "Crash-Out" Strategy)

User Issue: "My reaction is finished, but I cannot extract the product into organic solvents. It stays in the aqueous layer or forms a tar."

Root Cause: Most syntheses (e.g., cyclization of thiosemicarbazides) occur in strong acid (


, 

). Your product currently exists as a highly water-soluble hydrochloride or sulfate salt. Standard extraction with DCM or EtOAc will fail because the salt prefers water.

The Fix: Controlled pH Adjustment Do not attempt to extract yet. You must liberate the free base to induce precipitation.

Protocol 1.1: The Ice-Ammonia Neutralization

  • Quench: Pour the acidic reaction mixture onto crushed ice (ratio 1:3 v/v). Stir vigorously.

  • Neutralize: Dropwise add concentrated Ammonium Hydroxide (

    
    ) or saturated 
    
    
    
    .
    • Critical Checkpoint: Monitor pH. The free base usually precipitates between pH 7 and 8 .

    • Warning: Do not overshoot to pH > 10, or you may cleave the ring or dissolve the product if it has acidic protons (e.g., sulfonamide substituents).

  • Harvest: If a solid forms, filter immediately. Wash with cold water to remove inorganic salts.

  • Desalting (If no solid forms): If the product remains soluble (common with short-chain alkyl derivatives), freeze-dry (lyophilize) the aqueous layer to get a crude solid, then proceed to Module 2 .

Module 2: Recrystallization (The Gold Standard)

User Issue: "My product is a solid but contains starting material (thiosemicarbazide) or colored impurities."

Root Cause: Thiadiazoles are flat, aromatic systems that stack well. Recrystallization is far superior to chromatography for this class.

The Fix: Solvent Screening Use the table below to select the correct solvent system based on your impurity profile.

Table 1: Recrystallization Solvent Systems

Solvent SystemTarget Compound SolubilityBest For Removing...[1]Protocol Notes
Ethanol (95%) Moderate (Hot) / Low (Cold)Unreacted Thiosemicarbazide The classic method. Heat to reflux. If insoluble, add drops of water until clear. Cool slowly to

.
DMF / Water (1:1) High (Hot) / Low (Cold)Polymeric Tars / Inorganic Salts Dissolve in min. hot DMF. Add hot water until turbid. Cool to RT. Warning: High boiling point makes drying difficult.
Acetic Acid HighCyclized Triazole Byproducts Good for highly insoluble aryl-thiadiazoles. Product crystallizes as the acetate salt or free base upon cooling.
Methanol ModerateOily impurities Often used for trituration rather than full recrystallization.

Module 3: Chromatographic Separation (Troubleshooting)

User Issue: "Recrystallization failed. I tried a silica column (Hexane/EtOAc), but the compound didn't move or streaked across the column."

Root Cause: The basic hydrazine nitrogen interacts with the acidic silanols (


) on the silica surface, causing irreversible adsorption (streaking).

The Fix: Amine Modification or Reverse Phase

Diagram 1: Purification Decision Tree

PurificationLogic Start Crude 2-Hydrazinyl-1,3,4-Thiadiazole Solubility Solubility Check (Ethanol/Water) Start->Solubility Precipitate Forms Solid? Solubility->Precipitate Recryst Recrystallization (EtOH or DMF/H2O) Precipitate->Recryst Yes Chromatography Chromatography Required Precipitate->Chromatography No (Oily/Complex Mix) Method_NP Modified Normal Phase DCM:MeOH + 1% NH3 Chromatography->Method_NP If Lipophilic R-Group Method_RP Reverse Phase (C18) H2O:MeCN + 0.1% Formic Acid Chromatography->Method_RP If Highly Polar/Ionic

Caption: Decision logic for selecting between crystallization and chromatographic modes based on physical state and polarity.

Protocol 3.1: Deactivated Normal Phase Silica If you must use normal phase silica:

  • Mobile Phase: Dichloromethane (DCM) / Methanol (9:1 to 8:2).

  • The Modifier (Critical): Add

    
      or 
    
    
    
    to the mobile phase.
    • Mechanism:[2][3][4][5][6][7] The amine modifier saturates the acidic silica sites, allowing your hydrazine product to elute freely without tailing.

Protocol 3.2: Reverse Phase (C18) - The Recommended Path For polar hydrazines, C18 is superior.

  • Column: C18 Flash Cartridge or Prep-HPLC column.

  • Eluent A: Water +

    
    .
    
  • Eluent B: Acetonitrile (MeCN).

  • Gradient: 0% B to 100% B.

    • Note: The hydrazine will likely elute early (low % B). The acid keeps the hydrazine protonated, improving peak shape.

Module 4: Stability & Storage (FAQ)

Q1: My white product turned yellow/brown overnight. Is it ruined?

  • Diagnosis: Likely Oxidation . Hydrazines (

    
    ) are reducing agents. Exposure to air can oxidize them to azo compounds (
    
    
    
    ) or diazenes, which are typically colored.
  • Solution: Check LC-MS. If the mass is

    
    , it is oxidized.
    
  • Prevention: Store under Argon/Nitrogen at

    
    . Avoid drying in an oven; use a vacuum desiccator at room temperature.
    

Q2: Can I use acetone to wash my crystals?

  • Answer: NO.

  • Reason: Hydrazines react rapidly with ketones (acetone) to form hydrazones (Schiff bases). You will synthesize a new impurity. Use Ethanol, Ether, or DCM for washing.

Q3: The melting point is lower than reported in the literature.

  • Diagnosis: Solvate formation. Thiadiazoles trap solvent molecules (especially water and Ethanol) in their crystal lattice.

  • Solution: Dry the sample under high vacuum (

    
    ) at 
    
    
    
    for 24 hours.

References

  • Synthesis and Pharmacological Screening: Molecules2017 , 22(2), 268. "Synthesis of Some New 1,3,4-Thiadiazole... Derivatives". (Describes ethanol recrystallization protocols).

  • General Synthesis Review: Organic Chemistry Portal. "Synthesis of 1,3,4-thiadiazoles". (Overview of cyclization methods and workup).

  • HILIC Purification: Chromatography Today. "HILIC Flash Purification – Separation of Polar Pharmaceuticals". (Guidance on separating highly polar amine-containing compounds).

  • Antitumor Thiadiazoles: ACS Omega2025 . "Green Efficient Synthesis of [1,3,4]Thiadiazole-Tethered Alkoxyaryl Hydrazones". (Detailed characterization and isolation of hydrazone derivatives). Note: URL reflects source domain.

  • Corrosion Inhibitors (Adsorption): MDPI Materials. "Evaluation of the Impact of Two Thiadiazole Derivatives...". (Discusses the adsorption/stickiness of thiadiazoles on surfaces, relevant to chromatography).

Sources

Troubleshooting

challenges in the synthesis of 5-substituted thiazole derivatives

The Thiazole Synthesis Technical Support Center is now online. Status: Operational Audience: Medicinal Chemists, Process Chemists Scope: Troubleshooting regioselectivity, yield optimization, and stability in C5-functiona...

Author: BenchChem Technical Support Team. Date: March 2026

The Thiazole Synthesis Technical Support Center is now online.

Status: Operational Audience: Medicinal Chemists, Process Chemists Scope: Troubleshooting regioselectivity, yield optimization, and stability in C5-functionalization.

Introduction: The C5 Challenge

Synthesizing 5-substituted thiazoles presents a unique set of "regio-electronic" conflicts. While the C2 position is the most acidic (pKₐ ~29) and kinetically accessible for deprotonation, the C5 position is the most nucleophilic and preferred site for electrophilic aromatic substitution (EAS).

This guide addresses the three most common support tickets we receive:

  • Ticket #01: "I cannot isolate the 5-substituted product via Hantzsch synthesis."

  • Ticket #02: "My C-H arylation is yielding C2/C5 mixtures or solely C2 products."

  • Ticket #03: "Lithiation at C5 is failing due to 'Halogen Dance' or C2-scrambling."

Module 1: De Novo Synthesis Troubleshooting

Ticket #01: Hantzsch Synthesis Failure for 5-Substituted Analogs

User Issue: "I am attempting to synthesize a 5-arylthiazole using standard Hantzsch conditions (alpha-haloketone + thioamide), but I am getting low yields or complex mixtures. The starting material degrades."[1]

Root Cause Analysis: Standard Hantzsch synthesis utilizes


-haloketones (

) which naturally place the substituent at the C4 position. To achieve C5-substitution , one requires an

-haloaldehyde (

).
  • The Problem:

    
    -Haloaldehydes are notoriously unstable, prone to polymerization, and difficult to handle.
    
  • The Trap: Attempting to generate them in situ often leads to side reactions (aldol condensations) faster than thiazole formation.

The Fix: The "Amino Acid-Thionyl Chloride" Protocol Instead of the unstable Hantzsch aldehyde pathway, use the Dakidakis-Deng Protocol (or similar oxidative cyclizations) which converts


-acyl 

-amino acids directly into 5-substituted thiazoles.
Protocol: 2,5-Disubstituted Thiazole Synthesis from Amino Acids

This method bypasses the unstable aldehyde intermediate entirely.

Reagents:

  • Starting Material:

    
    -acyl 
    
    
    
    -amino acid (stable, commercially available).
  • Reagent: Thionyl Chloride (

    
    ).[2]
    
  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[2]

  • Solvent: Dichloromethane (DCM).

Step-by-Step Workflow:

  • Activation: Dissolve the

    
    -acyl amino acid (1.0 equiv) in anhydrous DCM under 
    
    
    
    . Add
    
    
    (3.0 equiv) dropwise at 0°C.
  • Cyclization: Allow to warm to Room Temperature (RT) and stir for 2 hours. Mechanism Note: This forms an intermediate acyl-chloride which cyclizes to a hydroxy-thiazoline.

  • Dehydration/Aromatization: Add DBU (3.5 equiv) carefully (exothermic). Stir for 12 hours at RT.

  • Workup: Quench with sat.

    
    . Extract with DCM.[2]
    
  • Purification: Silica gel chromatography.

Why this works: It leverages the inherent chirality and substitution of the amino acid to set the C5 position (from the amino acid side chain) and the C2 position (from the


-acyl group) simultaneously, avoiding the "aldehyde instability" trap.

Module 2: Direct Functionalization (C-H Activation)

Ticket #02: Regioselectivity Flip (C2 vs. C5)

User Issue: "I am trying to direct arylate my thiazole at C5 using Palladium catalysis, but the aryl group keeps attaching to C2, or I get a mixture."

Root Cause Analysis:

  • C2 (Kinetic Control): The C2-H bond is the most acidic. Conditions favoring Concerted Metalation-Deprotonation (CMD) (e.g., Carbonate bases, Pivalic acid additives) will exclusively target C2.

  • C5 (Electrophilic Control): The C5 position is the most electron-rich.[3] To target C5, you must suppress the CMD pathway at C2 and favor an Electrophilic Palladation (

    
    )  mechanism.
    

The Fix: The "Ligand-Switch" Strategy You must switch your catalytic system to disable C2-deprotonation.

Troubleshooting Table: Controlling Regioselectivity
Target PositionPreferred MechanismCatalyst SystemBaseCritical Additive
C2 (Conventional) CMD (Acidic)

/


or

PivOH (Proton Shuttle)
C5 (Target) Electrophilic (

)

(Ligand-Free) or

-Bphen

NO Carboxylic Acids
Protocol: C5-Selective Direct Arylation

Reference: Adapted from Roger et al. and Tani et al.

Reagents:

  • Substrate: 2-substituted thiazole (C2 must be blocked or sterically hindered for best results, though electronic control is possible).

  • Coupling Partner: Aryl Bromide (Ar-Br).

  • Catalyst:

    
     (5 mol%).
    
  • Ligand: 1,10-Phenanthroline (or Bathophenanthroline for higher selectivity).

  • Base:

    
     (2.0 equiv).
    
  • Solvent: DMA (Dimethylacetamide).

Step-by-Step Workflow:

  • Setup: In a glovebox or under strict Argon, combine Thiazole (1 equiv), Ar-Br (1.2 equiv),

    
    , Ligand, and Base in a pressure vial.
    
  • Solvent: Add dry DMA. Crucial: Do not use polar protic solvents.

  • Reaction: Heat to 140°C for 16 hours.

    • Troubleshooting Tip: If C2 arylation persists, ensure your base is strictly anhydrous. Water can facilitate proton shuttling to C2.

  • Workup: Filter through Celite, wash with EtOAc, concentrate.

Module 3: Lithiation & The "Halogen Dance"

Ticket #03: The Migrating Halogen (Base-Catalyzed Isomerization)

User Issue: "I have a 5-bromo-thiazole and I treated it with n-BuLi to functionalize, but the electrophile ended up at C2, and the bromine moved!"

Root Cause Analysis: This is the "Halogen Dance" (Base-Catalyzed Halogen Migration).

  • Thiazole C2-H is more acidic than C5-Br exchange.

  • Lithium base removes C2-H first -> 2-Li-5-Br-thiazole.

  • This species is unstable. The C2-Li attacks the C5-Br of a neighboring molecule (or intramolecular rearrangement), scrambling the positions to form the thermodynamically more stable 2-bromo-5-lithio species (or mixtures).

The Fix: The "Blocking Group" Technique You cannot fight the acidity of C2. You must block it.

Decision Tree:

  • Is C2 free (H)?

    • YES: You must protect it first. Use a Trimethylsilyl (TMS) group.

      • Lithiate C2 (n-BuLi, -78°C).

      • Quench with TMSCl -> 2-TMS-thiazole.

      • Now, perform your C5 functionalization (Lithiation will now target C5).

      • Deprotect C2 (TBAF or mild acid).

    • NO (C2 is substituted): Proceed with Halogen-Lithium exchange at -78°C. Speed is key.

Visualization: The Regioselectivity Decision Matrix

ThiazolePathways Start Target: 5-Substituted Thiazole Substrate Check Substrate (C2 Position) Start->Substrate C2_Free C2 is Free (-H) Substrate->C2_Free If starting from scratch C2_Blocked C2 is Blocked (-R) Substrate->C2_Blocked If scaffold exists Path_Hantzsch De Novo Synthesis (Amino Acid/SOCl2) C2_Free->Path_Hantzsch Best for De Novo Path_Lith Lithiation C2_Free->Path_Lith If modifying Path_CH Direct C-H Arylation C2_Blocked->Path_CH Preferred Action_Ligand Use Pd(OAc)2 / K3PO4 (Electrophilic Pathway) Path_CH->Action_Ligand Selectivity Control Action_Dance WARNING: Halogen Dance Risk Path_Lith->Action_Dance Direct n-BuLi Action_TMS Step 1: Block C2 w/ TMS Step 2: Functionalize C5 Action_Dance->Action_TMS Solution

Caption: Decision matrix for selecting the correct synthetic pathway based on C2-substitution status and risk of side reactions.

References

  • Deng, X., & Mani, N. S. (2010). Reaction of N-Acyl-α-amino Acids with Thionyl Chloride: A Facile Synthesis of 2,5-Disubstituted Thiazoles.[2] Journal of Organic Chemistry. Link

  • Roger, J., Pogan, F., & Doucet, H. (2009).[4] Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazole Derivatives at Low Catalyst Loadings. Journal of Organic Chemistry. Link

  • Tani, S., Uehara, T. N., Yamaguchi, J., & Itami, K. (2014).[5] Programmed synthesis of arylthiazoles through sequential C–H couplings.[5][6] Chemical Science. Link

  • Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen Dance Reactions on Thiazoles and Selenazoles. Chemical Society Reviews. Link

  • Verrier, C., Hoarau, C., & Marsais, F. (2009). Direct Palladium-Catalyzed C-5 Arylation of Thiazoles with Aryl Bromides.[7] Organic & Biomolecular Chemistry. Link

Sources

Optimization

improving yield in the bromination of 2-ethyl-1,3-thiazole

Welcome to the Technical Support Center for heterocyclic functionalization. As a Senior Application Scientist, I frequently consult with researchers struggling to optimize the bromination of 2-alkylthiazoles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic functionalization. As a Senior Application Scientist, I frequently consult with researchers struggling to optimize the bromination of 2-alkylthiazoles.

The 2-ethyl-1,3-thiazole scaffold presents a classic chemoselectivity challenge: the competition between Electrophilic Aromatic Substitution (EAS) at the C5 ring position and free-radical halogenation at the


-carbon of the ethyl side chain. Poor yields in this reaction are rarely due to reagent quality; rather, they stem from a mismatch between the desired regiochemistry and the thermodynamic/kinetic environment of the reaction vessel.

This guide provides field-proven, self-validating protocols to help you control regioselectivity, prevent over-bromination, and maximize your isolated yields.

Diagnostic Decision Tree

Use the following workflow to diagnose the root cause of your yield or selectivity failure.

DiagnosticTree Start Yield Issue Identified Q1 What is the primary failure mode? Start->Q1 LowConv Low Conversion / Stalled Q1->LowConv WrongRegio Wrong Regioisomer Q1->WrongRegio OverBrom Over-bromination Q1->OverBrom SolLow Neutralize HBr / Use NBS in DMF LowConv->SolLow TargetC5 Targeting C5 Ring? WrongRegio->TargetC5 TargetSide Targeting Ethyl Side-Chain? WrongRegio->TargetSide SolOver Control Stoichiometry (0.95 eq) Lower Temp / Portion-wise Addition OverBrom->SolOver SolC5 Use Ionic Conditions (Br2/AcOH or NBS/DMF) TargetC5->SolC5 SolSide Use Radical Conditions (NBS/AIBN/CCl4 + Heat) TargetSide->SolSide

Diagnostic workflow for identifying and resolving yield failures in 2-ethylthiazole bromination.

Troubleshooting FAQs

Q1: I am trying to brominate the 2-ethyl side chain, but my NMR shows predominantly the 5-bromo-2-ethylthiazole byproduct. How do I shift the regioselectivity? A1: This is a mechanistic divergence issue. The thiazole ring, while generally electron-deficient, is activated at the C5 position by the electron-donating 2-ethyl group. If your reaction conditions allow for ionic pathways (e.g., polar solvents, absence of radical initiators, or presence of Lewis acids), Electrophilic Aromatic Substitution (EAS) will dominate, yielding the C5-bromo product 1. To force side-chain functionalization, you must suppress the ionic pathway and promote a free-radical chain reaction 2.

  • Actionable Fix: Switch to a strictly anhydrous, non-polar solvent (e.g., carbon tetrachloride or rigorously dried benzene/THF). Use N-bromosuccinimide (NBS) as the bromine source along with a radical initiator like Azobisisobutyronitrile (AIBN) or benzoyl peroxide, and apply heat or UV light. Maintain a strict inert atmosphere (Argon/N

    
    ), as oxygen quenches the radical chain.
    

Q2: My reaction targeting the C5 position with Br


 in Acetic Acid stalls at ~50% conversion. Adding more bromine just leads to decomposition. What is happening? 
A2:  The stall is caused by the in situ generation of hydrogen bromide (HBr). Thiazoles are basic at the nitrogen atom. As the bromination proceeds, the HBr byproduct protonates the thiazole nitrogen, forming a deactivated thiazolium complex 1. This drastically reduces the electron density of the ring, halting further electrophilic attack.
  • Actionable Fix: You have two options to create a self-validating system that prevents this stall. Option A: Add a buffer, such as sodium acetate, to your Br

    
    /AcOH mixture to neutralize the HBr as it forms. Option B (Preferred):  Switch to NBS in a polar aprotic solvent like N,N-Dimethylformamide (DMF) at elevated temperatures (60–90 °C). DMF stabilizes the ionic intermediate without generating a strong acid, driving the reaction to >90% conversion [[3]]().
    

Q3: I am getting significant amounts of dibrominated products. How can I control this? A3: Over-bromination typically occurs when the mono-brominated product remains highly reactive, or when there is a local excess of the brominating agent 4.

  • Actionable Fix: For side-chain bromination, strictly limit NBS to 0.95 equivalents to ensure the starting material acts as the limiting reagent. Add the NBS portion-wise over 1-2 hours rather than all at once. For C5 ring bromination, lower the reaction temperature to 0–5 °C during the addition phase to kinetically favor mono-bromination.

Quantitative Data & Condition Matrix

The following table summarizes how manipulating the reaction environment dictates the mechanistic pathway and final yield.

Target PositionReagentSolventAdditive / CatalystTemp (°C)Dominant MechanismExpected Yield
C5 (Ring) Br

(1.0 eq)
AcOHNaOAc (1.2 eq)20–25Ionic (EAS)75–85%
C5 (Ring) NBS (1.05 eq)DMFNone80–90Ionic (EAS)85–95%

-Carbon (Side Chain)
NBS (0.95 eq)CCl

or PhH
AIBN (0.1 eq)75–80Free Radical65–75%

-Carbon (Side Chain)
Br

(1.0 eq)
CHCl

h

(UV Light)
20Free Radical50–60%*

*Highly prone to


-dibromination if stoichiometry is not strictly controlled.

Mechanistic Pathway

Mechanism SM 2-Ethyl-1,3-thiazole Ionic Ionic Pathway (EAS) Polar Solvent (DMF, AcOH) SM->Ionic Radical Radical Pathway Non-polar Solvent + Initiator SM->Radical IntIonic Sigma-Complex at C5 (Thiazolium Intermediate) Ionic->IntIonic IntRadical alpha-Carbon Radical (Benzylic-like stabilization) Radical->IntRadical ProdC5 5-Bromo-2-ethyl-1,3-thiazole IntIonic->ProdC5 ProdSide 2-(1-Bromoethyl)-1,3-thiazole IntRadical->ProdSide

Mechanistic divergence of 2-ethyl-1,3-thiazole bromination via ionic vs. free-radical pathways.

Self-Validating Experimental Protocols (SOPs)

Protocol A: Selective C5-Ring Bromination (Ionic Pathway)

Objective: Synthesize 5-bromo-2-ethyl-1,3-thiazole.

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stirrer, reflux condenser, and an inert gas inlet.

  • Dissolution: Dissolve 2-ethyl-1,3-thiazole (10.0 mmol) in anhydrous DMF (20 mL).

  • Reagent Addition: Add N-bromosuccinimide (10.5 mmol, 1.05 eq) in three equal portions over 15 minutes at room temperature.

    • Causality Note: Portion-wise addition prevents thermal spikes that lead to dibromination at the C4 position.

  • Heating: Heat the reaction mixture to 80 °C for 2 hours.

    • Validation Step: The highly polar DMF solvent stabilizes the ionic transition state, ensuring rapid EAS conversion without the acid-induced stalling seen in Br

      
      /AcOH systems 3.
      
  • Workup: Cool to room temperature, quench with saturated aqueous sodium thiosulfate (10 mL) to destroy excess oxidant, and extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (3 x 20 mL) to remove DMF, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo.
Protocol B: Selective -Ethyl Side Chain Bromination (Radical Pathway)

Objective: Synthesize 2-(1-bromoethyl)-1,3-thiazole.

  • Setup: Equip a 100 mL flame-dried round-bottom flask with a magnetic stirrer and reflux condenser. Purge thoroughly with Argon.

    • Causality Note: Oxygen is a potent radical scavenger; strict inert conditions are mandatory to propagate the chain reaction.

  • Dissolution: Dissolve 2-ethyl-1,3-thiazole (10.0 mmol) in anhydrous Carbon Tetrachloride (CCl

    
    ) or rigorously dried Benzene (25 mL).
    
  • Initiation: Add N-bromosuccinimide (9.5 mmol, 0.95 eq) and AIBN (1.0 mmol, 0.1 eq).

    • Validation Step: Using sub-stoichiometric NBS (0.95 eq) ensures the reaction stops at mono-bromination, leaving a small amount of recoverable starting material rather than generating inseparable dibrominated impurities.

  • Heating: Heat to a gentle reflux (approx. 75–80 °C) and illuminate with a standard tungsten lamp or UV source for 3–4 hours.

  • Workup: Cool the mixture in an ice bath. The succinimide byproduct will precipitate and float to the surface. Filter the solid, wash with cold solvent, and concentrate the filtrate in vacuo. Purify immediately via flash chromatography (silica gel, Hexanes/EtOAc) as

    
    -bromoalkyl heterocycles can be unstable upon prolonged storage.
    

References

  • Bromination of Thiazole Derivatives | Smolecule | 4

  • Leveraging TIPS-assisted one-pot di-bromination for thiazole-flanked NDI and PDI conjugated n-type semiconductors | RSC Publishing | 3

  • Convenient Preparation of Halo-1,3-thiazoles: Important Building Blocks for Materials and Pharmaceutical Synthesis | ResearchGate | 1

  • Chemistry Of Heterocyclic Compounds: Thiazole And Its Derivatives, Part One, Volume 34 | VDOC.PUB | 2

Sources

Troubleshooting

troubleshooting guide for Suzuki coupling with bromothiazoles

Welcome to the Technical Support Center for advanced cross-coupling methodologies. This guide is designed for researchers and drug development professionals facing challenges with the Suzuki-Miyaura coupling of bromothia...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. This guide is designed for researchers and drug development professionals facing challenges with the Suzuki-Miyaura coupling of bromothiazoles.

Bromothiazoles present unique synthetic hurdles due to the nucleophilic nature of the thiazole heteroatoms (which can poison palladium catalysts) and the inherent instability of many heteroaryl boronic acids. Below is a comprehensive, causality-driven troubleshooting guide to help you optimize your workflows.

Diagnostic Logic Flow

Before altering your reaction conditions, it is critical to diagnose the specific failure mode of your coupling reaction by analyzing the crude mixture via LC-MS or NMR.

Troubleshooting A Reaction Fails: Low Product Yield B Analyze Crude Mixture (LC-MS / NMR) A->B C Observation 1: Unreacted Bromothiazole B->C D Observation 2: Debrominated Thiazole + Homocoupled Boron B->D E Diagnosis: Catalyst Poisoning (N/S coordination to Pd) C->E F Diagnosis: Protodeboronation (Boronic acid degrades) D->F G Action: Use bulky ligands (XPhos) or Ligand-free Pd2(dba)3 E->G H Action: Use slow-release MIDA boronates or anhydrous KF F->H

Figure 1: Diagnostic workflow for troubleshooting bromothiazole Suzuki couplings.

Troubleshooting Q&A

Q1: Why is my bromothiazole starting material completely unreacted even after 24 hours of heating? A1: This is a classic symptom of catalyst poisoning or extreme steric hindrance. The oxidative addition of aryl halides to Pd(0) complexes is typically the rate-determining step[1]. Thiazoles contain highly nucleophilic nitrogen and sulfur atoms that can tightly coordinate to the palladium center, forming stable, off-cycle complexes that prevent oxidative addition.

  • The Solution: Switch to sterically demanding, electron-rich Buchwald ligands (e.g., XPhos or Cy-JohnPhos). The extreme bulk of these ligands prevents the formation of off-cycle Pd-heteroatom complexes and accelerates the oxidative addition step[2]. Alternatively, for specific sterically hindered 2-arylbenzothiazoles, a ligand-free approach using

    
     can actually leverage the thiazole nitrogen to form a reactive palladacycle intermediate[3].
    

Q2: The bromothiazole is consumed, but my LC-MS shows mostly debrominated thiazole and homocoupled boronic acid. What is happening? A2: You are observing protodeboronation outcompeting the transmetalation step. Heteroaryl boronic acids (especially 5-thiazolyl and 2-pyridyl variants) are highly susceptible to rapid protodeboronation under basic aqueous conditions due to the fragmentation of zwitterionic intermediates[4]. When the boronic acid degrades, the active Pd(II) intermediate undergoes premature reduction (yielding debrominated thiazole) or homocoupling.

  • The Solution:

    • Modify the Base/Solvent: Switch to anhydrous conditions using fluoride bases (e.g., powdered KF in THF). Fluoride activates the boron atom to facilitate transmetalation without the hydroxide-induced cleavage of the C-B bond[5].

    • Control Boron Concentration: Utilize slow-release boron reagents, such as MIDA boronates or potassium trifluoroborates, to keep the effective concentration of the reactive boronic acid low, thereby suppressing the absolute rate of protodeboronation[6].

Q3: How do I choose the right base for bromothiazole couplings? A3: The choice of base dictates the transmetalation mechanism (boronate vs. oxo-palladium pathway). While standard


 in Dioxane/

is highly effective for robust, ligand-free substrates[3], it can be too harsh for unstable boronic acids. If your substrates contain base-labile groups (e.g., esters), or if you are experiencing protodeboronation,

in Toluene/

or anhydrous KF are superior alternatives that facilitate coupling while leaving sensitive groups intact[5].

Quantitative Condition Comparison

When optimizing your reaction, reference this empirical data summarizing the efficacy of different catalytic systems for bromothiazole substrates.

Catalyst SystemLigandBase / SolventSubstrate TypeYield (%)Mechanistic AdvantageRef

(10 mol%)
None

/ Dioxane:

Hindered 2'-bromo-2-arylbenzothiazolesUp to 99%Utilizes thiazole N-coordination to form a reactive palladacycle.[3]

(2-5 mol%)
XPhos or Cy-JohnPhos

/ Toluene:

4-bromo-2-ketothiazoles>85%Bulky ligands prevent catalyst poisoning by thiazole heteroatoms.[2]

(10 mol%)

(Standard)

/ EtOH:

Hindered 2'-bromo-2-arylbenzothiazoles~2%Fails due to competitive heteroatom coordination and poor oxidative addition.[3]

Self-Validating Experimental Protocol

Ligand-Free, Palladacycle-Facilitated Suzuki Coupling This protocol specifically leverages the intrinsic coordinating properties of the thiazole ring to facilitate oxidative addition without the need for expensive phosphine ligands[3].

Step 1: Reagent Assembly & Degassing

  • Add the bromothiazole (1.0 equiv, e.g., 50 mg), arylboronic acid (1.1 equiv),

    
     (10 mol%), and 
    
    
    
    (2.0 equiv) to an oven-dried round-bottom flask.
  • Add Dioxane (6 mL) and deionized Water (3 mL).

  • Causality & Validation: Oxygen promotes the oxidative homocoupling of boronic acids and degrades the active Pd(0) catalyst. Bubble Argon directly through the solvent mixture for 5–10 minutes. Self-Validation: A successful degassing and active catalyst formation is often visually indicated by the mixture transitioning to a deep, uniform color without the precipitation of "palladium black" (elemental palladium).

Step 2: Reaction Execution

  • Heat the reaction mixture at reflux for 4 hours under a positive pressure of Argon.

  • Causality: Elevated temperature is required to provide sufficient energy to overcome the activation barrier of the rate-limiting oxidative addition step, which is particularly high for sterically hindered bromides[1].

Step 3: In-Process Monitoring

  • Monitor the reaction progress via TLC and LC-MS.

  • Validation: To confirm the reaction is proceeding, look for the disappearance of the starting bromide's distinct isotopic pattern (a 1:1 ratio of

    
     and 
    
    
    
    peaks) in the LC-MS trace, coupled with the emergence of the product mass.

Step 4: Workup & Purification

  • Cool the mixture to room temperature, dilute with EtOAc, and wash with brine.

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purify via flash column chromatography (e.g., EtOAc-hexanes) to isolate the pure coupled thiazole.

Mechanistic Pathway Visualization

Understanding the catalytic cycle is essential for troubleshooting. In the ligand-free approach, the thiazole nitrogen actively participates in stabilizing the palladium intermediate.

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Rate-Limiting) Pd0->OxAdd Bromothiazole PdII Pd(II) Intermediate (Stabilized by Thiazole N) OxAdd->PdII Trans Transmetalation (Boronic Acid + Base) PdII->Trans PdII_Product Diaryl Pd(II) Complex Trans->PdII_Product RedElim Reductive Elimination PdII_Product->RedElim RedElim->Pd0 Regenerates Pd(0) Product Coupled Thiazole Product RedElim->Product

Figure 2: Mechanistic cycle highlighting thiazole N-coordination during oxidative addition.

References

  • Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters. Organic Letters - ACS Publications. 2

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC - PubMed Central. 3

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). 6

  • Suzuki Coupling. Organic Chemistry Portal. 5

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate. 4

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. 1

Sources

Optimization

Technical Support Center: Synthesis of 5-Bromo-2-ethyl-1,3-thiazole Hydrochloride

Troubleshooting Guides, Protocols, and FAQs for Process Chemists As a Senior Application Scientist, I frequently guide researchers through the nuances of heterocyclic halogenation. The synthesis of 5-bromo-2-ethyl-1,3-th...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guides, Protocols, and FAQs for Process Chemists

As a Senior Application Scientist, I frequently guide researchers through the nuances of heterocyclic halogenation. The synthesis of 5-bromo-2-ethyl-1,3-thiazole hydrochloride from 2-ethyl-1,3-thiazole presents a classic dichotomy in process chemistry: controlling electrophilic aromatic substitution while suppressing radical aliphatic substitution. This technical support guide provides a self-validating protocol, mechanistic insights, and targeted troubleshooting to help you maximize yield and purity.

Section 1: Mechanistic Overview & Reaction Pathways

The thiazole ring is inherently electron-deficient, making electrophilic substitution sluggish. However, the electron-donating 2-ethyl group activates the ring, directing electrophiles primarily to the C5 position[1]. When using N-bromosuccinimide (NBS), the reaction conditions dictate the dominant mechanistic pathway:

  • Electrophilic Pathway (Desired): Low temperatures (0 °C) and polar aprotic solvents (such as DMF or THF) promote the formation of the bromonium ion, leading to the targeted 5-bromo-2-ethyl-1,3-thiazole.

  • Radical Pathway (Side Reaction): Exposure to light, heat, or radical initiators triggers hydrogen abstraction at the benzylic-like alpha-carbon of the ethyl group, yielding 2-(1-bromoethyl)-1,3-thiazole[2].

  • Over-bromination (Side Reaction): Excess reagent or extended reaction times lead to the formation of 4,5-dibromo-2-ethyl-1,3-thiazole.

G SM 2-Ethyl-1,3-thiazole Target 5-Bromo-2-ethyl- 1,3-thiazole SM->Target NBS, DMF, 0°C (Electrophilic) Side1 2-(1-Bromoethyl)- 1,3-thiazole SM->Side1 NBS, Light/Heat (Radical Pathway) Salt 5-Bromo-2-ethyl- 1,3-thiazole HCl Target->Salt HCl/Dioxane (Salt Formation) Side2 4,5-Dibromo-2-ethyl- 1,3-thiazole Target->Side2 Excess NBS (Over-bromination)

Reaction pathways for 5-bromo-2-ethyl-1,3-thiazole synthesis and major side reactions.

Section 2: Quantitative Data on Bromination Efficiency

To select the optimal conditions and anticipate impurity profiles, consider the following comparative data for the bromination of 2-ethylthiazole derivatives[3].

Table 1: Bromination Efficiency of 2-Ethylthiazole

Brominating AgentSolventTemperature (°C)Yield (%)Primary Side Reaction / Issue
HBr/AcOHAcetic Acid078Over-bromination (4,5-dibromo derivative)
NBSTHF082Alpha-bromination (Trace)
NBSDMF0>90Minimal side reactions
Br₂CHCl₃2565Hydrobromide salt stalling
Section 3: Self-Validating Experimental Protocol

This workflow incorporates built-in validation checkpoints to ensure causality between your experimental actions and the chemical outcome.

Phase 1: Electrophilic Bromination
  • Preparation: Dissolve 2-ethyl-1,3-thiazole (1.0 eq) in anhydrous DMF (0.5 M concentration) in a foil-wrapped flask to exclude light.

    • Causality: Shielding from light prevents the homolytic cleavage of NBS, shutting down the radical pathway.

  • Cooling: Chill the solution to 0 °C using an ice bath.

    • Validation: Internal temperature must stabilize at ≤ 2 °C before proceeding.

  • Addition: Add NBS (1.05 eq) portion-wise over 30 minutes.

    • Validation: The solution should turn pale yellow. A deep red/orange color indicates free bromine generation and a high risk of over-bromination.

  • Monitoring: Stir for 2 hours at 0 °C. Check conversion by LC-MS.

    • Validation: Look for the

      
       peak at m/z 192/194 (characteristic 1:1 bromine isotope pattern).
      
Phase 2: Workup and Purification
  • Quench: Add 10% aqueous sodium thiosulfate to neutralize unreacted NBS/Br₂.

  • Extraction: Extract with ethyl acetate. Wash the organic layer with brine (3x) to completely remove DMF, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purification: Purify via silica gel chromatography (Hexanes/EtOAc) to isolate the free base.

Phase 3: Hydrochloride Salt Formation
  • Dissolution: Dissolve the purified 5-bromo-2-ethyl-1,3-thiazole in anhydrous MTBE.

  • Precipitation: Dropwise add 4M HCl in dioxane (1.1 eq) at 0 °C under argon.

    • Validation: Immediate formation of a white precipitate confirms successful salt formation.

  • Isolation: Filter under a positive pressure of argon and wash with cold MTBE. Dry immediately in vacuo.

Section 4: Troubleshooting Guide & FAQs

Q: Why am I seeing a significant amount of 2-(1-bromoethyl)-1,3-thiazole? A: This is the direct result of radical pathway activation. The benzylic-like protons on the 2-ethyl group are highly susceptible to radical abstraction[2]. Ensure your reaction flask is completely shielded from light, the temperature is strictly maintained at 0 °C, and no radical initiators (like peroxides in degraded ethereal solvents) are present.

Q: How do I minimize the formation of the 4,5-dibromo-2-ethyl-1,3-thiazole byproduct? A: Over-bromination at the C4 position occurs when excess brominating agent is present or reaction times are unnecessarily extended. Use exactly 1.02 to 1.05 equivalents of NBS. Quench the reaction with sodium thiosulfate immediately upon consumption of the starting material.

Q: My conversion is stalling at 60-70%. Adding more NBS just causes over-bromination. What is happening? A: During the reaction, succinimide and trace HBr are formed. The basic nitrogen of the thiazole ring can become protonated, forming a hydrobromide salt. This protonation severely deactivates the ring toward further electrophilic attack[1]. Using DMF as a solvent helps mitigate this by acting as a weak base, but if stalling persists, consider adding a stoichiometric amount of a non-nucleophilic base like


.

Q: My 5-bromo-2-ethyl-1,3-thiazole hydrochloride salt is turning into a sticky oil during filtration. Why? A: The HCl salt of this specific thiazole derivative is highly hygroscopic. When exposed to ambient humidity during standard vacuum filtration, it rapidly absorbs atmospheric water and deliquesces. You must perform the filtration under a stream of dry nitrogen or argon, or use an enclosed Schlenk frit.

Q: Can I use Br₂ instead of NBS for this synthesis? A: Yes, but Br₂ in acetic acid or chloroform often leads to lower yields (see Table 1) due to complexation with the thiazole nitrogen and a higher propensity for polybromination. NBS in DMF provides a much more controlled release of the bromonium equivalent.

References
  • Benchchem. "Methyl[2-(1,3-thiazol-2-yl)ethyl]amine - Benchchem".
  • OSTI.GOV. "Course of bromination of thiazole and 2-methylthiazole (Journal Article)".
  • Smolecule. "Buy 4-(Bromomethyl)-2-ethyl-1,3-thiazole - Smolecule".

Sources

Troubleshooting

stability issues of thiazole compounds in different solvents

Topic: Stability Issues of Thiazole Compounds in Different Solvents Status: Operational | Lead Scientist: Dr. H. Chen | Last Updated: 2025-05-20 Welcome to the Thiazole Stability Knowledge Base Executive Summary: Thiazol...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability Issues of Thiazole Compounds in Different Solvents

Status: Operational | Lead Scientist: Dr. H. Chen | Last Updated: 2025-05-20

Welcome to the Thiazole Stability Knowledge Base

Executive Summary: Thiazole rings are ubiquitous in medicinal chemistry (e.g., Ritonavir, Dasatinib), yet they exhibit distinct instability modes often overlooked during routine handling. Unlike simple benzenoids, the thiazole ring possesses a "hard" nucleophilic nitrogen (N3) and a "soft" electrophilic sulfur (S1), combined with a significantly acidic proton at C2.

This guide moves beyond generic advice. We address the specific chemical liabilities of thiazoles—particularly 2-aminothiazoles —in DMSO, protic solvents, and under photolytic stress.

Module 1: The DMSO Storage Paradox

Issue: “My 2-aminothiazole compound shows a new peak (M+12 or M+13 mass shift) after storage in DMSO, even at -20°C.”

The Root Cause: The Formaldehyde Trap

This is the most frequent artifact in thiazole screening. It is not typically simple oxidation.

  • Mechanism: DMSO degrades over time (or upon heating/light exposure) to release trace amounts of formaldehyde (HCHO) .

  • Reaction: The exocyclic amine of a 2-aminothiazole is sufficiently nucleophilic to condense with this formaldehyde, forming a hemiaminal (

    
    ) or bridging to form a methylene-bis  dimer.
    
  • Mass Spec Artifact: You often see a

    
     Da (methylene bridge) or 
    
    
    
    Da (hydroxymethyl) adduct in LC-MS.
Troubleshooting & Prevention
VariableRecommendationTechnical Rationale
Solvent Grade Use "Anhydrous" or "HTS-Grade" DMSO Standard DMSO contains water and trace aldehydes. HTS-grade is packed under argon.
Storage Temp -80°C (Preferred) or -20°C Formaldehyde generation in DMSO is temperature-dependent.
Container Glass or Polypropylene (PP) Avoid Polystyrene (PS) for long-term storage as it allows higher gas permeability.
Scavengers Add 1 mM Hydroxylamine (Optional) Advanced: Hydroxylamine acts as a sacrificial nucleophile to scavenge formaldehyde.
Visualizing the Pathway

The following diagram illustrates the degradation of 2-aminothiazoles in compromised DMSO.

DMSO_Degradation DMSO DMSO Stock (Aged/Improper Storage) HCHO Trace Formaldehyde (Impurity) DMSO->HCHO Auto-oxidation Light/Heat Hemiaminal Hemiaminal Adduct (+30 Da) HCHO->Hemiaminal + Thiazole (Condensation) Thiazole 2-Aminothiazole (Analyte) Thiazole->Hemiaminal Dimer Methylene-bis Dimer (2M + 12 Da) Hemiaminal->Dimer + Thiazole - H2O

Figure 1: Mechanism of aminothiazole artifact formation in DMSO stocks.

Module 2: Hydrolysis & Nucleophilic Attack (The C2 Vulnerability)

Issue: “My compound degrades in basic methanol or during aqueous workup.”

The Root Cause: C2-Deprotonation & Ring Opening

The C2 position (between N and S) is the "Achilles' heel" of the thiazole ring.

  • Acidity: The C2 proton is relatively acidic (

    
     in DMSO, but effective acidity increases with electron-withdrawing groups).
    
  • Nucleophilic Attack: Strong bases (e.g., NaOMe, NaOH) can deprotonate C2. In the presence of water/alcohol, this leads to ring cleavage , often yielding thiols or formamides.

Solvent Compatibility Matrix
Solvent SystemCompatibilityRisk Factor
Methanol (Neutral) ✅ HighStable.
Methanol + Base (pH > 10) Critical Methoxide attacks C2; Ring opening likely.
Water (Acidic pH < 2) ⚠️ ModerateN3 protonation stabilizes the ring, unless strong nucleophiles are present.
Acetonitrile ✅ HighAprotic; prevents hydrolysis. Ideal for LC-MS.
Protocol: Base Stability Check

Before scaling up a reaction in basic media:

  • Dissolve 1 mg of compound in MeOD (Deuterated Methanol) .

  • Add 2 equivalents of NaOD/D2O .

  • Monitor via 1H NMR immediately and at 1 hour.

    • Observation: Disappearance of the C2 singlet (approx. 8.8–9.2 ppm) indicates H/D exchange (stable ring) or loss of aromaticity (ring opening).

Module 3: Photostability (The Singlet Oxygen Threat)

Issue: “Solutions turn yellow/brown under ambient light, but LC purity looks okay.”

The Root Cause: Photo-oxidation

Thiazoles, especially those with aryl substituents (e.g., phenylthiazoles), are sensitizers for Singlet Oxygen (


) .
  • Mechanism: The thiazole ring reacts with

    
     in a [4+2] cycloaddition to form an unstable endoperoxide.
    
  • Outcome: This rearranges to destroy the ring, often yielding nitriles and thio-esters.

  • Solvent Effect: This is faster in solvents with long singlet-oxygen lifetimes (e.g., CDCl3 , Acetonitrile ) compared to Water or MeOH.

Visualizing the Workflow

Photostability Start Sample Solution (Clear) Excitation Sensitization -> Singlet Oxygen (1O2) Start->Excitation Absorption Light Ambient Light + O2 Reaction [4+2] Cycloaddition (Endoperoxide) Excitation->Reaction + Light Product Ring Cleavage Products (Nitriles/Sulfines) Reaction->Product Rearrangement

Figure 2: Photo-oxidative degradation pathway of aryl-thiazoles.

Module 4: Analytical Artifacts (LC-MS)

Issue: “I see peak splitting or ghost peaks in LC-MS using Formic Acid.”

Diagnosis: Thiazoles are weak bases (


 of conjugate acid ~2.5).[1]
  • TFA vs. Formic Acid: Strong ion-pairing agents like TFA (Trifluoroacetic acid) can suppress ionization but sharpen peaks. Formic acid is weaker.

  • The Artifact: If the pH is near the

    
     (2.5), the compound exists in equilibrium between protonated and neutral forms, causing peak broadening  or splitting .
    

Solution:

  • pH Adjustment: Ensure mobile phase pH is at least 2 units away from the

    
    .
    
    • Recommended: Use 0.1% TFA (pH ~2) or 10 mM Ammonium Bicarbonate (pH ~8, if column permits) to force a single ionization state.

References
  • Formaldehyde Artifacts in DMSO

    • Title: "Chemical Decomposition of DMSO Stock Solutions... Case Study of 2-Aminothiazole."
    • Source:ChemMedChem (2021).
    • Link:[Link]

  • Thiazole Ring Hydrolysis

    • Title: "Mechanism of hydrolysis of a thiazolium ion."[2]

    • Source:Journal of the American Chemical Society.
    • Link:[Link]

  • Photostability Mechanisms

    • Title: "Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR."
    • Source:Journal of Pharmaceutical and Biomedical Analysis.
    • Link:[Link]

  • General Heterocycle Stability

    • Title: "Thiazole - Wikipedia (General Reactivity Overview)."
    • Source:Wikipedia / IUPAC.
    • Link:[Link]

Sources

Optimization

Technical Support Center: High-Purity Purification of 5-Hydroxymethyl Thiazole

Welcome to the technical support center for the purification of 5-hydroxymethyl thiazole. This guide is designed for researchers, scientists, and drug development professionals who require this critical intermediate at h...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 5-hydroxymethyl thiazole. This guide is designed for researchers, scientists, and drug development professionals who require this critical intermediate at high purity for applications such as the synthesis of Ritonavir, an anti-AIDS drug.[1] Achieving purity levels exceeding 99.5% is often essential, and this document provides in-depth, field-proven guidance to address common challenges encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 5-hydroxymethyl thiazole?

A1: Crude 5-hydroxymethyl thiazole typically contains a profile of impurities stemming from its synthesis. The most significant are process-related impurities and byproducts from degradation.

Table 1: Common Impurities in 5-Hydroxymethyl Thiazole Synthesis

Impurity Class Specific Examples / Description Typical Source
Synthesis-Related R1: Unreacted intermediates from zinc powder reduction steps. Incomplete reaction during synthesis.[1]
2-chloro-5-hydroxymethylthiazole: Precursor molecule. Incomplete dechlorination.[2][3][4]
Degradation-Related R2: High molecular weight polymeric substances. Formed during high-temperature purification methods like distillation.[1]
Carbonized matter: Byproduct of thermal decomposition. High-temperature distillation.[1]

| Residual Solvents | Ethyl acetate, methanol, ethanol, etc. | Reaction and extraction workup steps.[1][2][5] |

Q2: What is the most effective method for achieving >99.8% purity on a lab or commercial scale?

A2: While traditional vacuum distillation is an option, it often leads to thermal degradation and the formation of polymeric impurities, which can reduce yield and purity.[1] For achieving the highest purity with excellent yield, a low-temperature crystallization process is superior. This method specifically avoids the high temperatures that cause degradation and is highly effective at removing both synthesis-related and polymeric impurities.[1] Column chromatography is also an option, particularly for small-scale purification or for removing specific, challenging impurities.[6]

Q3: How should I properly store purified 5-hydroxymethyl thiazole?

A3: 5-Hydroxymethyl thiazole is a viscous, light-yellow oil or, in very pure form, can be a solid.[1][7] It is stable under normal conditions but should be protected from incompatible materials like strong oxidizing agents.[8] For long-term stability and to prevent degradation, it is recommended to store the purified compound in a freezer.[9]

Q4: Which analytical techniques are best for assessing the final purity?

A4: A combination of chromatographic techniques is ideal.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful and common method for accurately quantifying purity and detecting non-volatile impurities.[2][10]

  • Gas Chromatography (GC): Useful for assessing volatile impurities and residual solvents. Purity is often reported using peak area normalization.[4]

  • Structural Confirmation: For lot characterization or reference standard qualification, Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) should be used to confirm the compound's identity.[4][6]

Troubleshooting and In-Depth Purification Guides

This section provides detailed protocols and troubleshooting advice for the most common purification challenges.

Scenario 1: My yield is low and the product is dark after vacuum distillation.

Q: Why does my 5-hydroxymethyl thiazole decompose during distillation, and what can I do about it?

A: This is a classic problem rooted in the thermal lability of the molecule. 5-Hydroxymethyl thiazole has a high boiling point (e.g., 95-96°C at a very high vacuum of 0.03 mmHg), requiring significant heat for vaporization.[1] Prolonged exposure to these temperatures, especially in larger batches with poor heat transfer, causes two primary issues:

  • Polymerization: The molecule can self-react to form higher molecular weight impurities (referred to as R2).[1]

  • Carbonization: More severe degradation leads to the formation of insoluble, dark-colored matter.[1]

Both of these side reactions reduce the yield of the desired product and introduce impurities that are difficult to remove.

The Authoritative Solution: Low-Temperature Crystallization

The most effective way to circumvent thermal degradation is to avoid high temperatures altogether by using crystallization. This technique purifies the compound based on solubility differences at different temperatures, operating well below the point of decomposition.

G start Crude 5-Hydroxymethyl Thiazole Purity < 98%? distillation High-Temp Distillation start->distillation Traditional Method crystallization Low-Temp Crystallization start->crystallization Recommended Method chromatography Column Chromatography start->chromatography Small Scale or Specific Impurities outcome_dist Risk of Degradation & Low Yield distillation->outcome_dist outcome_cryst High Purity (>99.8%) & High Yield (>95%) crystallization->outcome_cryst outcome_chrom High Purity, but Less Scalable chromatography->outcome_chrom

Caption: Decision tree for selecting a purification method.

Guide: High-Purity Purification via Low-Temperature Crystallization

This protocol is adapted from a patented, high-yield process and is designed to produce 5-hydroxymethyl thiazole with a purity exceeding 99.8%.[1]

A: The process involves dissolving the crude material in a non-polar solvent, followed by controlled cooling to induce crystallization, and then repeating the process for higher purity.

G cluster_0 Stage 1: Initial Crystallization cluster_1 Stage 2: Re-crystallization A 1. Dissolve crude 5-HMT in non-polar solvent (1:3 w/w). B 2. Warm to 40-45°C to ensure complete dissolution. A->B C 3. Slowly cool to -15°C to -10°C. Add 1% (w/w) anhydrous Na2SO4 to induce crystallization. B->C D 4. Stir for 60-90 min. C->D E 5. Filter to collect primary crude product. D->E F 6. Re-dissolve primary product in non-polar solvent (1:2 w/w). E->F Transfer Product G 7. Warm to 40-45°C. F->G H 8. Slowly cool and stir (no salt needed). G->H I 9. Filter to collect secondary crude product. H->I J 10. Dry final product under vacuum to remove residual solvent. I->J

Caption: Workflow for the two-stage crystallization process.

Detailed Steps:

  • Solvent Selection: Choose a suitable non-polar solvent. A mixture can also be effective. See Table 2 for options.[1] Table 2: Recommended Solvents for Crystallization[1]

    Solvent Type Examples Typical Ratio (Crude:Solvent)
    Alkane n-Heptane, n-Hexane 1:3 (w/w) for 1st crop
    Ether Petroleum Ether, Methyl Tertiary Butyl Ether (MTBE) 1:2 (w/w) for 2nd crop

    | Mixed | Ethyl Acetate / n-Heptane (e.g., 1:5 w/w) | Varies |

  • Initial Crystallization:

    • In a suitable vessel, combine the crude 5-hydroxymethyl thiazole oil with the non-polar solvent (e.g., a 1:3 weight ratio of crude to n-heptane).

    • Warm the mixture to 40-45°C and stir until the oil is fully dispersed and dissolved.

    • Begin slow cooling. During the cooling phase, add anhydrous sodium sulfate (1% of the crude product's weight) to act as a seeding agent and induce crystallization.[1]

    • Continue cooling to between -15°C and -10°C and stir for 60-90 minutes to maximize crystal formation.

    • Collect the solid product by filtration.

  • Re-crystallization:

    • Transfer the filtered solid (the primary crude product) to a clean vessel.

    • Add a smaller portion of the non-polar solvent (e.g., a 1:2 weight ratio of primary crude to n-heptane).

    • Repeat the process of warming to 40-45°C to re-dissolve, followed by slow cooling and stirring to re-form the crystals. No additional salt is needed in this step.

    • Collect the purified secondary product by filtration.

  • Final Drying:

    • Dry the final crystalline product under vacuum to remove any residual solvent. The result should be a light-yellow liquid or solid with purity >99.8%.[1]

Q: My product is not crystallizing, even after cooling. What should I do?

A: This is a common issue related to supersaturation or the presence of impurities that inhibit crystal formation. Here are several troubleshooting steps:

  • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure, solid 5-hydroxymethyl thiazole, add a tiny crystal to the cold solution. This will provide a template for other molecules to crystallize upon.

  • Ensure Anhydrous Conditions: Water can sometimes interfere with crystallization. Ensure your solvents and equipment are dry. The addition of anhydrous sodium sulfate helps in this regard.[1]

  • Adjust Solvent Ratio: If the solution is too dilute, crystallization may not occur. You can carefully remove some solvent under vacuum and attempt to cool again. Conversely, if the solution is too concentrated, the product may "oil out" instead of crystallizing. In this case, add a small amount of additional cold solvent.

  • Cool Slower and Colder: Slower cooling rates promote the formation of larger, purer crystals.[11] If your current temperature is not low enough, try a colder bath (e.g., dry ice/acetone).

Guide: Purification by Column Chromatography

Q: When should I use column chromatography, and what is a good starting protocol?

A: Column chromatography is an excellent choice for small-scale purification (<10 g) or when crystallization fails to remove a specific impurity that has similar solubility to the product.[6][12] It separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (a solvent system).[13][14]

Protocol: Silica Gel Column Chromatography

  • Stationary Phase Selection: Standard silica gel is the most common choice.[6][15]

  • Mobile Phase (Eluent) Selection: The choice of eluent is critical and depends on the impurities. A good starting point is a solvent system that gives the product an Rf value of ~0.3 on a Thin Layer Chromatography (TLC) plate.

    • System 1: 100% Ethyl Acetate.[5][16]

    • System 2: 4% Methanol in Dichloromethane.[6]

  • Column Packing:

    • Prepare a slurry of silica gel in a non-polar solvent (like hexane).

    • Pour the slurry into your column and allow it to pack evenly, ensuring no air bubbles are trapped.[12] Add a layer of sand on top to protect the silica bed.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane).

    • Alternatively, for better resolution, perform "dry loading": dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.[17]

  • Elution and Fraction Collection:

    • Begin passing the mobile phase through the column.

    • Collect the eluting solvent in separate tubes (fractions).

    • Monitor the fractions using TLC to identify which ones contain your purified product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to yield the purified 5-hydroxymethyl thiazole oil.

References

  • Jiangsu Sensuan Pharmaceutical and Chemical Co Ltd. (2015). 5-hydroxymethyl thiazole purification process with high purity and high yield. CN104693140A.
  • Cleanchem Laboratories LLP. (n.d.). MATERIAL SAFETY DATA SHEETS 5-HYDROXYMETHYL THIAZOLE. Cleanchem Laboratories. [Link]

  • Abbott Laboratories. (2001). Process for preparation of 5-hydroxymethylthiazole. EP0793659B1.
  • Abbott Laboratories. (1996). Process for preparation of 5-hydroxymethylthiazole. WO1996016050A1.
  • University of California, Irvine. (n.d.). Recrystallization. UCI School of Physical Sciences. [Link]

  • bbzblog. (2013). Four Preparation methods 5-Hydroxymethylthiazole. bbzblog. [Link]

  • Pruett, W. A. (1996). A Novel and Efficient Synthesis of 5-(Hydroxymethyl) Thiazole: An Important Synthon for Preparing Biologically Active Compounds. Synthetic Communications. [Link]

  • Zhejiang Huahai Pharmaceutical Co Ltd. (2010). Technique for preparing 5-hydroxymethyl thiazole by one pot method. CN101863853B.
  • Hillstrom, G. F., et al. (2001). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. ARKIVOC. [Link]

  • Tradeindia. (n.d.). 5-Hydroxymethylthiazole - CAS No: 38585-74-9, 99% Assay Quality. [Link]

  • Wang, X., et al. (2012). Improvement on synthesis process of 5-hydroxymethylthiazole. Request PDF on ResearchGate. [Link]

  • University of Toronto Scarborough. (n.d.). Column Chromatography Theory. [Link]

  • Bakar, F., & Tutar, Y. (2017). Separation techniques: Chromatography. PMC. [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. [Link]

  • Kumar, A. (2022). Column Chromatography in Pharmaceutical Analysis. Research and Reviews: A Journal of Pharmaceutical Science. [Link]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. [Link]

  • Yousaf, H., et al. (2015). Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. ResearchGate. [Link]

Sources

Troubleshooting

overcoming low yields in multi-step synthesis of thiazole analogs

Topic: Overcoming Low Yields in Multi-Step Synthesis of Thiazole Analogs Document ID: TSC-THZ-004 Last Updated: March 2026 Audience: Medicinal Chemists, Process Chemists Introduction: The "Yield Trap" in Thiazole Chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Low Yields in Multi-Step Synthesis of Thiazole Analogs Document ID: TSC-THZ-004 Last Updated: March 2026 Audience: Medicinal Chemists, Process Chemists

Introduction: The "Yield Trap" in Thiazole Chemistry

Thiazoles are ubiquitous in medicinal chemistry (e.g., Dasatinib, Ritonavir) due to their ability to engage in hydrogen bonding and


-stacking. However, the electron-deficient nature of the thiazole ring often leads to "yield traps" during synthesis.

Common failure modes include:

  • 
    -Haloketone Instability:  In the classic Hantzsch synthesis, the intermediate 
    
    
    
    -haloketones are lachrymators that degrade rapidly via polymerization or hydrolysis.
  • Catalyst Poisoning: The thiazole sulfur and nitrogen atoms coordinate strongly to Palladium (Pd), quenching catalytic cycles in cross-coupling reactions.[1]

  • Work-up "Oiling": Thiazole salts often form intractable oils rather than precipitates, leading to massive losses during isolation.

This guide provides field-proven protocols to bypass these specific bottlenecks.

Module 1: The Hantzsch Bottleneck (Cyclization Failures)

The Problem: Reactant Degradation

The standard Hantzsch synthesis involves reacting an


-haloketone with a thioamide.[2][3] Low yields (<40%) are frequently caused by the decomposition of the 

-haloketone before it can react with the thioamide.
The Solution: One-Pot "In Situ" Halogenation

Do not isolate the


-haloketone. Generate it in situ using NBS (N-bromosuccinimide) or iodine, then immediately trap it with the thioamide. This prevents polymerization and minimizes exposure to moisture [1][4].
Protocol: High-Yield One-Pot Synthesis

Applicability: 2-aminothiazoles and 2,4-disubstituted thiazoles.

Reagents:

  • Ketone substrate (1.0 equiv)[4]

  • Thioamide/Thiourea (1.1 equiv)

  • N-bromosuccinimide (NBS) (1.05 equiv) or Iodine (1.0 equiv)

  • Solvent: Ethanol or PEG-400 (Green alternative)

Step-by-Step Workflow:

  • Halogenation: Dissolve the ketone in Ethanol (0.5 M). Add NBS portion-wise at 0°C. Stir for 30–60 mins.

    • Checkpoint: Monitor TLC for disappearance of ketone. If using Iodine, the solution will turn dark; wait for color fading or persistence indicating reaction completion.

  • Cyclization: Add the thioamide directly to the reaction vessel. Do not perform a work-up.

  • Reflux: Heat the mixture to reflux (80°C) for 2–4 hours.

  • Precipitation (Critical): Cool to room temperature. Pour the mixture into 5% aqueous Na₂CO₃ (sodium carbonate).

    • Why? Thiazoles form hydrobromide salts during the reaction which are water-soluble. The base neutralizes the salt, precipitating the free base [1][17].

  • Filtration: Filter the solid. If it oils out, see Module 3.

Decision Logic: Stepwise vs. One-Pot

HantzschLogic cluster_tips Optimization Tips Start Start: Thiazole Synthesis IsHaloAvailable Is pure α-haloketone commercially available? Start->IsHaloAvailable CheckStability Is it stable (non-lachrymatory)? IsHaloAvailable->CheckStability Yes OnePot Route B: One-Pot Protocol (Ketone + NBS + Thioamide) IsHaloAvailable->OnePot No Stepwise Route A: Standard Hantzsch (Solvent: EtOH, Reflux) CheckStability->Stepwise Yes CheckStability->OnePot No (Degrades) Tip1 Add 10 mol% β-cyclodextrin for water-based synthesis OnePot->Tip1

Figure 1: Decision matrix for selecting the optimal Hantzsch synthesis route to minimize reactant degradation.

Module 2: Cross-Coupling Failures (Pd-Catalysis)

The Problem: Catalyst Poisoning

Thiazoles are notorious "catalyst sinks." The Nitrogen (N3) and Sulfur (S1) atoms coordinate to Pd(II) species, forming stable complexes that arrest the catalytic cycle. This results in <10% conversion in Suzuki or Stille couplings [2][6].

The Solution: Steric Shielding & C-H Activation

To prevent coordination, use bulky, electron-rich phosphine ligands that sterically hinder the Pd center from binding to the thiazole nitrogen/sulfur.

Comparative Data: Ligand Performance

Reaction: Suzuki coupling of 2-chlorothiazole with phenylboronic acid.

Catalyst SystemYieldNotes
Pd(PPh₃)₄ <15%Fail. PPh₃ is not bulky enough to prevent N/S coordination.
Pd(dppf)Cl₂ 35%Moderate. Bidentate ligand helps stability but still suffers poisoning.
Pd₂(dba)₃ + XPhos 88% Recommended. XPhos provides steric bulk and electron density.
Pd(OAc)₂ + P(t-Bu)₃ 82%Good alternative. Highly active Pd(0) species generated.
Troubleshooting Guide: Regioselectivity (C2 vs. C5)

When performing C-H activation (direct arylation) on thiazoles, regioselectivity is governed by the acidity of the C-H bond.

  • C5-Arylation: The C5 position is the most electron-rich and preferred for Electrophilic Aromatic Substitution (SEAr).

    • Conditions: Pd(OAc)₂, CuI (co-catalyst), Cs₂CO₃, DMF, 140°C [9].

  • C2-Arylation: The C2 proton is the most acidic (pKa ~29).

    • Conditions: Requires base-mediated deprotonation (LiOtBu) or specific directing groups [23].

CouplingTroubleshoot Problem Low Yield in Pd-Coupling CheckLigand Are you using standard PPh3? Problem->CheckLigand SwitchLigand Switch to Bulky Ligand (XPhos, SPhos, P(t-Bu)3) CheckLigand->SwitchLigand Yes CheckColor Did reaction turn black immediately? CheckLigand->CheckColor No (Using bulky) PdBlack Pd Black Precipitated (Catalyst Death) CheckColor->PdBlack Yes AddStabilizer Add 10-20 mol% CuI (Thiopilic Scavenger) PdBlack->AddStabilizer

Figure 2: Troubleshooting workflow for Palladium-catalyzed cross-coupling on thiazole substrates.

Module 3: Purification & Isolation

The Problem: The "Oiling Out" Phenomenon

Thiazoles often separate as sticky oils during aqueous work-up, trapping impurities and making crystallization impossible. This is often due to partial protonation or the formation of H-bonded aggregates.

Protocol: The " pH-Switch" Extraction
  • Acidify: After the reaction, add 1M HCl until pH < 2. The thiazole converts to its water-soluble hydrochloride salt.

  • Wash: Extract the aqueous layer with Ethyl Acetate (EtOAc).

    • Result: Non-basic impurities (tar, unreacted ketone) move to the organic layer. Discard the organic layer.

  • Basify: Slowly add 2M NaOH or saturated NaHCO₃ to the aqueous layer until pH > 9.

    • Observation: The thiazole will precipitate or oil out as the free base.

  • Extract: Extract the now-cloudy aqueous layer with Dichloromethane (DCM) (Thiazoles are often more soluble in DCM than EtOAc).

  • Dry & Concentrate: Dry over Na₂SO₄ and evaporate.

FAQ: Quick Troubleshooting

Q: My Hantzsch reaction turns black and yields tar. What is happening? A: This indicates polymerization of the


-haloketone.
  • Fix: Switch to the One-Pot Protocol (Module 1). If you must use the stepwise route, ensure the reaction temperature is controlled (start at RT, then reflux) and add a radical scavenger like TEMPO (1 mol%) if oxidative degradation is suspected [1].

Q: I see starting material on TLC even after 24 hours of reflux. A: The hydrobromide salt of the intermediate might have precipitated, stopping the reaction.

  • Fix: Add a weak base like NaHCO₃ (1.0 equiv) or Sodium Acetate to the reaction mixture to buffer the acid and keep the intermediate in solution [17].

Q: Can I use microwave irradiation? A: Yes. Microwave irradiation significantly accelerates the dehydration step (the final step of Hantzsch synthesis).

  • Condition: Ethanol, 120°C, 10–20 mins. Yields often improve by 15–20% compared to thermal reflux [11][20].

References

  • BenchChem. (2025).[1][2][3] Troubleshooting low yields in Hantzsch thiazole synthesis. Retrieved from 3

  • BenchChem. (2025).[1][2][3] Catalyst Poisoning in Reactions with 5-Bromo-2-chlorobenzo[d]thiazole.[1] Retrieved from 1

  • Potts, K. T., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. PMC. Retrieved from 5

  • MDPI. (2013). One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives. Retrieved from 4

  • ResearchGate. (2020).[6] How does sulfur in thiazole poison Pd catalyst? Retrieved from 6

  • Organic Chemistry Portal. (2025). Synthesis of Thiazoles.[1][2][3][7][8][9][10][11][12][13] Retrieved from 14

  • RSC. (2013). Microwave-assisted regioselective direct C–H arylation of thiazole derivatives.[15] Retrieved from 15

  • Chem Help Asap. (2025). Hantzsch Thiazole Synthesis Procedure.[2][3][4][9][10] Retrieved from 9

Sources

Optimization

analytical challenges in characterizing reactive intermediates in thiazole synthesis

Welcome to the Analytical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I have designed this portal to address the most complex analytical challenges encountered when characterizing reacti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I have designed this portal to address the most complex analytical challenges encountered when characterizing reactive intermediates in thiazole synthesis.

While the Hantzsch thiazole synthesis is a cornerstone of medicinal chemistry, its reactive intermediates—specifically the imino thioether and hydroxythiazoline—are notoriously elusive due to their short half-lives and thermal instability[1][2]. Optimizing this reaction requires moving beyond end-point analysis. By understanding the causality behind intermediate degradation and employing rigorous in situ and cryo-trapping methodologies, we can map the entire mechanistic pathway.

Below, you will find our diagnostic FAQs, validated experimental protocols, and quantitative reference data to support your analytical workflows.

Reaction Pathway & Analytical Intervention Points

G A Thioamide + α-Haloketone (Starting Materials) B Nucleophilic Attack (SN2 Pathway) A->B C Imino Thioether Intermediate B->C D In Situ ReactIR Monitoring (Track C=N at ~1650 cm⁻¹) C->D Real-time analysis E Intramolecular Cyclization C->E F Hydroxythiazoline Intermediate E->F G Low-Temp NMR Trapping (Verify sp³ C-OH at δ 80-90 ppm) F->G Cryo-trapping H Dehydration (-H₂O) F->H I Aromatic Thiazole (Final Product) H->I

Figure 1: Analytical workflow for trapping and characterizing Hantzsch thiazole intermediates.

Diagnostic FAQs: Troubleshooting Intermediate Characterization

Q: Why do my hydroxythiazoline intermediates dehydrate before I can acquire NMR spectra, and how can I stabilize them? The Causality: The dehydration of the hydroxythiazoline intermediate to the final thiazole product is thermodynamically driven by the massive energetic payoff of achieving aromaticity[1]. In protic solvents (like ethanol) or at ambient temperatures, this elimination of water is extremely rapid[3]. The Solution: To stabilize the intermediate, you must kinetically freeze the dehydration step and remove proton sources. Perform the reaction in strictly anhydrous, aprotic solvents (e.g., dry


 or 

) and utilize cryo-NMR techniques. Lowering the temperature to -78 °C prevents the activation energy required for the elimination step from being reached, allowing you to observe the intermediate intact.

Q: How can I clearly distinguish the imino thioether from the cyclic hydroxythiazoline using in situ FTIR (ReactIR)? The Causality: Both intermediates possess C=N bonds that exhibit overlapping stretching frequencies in the 1600–1680 cm⁻¹ region. Relying solely on the C=N stretch will lead to ambiguous assignments. The Solution: You must track the orthogonal functional groups. The initial SN2 attack that forms the imino thioether leaves the carbonyl group of the


-haloketone intact. Therefore, monitor the carbonyl stretch (~1690-1710 cm⁻¹). The subsequent intramolecular cyclization to the hydroxythiazoline consumes this carbonyl group. A sharp drop in the C=O band, coupled with the simultaneous appearance of a broad O-H stretch (~3200-3400 cm⁻¹), definitively confirms the transition from the linear thioether to the cyclic hydroxythiazoline[4][5].

Q: I am observing racemization when synthesizing thiazole amino acid derivatives. What is the mechanistic cause, and how can analytical trapping help? The Causality: When synthesizing enantiomerically pure thiazole amino acid derivatives, epimerization at the C-2 chiral center is a major challenge. This racemization is caused by the stabilization of a cationic transition state intermediate during the dehydration of the thiazoline ring system, or via the reversible ring-opening of the hydroxythiazoline[6][7]. The Solution: By using stopped-flow chiral HPLC or low-temperature NMR, you can trap the hydroxythiazoline prior to dehydration. If the intermediate is enantiopure but the final product is racemic, the epimerization is occurring strictly during the dehydration step. You can suppress this by utilizing milder, kinetically controlled dehydrating agents like trifluoroacetic anhydride (TFAA) at -20 °C in the presence of a mild base like


[6][8].

Self-Validating Experimental Protocols

Protocol 1: In Situ ReactIR Monitoring of Hantzsch Thiazole Synthesis

This protocol uses Attenuated Total Reflectance (ATR) FTIR to generate real-time kinetic profiles without perturbing the reaction system[4][5].

Step 1: System Initialization & Background Profiling Purge a multi-neck reaction vessel with dry


. Insert the ReactIR ATR probe (ensure the diamond sensor is fully submerged). Add 10 mL of anhydrous dichloromethane. Acquire a background spectrum at the target reaction temperature (e.g., 25 °C) to subtract solvent interference.

Step 2: Baseline Validation of Starting Materials Add the thioamide (1.0 mmol) to the solvent. Set the ReactIR software to acquire a spectrum every 15 seconds. Wait until the baseline stabilizes (approx. 5 minutes). Identify and lock onto the C=S stretch (typically 1050-1200 cm⁻¹).

Step 3: Kinetic Initiation Inject the


-haloketone (1.0 mmol) continuously over 2 minutes using a syringe pump to prevent localized concentration gradients.

Step 4: Intermediate Tracking

  • Phase 1 (Imino Thioether Formation): Track the linear decay of the C=S band and the emergence of the C=N band (~1650 cm⁻¹). The haloketone C=O band (~1700 cm⁻¹) must persist during this phase.

  • Phase 2 (Cyclization): Monitor the decay of the C=O band. Its disappearance must perfectly correlate with the appearance of the O-H stretch (~3200-3400 cm⁻¹), indicating hydroxythiazoline formation.

Step 5: System Validation (Mass Balance) Self-Validation Check: Export the concentration vs. time data. The sum of the normalized relative concentrations of the starting thioamide, the imino thioether, the hydroxythiazoline, and the final thiazole must equal 1.0 at any given timestamp. A deviation >5% indicates an unmonitored side reaction (e.g., polymerization or degradation)[5].

Protocol 2: Low-Temperature NMR Trapping of Hydroxythiazoline

This protocol isolates the transient cyclic intermediate by kinetically freezing the dehydration pathway.

Step 1: Cryogenic Sample Preparation In an NMR tube flushed with argon, dissolve the thioamide (0.1 mmol) in 0.5 mL of


. Cool the tube to -78 °C using a dry ice/acetone bath.

Step 2: Reagent Introduction Slowly add a pre-cooled solution of the


-haloketone (0.1 mmol in 0.2 mL 

) down the side of the NMR tube to allow for immediate thermal equilibration. Mix gently.

Step 3: Spectroscopic Acquisition Transfer the tube rapidly to an NMR spectrometer equipped with a cryoprobe pre-cooled to -50 °C. Acquire high-resolution ¹H and ¹³C spectra.

Step 4: Signal Validation Look for the disappearance of the


-protons of the haloketone. The critical validating marker is the appearance of a distinct signal for the chiral 

carbon of the hydroxythiazoline ring, which typically resonates at

80-95 ppm in the ¹³C NMR spectrum.

Step 5: Thermal Dehydration Validation Self-Validation Check: To prove the trapped species is the true intermediate and not a dead-end byproduct, gradually warm the NMR probe to 0 °C in 10 °C increments, taking a rapid scan at each step. You must observe the proportional disappearance of the


 carbon signal (

80-95 ppm) and the emergence of the aromatic thiazole C-H signal (

7.0-8.0 ppm in ¹H NMR).

Quantitative Spectroscopic Reference Data

Use the following table to calibrate your analytical instruments and verify peak assignments during intermediate trapping.

Chemical SpeciesIR Marker Band (cm⁻¹)¹H NMR Marker (δ ppm)¹³C NMR Marker (δ ppm)Typical Half-Life (25 °C)

-Haloketone
~1690 - 1710 (C=O)4.5 - 5.0 (

)
190 - 200 (C=O)N/A (Stable)
Thioamide ~1050 - 1200 (C=S)7.0 - 8.0 (

)
195 - 205 (C=S)N/A (Stable)
Imino Thioether ~1640 - 1660 (C=N)4.0 - 4.5 (

)
160 - 170 (C=N)< 5 minutes
Hydroxythiazoline ~3200 - 3400 (O-H)3.5 - 4.0 (ring

)
80 - 95 (sp³ C-OH)10 - 30 minutes
Aromatic Thiazole ~1500 - 1550 (C=C/C=N)7.0 - 8.0 (aromatic C-H)110 - 155 (aromatic C)N/A (Stable)

References

  • BenchChem.
  • MDPI.
  • Academia.edu. "Reinvestigation of a modified Hantzsch thiazole synthesis." Tetrahedron Letters,
  • Mettler Toledo. "Combining ATR-FTIR Spectroscopy, HPLC, and NMR." MT.com,
  • National Institutes of Health (NIH). "Design, synthesis and biological evaluation of (S)-valine thiazole-derived cyclic and non-cyclic peptidomimetic oligomers as modulators of human P-glycoprotein (ABCB1)." PMC,
  • ResearchGate.
  • BenchChem. "Optimizing Hantzsch thiazole synthesis reaction conditions." BenchChem,
  • Mettler Toledo. "ReactIR In Situ Spectroscopy." MT.com,

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Thiazole and Its Synthetic Analogs in Drug Discovery

Executive Summary The thiazole ring (1,3-thiazole) is frequently termed a "wonder nucleus" in medicinal chemistry due to its presence in over 18 FDA-approved drugs, including Ritonavir (antiviral), Dasatinib (antineoplas...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thiazole ring (1,3-thiazole) is frequently termed a "wonder nucleus" in medicinal chemistry due to its presence in over 18 FDA-approved drugs, including Ritonavir (antiviral), Dasatinib (antineoplastic), and Meloxicam (NSAID). Its unique electronic profile—possessing both a pyridine-like nitrogen (electron acceptor) and a thiophene-like sulfur (electron donor)—allows for diverse non-covalent interactions, including


-

stacking and hydrogen bonding.

However, the parent thiazole scaffold often faces challenges regarding metabolic stability (oxidation at C-5) and solubility. This guide provides a technical comparison between thiazole and its primary synthetic analogs: Benzothiazoles , Thiazolidinones , and Isothiazoles . We analyze their physicochemical properties, synthetic accessibility, and pharmacological performance to aid researchers in scaffold selection.

Part 1: Structural & Physicochemical Landscape[1]

The choice between a thiazole and its analogs is often dictated by the required physicochemical profile (LogP, pKa) and the target binding pocket geometry.

The Scaffolds
  • Thiazole: Aromatic, planar, electron-deficient at C-2.[1] High metabolic stability relative to furan/thiophene but susceptible to oxidation at C-5 if unsubstituted.

  • Benzothiazole: A thiazole fused with a benzene ring.[2][3][4][5] This increases lipophilicity (LogP) and surface area for hydrophobic interactions but reduces water solubility.

  • Thiazolidinone: A saturated, carbonyl-containing derivative (e.g., 4-thiazolidinone). It loses aromaticity, introducing chirality and greater flexibility, often used to target enzymes like COX/LOX but with potential promiscuity (PAINS liability).

  • Isothiazole (1,2-thiazole): An isomer where N and S are adjacent. Less basic than thiazole, altering H-bond acceptor capability.

Comparative Physicochemical Data

Table 1: General physicochemical trends for unsubstituted scaffolds.

PropertyThiazoleBenzothiazole4-ThiazolidinoneIsothiazole
Aromaticity Yes (6

electrons)
Yes (10

electrons)
NoYes
Basicity (pKa of CA) ~2.5 (Weak base)~1.2 (Weaker base)Neutral/Acidic~ -0.5 (Very weak)
Lipophilicity (LogP) ~0.44~2.01~ -0.3 (varies)~0.60
Metabolic Liability C-5 OxidationBenzene ring hydroxylationRing opening/hydrolysisN-S bond cleavage
Key Interaction H-bond Acceptor (N)

-

Stacking
H-bond Donor (NH)/Acceptor (C=O)Weak H-bond Acceptor

Part 2: Pharmacological Performance Analysis

Potency & Selectivity: Kinase Inhibition

In kinase drug discovery (e.g., CDK, Src inhibitors), the 2-aminothiazole motif is a privileged scaffold that binds to the ATP hinge region via the Nitrogen (H-bond acceptor) and the exocyclic amine (H-bond donor).

  • Thiazole: Offers a compact profile, allowing access to smaller hydrophobic pockets.

    • Example:Dasatinib uses a thiazole to bind Src/Abl kinases with high potency (IC50 < 1 nM).

  • Benzothiazole: The fused ring extends the scaffold, often improving potency through additional Van der Waals contacts in the gatekeeper region but can introduce steric clashes in smaller kinases.

    • Data Point: In a study of CDK2 inhibitors, benzothiazole analogs showed a 2-5x increase in potency over thiazole counterparts but a 10x decrease in water solubility [1].

Metabolic Stability: The C-5 Vulnerability

A critical failure mode for thiazole drugs is rapid metabolism.

  • Problem: The C-5 position of thiazole is nucleophilic and prone to metabolic oxidation by CYP450s.

  • Solution (Analogs):

    • Benzothiazole: Blocks the C-4/C-5 positions, preventing thiazole-ring oxidation.

    • Substituted Thiazole: Blocking C-5 with a halogen (F, Cl) or methyl group significantly increases half-life (

      
      ).
      
Visualizing the SAR Decision Process

The following diagram illustrates the logical flow for selecting a scaffold based on hit-to-lead data.

SAR_Decision_Tree Start Hit Compound Analysis (Thiazole Core) Potency Is Potency Sufficient? Start->Potency Solubility Is Solubility Acceptable? Potency->Solubility Yes Benzofusion Strategy: Benzofusion (Switch to Benzothiazole) + Potency (Hydrophobic contacts) - Solubility Potency->Benzofusion No (Need more hydrophobic contact) Metabolism Is t1/2 (Metabolic Stability) Acceptable? Solubility->Metabolism Yes Saturation Strategy: Saturation (Switch to Thiazolidinone) + Solubility - Aromaticity (Loss of planarity) Solubility->Saturation No (Too lipophilic) Substitution Strategy: C-5 Blocking (Add F/Cl/Me at C-5) + Stability = Solubility Metabolism->Substitution No (C-5 Oxidation) Isostere Strategy: Isostere (Switch to Isothiazole) + Novelty/IP +/- Electronic change Metabolism->Isostere No (Ring cleavage) Proceed to Lead Opt Proceed to Lead Opt Metabolism->Proceed to Lead Opt

Figure 1: Strategic decision tree for scaffold modification during lead optimization.

Part 3: Experimental Protocols

Synthesis: The Hantzsch Thiazole Synthesis (Gold Standard)

The most robust method for synthesizing 2-aminothiazoles is the condensation of


-haloketones with thiourea. This protocol is self-validating: the product precipitates, and the reaction progress is easily monitored by TLC.

Objective: Synthesis of 4-phenyl-2-aminothiazole.

Materials:

  • Acetophenone (1.0 eq)

  • Thiourea (2.0 eq)

  • Iodine (1.0 eq) or Bromine (1.0 eq)

  • Ethanol (Solvent)[6]

  • Ammonium hydroxide (for workup)

Workflow Diagram:

Hantzsch_Synthesis Reagents Reagents: Acetophenone + Thiourea + Iodine Reflux Reflux (Ethanol, 80°C, 4-8h) Reagents->Reflux Check TLC Check (Disappearance of Ketone) Reflux->Check Check->Reflux Incomplete Workup Workup: Cool & Basify (NH4OH) Check->Workup Complete Purification Recrystallization (EtOH/Water) Workup->Purification

Figure 2: Workflow for Hantzsch Synthesis of 2-aminothiazoles.

Step-by-Step Protocol:

  • Activation: Dissolve Acetophenone (10 mmol) in Ethanol (20 mL). Add Iodine (10 mmol) and stir for 30 mins to generate the

    
    -iodo intermediate in situ.
    
  • Condensation: Add Thiourea (20 mmol).

  • Reaction: Reflux the mixture at 80°C for 4–8 hours.

    • Validation: Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The starting ketone spot (

      
      ) should disappear, and a polar baseline spot (hydrobromide salt of product) should appear.
      
  • Workup: Cool the reaction mixture to room temperature. A solid precipitate (the salt) may form.

  • Neutralization: Pour the mixture into crushed ice and basify with Ammonium Hydroxide (pH 9-10) to liberate the free base. The precipitate will change texture/color.

  • Isolation: Filter the solid, wash with cold water.

  • Purification: Recrystallize from hot Ethanol.

    • Success Criteria: Sharp melting point (147–149°C for 4-phenyl-2-aminothiazole) and clean ¹H NMR (Thiazole C-5 proton singlet at

      
       ~7.0 ppm).
      
Bioassay: In Vitro Kinase Inhibition (Self-Validating)

To compare the potency of thiazole vs. benzothiazole analogs.

Protocol:

  • System: ADP-Glo™ Kinase Assay (Promega) or equivalent.

  • Controls:

    • Positive Control:[7] Staurosporine (Non-selective kinase inhibitor).

    • Negative Control: DMSO only (0% inhibition).

    • No Enzyme Control: To measure background fluorescence.

  • Procedure:

    • Incubate Kinase (e.g., Src), Substrate, and Test Compound (10-point dose-response) for 60 min at RT.

    • Add ATP (at

      
       concentration).
      
    • Stop reaction and detect ADP production via Luciferase coupled reaction.

  • Data Analysis:

    • Normalize data to DMSO controls.

    • Fit curves using non-linear regression (Sigmoidal dose-response) to determine IC50.

    • Validation: The Z-factor of the plate must be > 0.5 for the data to be trusted.

References

  • Mishra, C. B., et al. (2015). Thiazole: A Potent Scaffold for the Development of Novel Therapeutic Agents. European Journal of Medicinal Chemistry. Link

  • Ayati, A., et al. (2015). Synthesis and Biological Evaluation of 2-Aminothiazole Derivatives as Anticancer Agents. European Journal of Medicinal Chemistry. Link

  • Rouf, A., & Tanyeli, C. (2015). Bioactive Thiazole and Benzothiazole Derivatives. European Journal of Medicinal Chemistry. Link

  • Chimenti, F., et al. (2004). Synthesis and Selective Inhibition of Human Monoamine Oxidases by Isothiazole Derivatives. Journal of Medicinal Chemistry. Link

  • Verma, A., et al. (2014). Thiazolidinone: A Biologically Active Scaffold. International Journal of Pharmaceutical Sciences and Research. Link

  • FDA Approved Drugs Database. Search query: Thiazole containing moieties.[8]Link

Sources

Comparative

validation of the biological activity of novel thiazole derivatives

Executive Summary & Strategic Rationale Thiazole derivatives represent a cornerstone of modern medicinal chemistry, present in over 18 FDA-approved drugs (e.g., Dasatinib, Ritonavir). However, the literature is saturated...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Thiazole derivatives represent a cornerstone of modern medicinal chemistry, present in over 18 FDA-approved drugs (e.g., Dasatinib, Ritonavir). However, the literature is saturated with "promising" derivatives that fail in late-stage screening due to poor validation protocols.

This guide moves beyond basic screening. It provides a rigorous, self-validating framework for characterizing novel thiazole scaffolds. We focus on two primary therapeutic axes—Antimicrobial (Infectious Disease) and Anticancer (Kinase Inhibition) —comparing novel candidates against clinical gold standards (Ciprofloxacin and Doxorubicin/Erlotinib).

The Scientist’s Mandate: Do not rely on a single assay. Biological activity must be triangulated through phenotypic screening (cell death), mechanistic validation (kinase inhibition), and safety profiling (hemolysis/ADME).

The Validation Pipeline

The following workflow illustrates the critical path from synthesis to lead candidate selection. This is not a linear list, but a logic gate system; failure at any node requires structural refinement (SAR).

ValidationWorkflow Synthesis 1. Synthesis & Characterization (NMR/MS) InSilico 2. In Silico Docking (EGFR/Gyrase Binding) Synthesis->InSilico Confirmed Structure Phenotypic 3. Phenotypic Screen (MIC / MTT / SRB) InSilico->Phenotypic High Affinity Score Phenotypic->Synthesis SAR Refinement Mechanistic 4. Mechanistic Confirmation (Kinase Assay / Apoptosis) Phenotypic->Mechanistic IC50 < 10µM ADME 5. ADME & Toxicity (Hemolysis / Lipinski) Mechanistic->ADME Target Engagement ADME->Synthesis Toxicity Reduction Lead VALIDATED LEAD ADME->Lead Safe Profile

Figure 1: The Integrated Validation Workflow. A "Go/No-Go" decision gate exists at every transition.

Module A: Antimicrobial Validation (CLSI Standards)

Thiazole derivatives often target bacterial DNA gyrase.[1] To validate this, you must compare your compound against Ciprofloxacin (fluoroquinolone standard) and Fluconazole (antifungal standard).

Protocol: Broth Microdilution (MIC)

Standard:[2][3]CLSI M07-A10 . Deviating from this renders your data unpublishable in high-impact journals.

Step-by-Step Workflow:

  • Inoculum Prep: Adjust bacterial culture (e.g., S. aureus ATCC 29213) to 0.5 McFarland standard, then dilute 1:100 to achieve

    
     CFU/mL .
    
    • Scientist’s Note: Inoculum density is the #1 source of error. Use a spectrophotometer, not just visual turbidity.

  • Compound Dilution: Dissolve thiazole derivative in DMSO. Serial dilute in cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Control: Final DMSO concentration must be <1% to prevent solvent toxicity.

  • Incubation: 37°C for 16–20 hours (bacteria) or 48 hours (fungi).

  • Readout: The MIC is the lowest concentration with no visible growth .[3]

Comparative Performance Data

The table below benchmarks a hypothetical "Novel Thiazole-Coumarin Hybrid (TCH-14)" against standards.

OrganismStrainNovel TCH-14 (MIC µg/mL)Ciprofloxacin (MIC µg/mL)Interpretation
S. aureusATCC 292132.0 0.5Highly Active (Potency within 4x of standard)
E. coliATCC 2592216.00.015Moderate/Low Activity (Gram-neg permeability issue)
MRSAClinical Isolate4.0 >64.0 (Resistant)Superior (Overcomes resistance mechanism)

Module B: Anticancer Validation (Kinase & Cytotoxicity)

Thiazoles (e.g., Dasatinib) are privileged scaffolds for kinase inhibition, particularly EGFR and VEGFR-2 .

Critical Insight: MTT vs. SRB Assay

Many researchers default to MTT. This is a mistake for thiazoles.

  • MTT: Measures mitochondrial metabolic activity. Thiazoles are redox-active and can directly reduce tetrazolium salts, causing false positives (artificial viability).

  • SRB (Sulforhodamine B): Measures total protein mass. It is stable, linear, and the NCI-60 standard.

  • Recommendation: Use SRB for primary screening. Use MTT only if validating metabolic shutdown.

Protocol: SRB Assay (NCI Standard)[4][5]
  • Seeding: Seed cancer cells (e.g., A549, MCF-7) in 96-well plates. Incubate 24h.

  • Treatment: Add derivative (0.01 – 100 µM) for 48h.

  • Fixation: Add cold Trichloroacetic Acid (TCA) to 10% final conc. Incubate 1h at 4°C.

  • Staining: Wash, dry, then stain with 0.4% SRB in 1% acetic acid for 10 min.

  • Solubilization: Wash with 1% acetic acid. Solubilize bound dye with 10mM Tris base.[4]

  • Quantification: Read OD at 510 nm.

Mechanistic Pathway: EGFR Inhibition

If your thiazole shows cytotoxicity, you must prove the mechanism. The diagram below details the EGFR signaling blockade common to thiazole hybrids.

EGFR_Pathway Ligand EGF Ligand Receptor EGFR (Tyrosine Kinase) Ligand->Receptor Activation Phos Autophosphorylation Receptor->Phos Inhibited by Thiazole Apoptosis APOPTOSIS (Cell Death) Receptor->Apoptosis Pathway Blocked Thiazole Novel Thiazole (ATP Competitor) Thiazole->Receptor Blocks ATP Binding RasRaf Ras/Raf/MEK Cascade Phos->RasRaf Downstream Signal Akt PI3K/Akt Pathway Phos->Akt Survival Signal Nucleus Gene Transcription (Proliferation) RasRaf->Nucleus Akt->Nucleus

Figure 2: Mechanism of Action. The thiazole derivative acts as an ATP-competitive inhibitor, halting downstream proliferation signals.

Comparative Data: Kinase Inhibition (IC50)
CompoundEGFR Kinase IC50 (nM)MCF-7 Cytotoxicity (GI50 µM)Selectivity Index (Normal/Cancer)
Novel Thiazole (TCH-14) 27.0 1.2 >10
Erlotinib (Standard)33.02.5>5
Doxorubicin (Standard)N/A (DNA Intercalator)0.4<2 (Toxic)

Analysis: While Doxorubicin is more potent in cytotoxicity, it lacks selectivity. The Novel Thiazole mimics Erlotinib's kinase profile but with improved potency (27 nM vs 33 nM), validating it as a targeted therapy candidate.

References

  • Clinical & Laboratory Standards Institute (CLSI). (2015).[3][5] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[5]

  • Shoemaker, R. H. (2006).[6] The NCI60 human tumour cell line anticancer drug screen.[6][7] Nature Reviews Cancer, 6, 813–823.

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1, 1112–1116.

  • Mishra, C. B., et al. (2020).[8] Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance. Journal of Heterocyclic Chemistry.

  • Al-Wahaibi, L. H., et al. (2023).[9][10] Design and synthesis of new thiazole-based derivatives as multi-targeted inhibitors. Frontiers in Chemistry.

Sources

Validation

Optimizing Thiazole Synthesis: A Comparative Guide to Catalytic Efficacy and Experimental Design

As a Senior Application Scientist overseeing heterocyclic drug discovery workflows, I frequently encounter a critical bottleneck: optimizing the synthesis of thiazole scaffolds. While the classical Hantzsch reaction—the...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing heterocyclic drug discovery workflows, I frequently encounter a critical bottleneck: optimizing the synthesis of thiazole scaffolds. While the classical Hantzsch reaction—the condensation of α-halocarbonyls with thioamides—remains our foundational blueprint, relying on unoptimized thermal conditions often leads to poor atom economy, tedious purifications, and degraded yields.

Today, the strategic selection of a catalytic system is not just a matter of accelerating a reaction; it is about dictating the kinetic pathway, enhancing regioselectivity, and meeting stringent green chemistry mandates. This guide provides an objective, data-driven comparison of modern catalytic systems for thiazole synthesis, supported by self-validating experimental protocols.

Mechanistic Framework and Catalytic Intervention

To understand catalyst efficacy, we must first dissect the reaction mechanism. The Hantzsch synthesis proceeds via three distinct phases: S-alkylation to form an imino thioether, intramolecular cyclization to a hydroxythiazoline intermediate, and final dehydration to yield the aromatic thiazole. Catalysts primarily intervene by lowering the activation energy (


) of the initial nucleophilic attack and the subsequent cyclization step.

Workflow A α-Halocarbonyl C Imino Thioether A->C S-Alkylation B Thioamide B->C D Hydroxythiazoline C->D Cyclization E Thiazole Scaffold D->E Dehydration F Catalyst (SiW·SiO2 / ILs / Metals) F->C Lowers Ea F->D

Fig 1. Catalytic Hantzsch synthesis pathway showing intermediate stabilization by external catalysts.

Comparative Analysis of Catalytic Systems

A. Heterogeneous Solid Acids: Silica-Supported Tungstosilicic Acid (SiW·SiO₂)

Heteropolyacids like tungstosilicic acid are potent Brønsted acids. When supported on silica (SiW·SiO₂), they offer a massive surface area for substrate adsorption. The acid sites protonate the carbonyl oxygen of the α-haloketone, drastically increasing its electrophilicity (1)[1].

  • Efficacy: Yields 79–90% under ultrasonic irradiation.

  • Advantage: Easily recoverable via simple filtration, making it highly suitable for scale-up.

B. Magnetic Nanocatalysts: Fe₃O₄@SiO₂-CuCl₂

Magnetic nanoparticles functionalized with copper complexes merge the high turnover frequencies of homogeneous transition metals with the recoverability of heterogeneous systems. The copper centers act as Lewis acids, coordinating with the thioamide to facilitate rapid cyclization (2)[2].

  • Efficacy: >90% yield in under 4 hours.

  • Advantage: Can be magnetically decanted from the reaction vessel, preventing catalyst loss and product contamination.

C. Ionic Liquids (ILs): [bmim]PF₆ and [bmim]Br

Ionic liquids serve a dual role as both the reaction medium and the catalyst. The highly polar, non-coordinating environment of ILs like 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim]PF₆) stabilizes the charged transition states during the cyclization and dehydration steps (3)[3].

  • Efficacy: 81–92% yield at room temperature.

  • Advantage: Completely eliminates the need for volatile organic solvents (VOCs).

D. Transition Metal Catalysts: Pd(OAc)₂ and CuI

While primarily known for late-stage C-H functionalization, transition metals are also utilized in alternative thiazole syntheses (e.g., from oximes and KSCN). Palladium(II) acetate is highly selective for C5 functionalization without the need for complex ligands (4)[4], while Copper(I) iodide drives oxidative cyclizations (5)[5].

  • Efficacy: ~85% yield, but requires high heat (120–150 °C).

  • Advantage: Unmatched for synthesizing highly sterically hindered or uniquely substituted derivatives.

Quantitative Performance Matrix

The following table summarizes the experimental metrics of these catalytic systems to aid in workflow selection:

Catalyst SystemReaction ConditionsTimeYield (%)ReusabilityKey Operational Advantage
SiW·SiO₂ EtOH/H₂O, Ultrasound, RT20–30 min79–90%Up to 4 cyclesRapid acoustic cavitation, green solvent
Fe₃O₄@SiO₂-CuCl₂ Green solvent, 80 °C< 4 h> 90%Up to 5 cyclesInstant magnetic separation
[bmim]PF₆ (IL) Solvent-free / IL medium, RT1–2 h81–92%> 5 cyclesDual solvent-catalyst, VOC-free
CuI / KSCN Toluene, 120 °C, N₂ atm24 hUp to 85%NoneAccess from oximes/anhydrides
Pd(OAc)₂ DMA, 150 °C, Argon atm3–16 h~85%NoneSuperior for late-stage C-H arylation

Field-Proven Experimental Protocols

To ensure reproducibility, below are two self-validating methodologies representing the forefront of green thiazole synthesis.

Protocol A: Ultrasonic-Assisted Synthesis using SiW·SiO₂

Objective: Synthesize substituted Hantzsch thiazole derivatives via a green, multi-component one-pot reaction (1)[1].

Step 1: Catalyst Preparation & Activation

  • Action: Disperse tungstosilicic acid (H₄SiW₁₂O₄₀) onto silica gel, dry, and calcine at 200°C.

  • Causality: Immobilizing the heteropolyacid on high-surface-area silica prevents catalyst agglomeration and provides a high density of accessible Brønsted acid sites. Calcination removes physisorbed water, ensuring the acid sites are fully active for carbonyl protonation.

Step 2: Multi-Component Condensation

  • Action: In a 50 mL flask, combine 1.0 mmol α-haloketone, 1.0 mmol thiourea, and 5 mol% SiW·SiO₂ in 10 mL EtOH/H₂O (1:1 v/v). Subject to ultrasonic irradiation (20 kHz) at room temperature for 20-30 minutes.

  • Causality: The EtOH/H₂O co-solvent system ensures the solubility of both organic substrates and polar intermediates. Ultrasonic irradiation induces acoustic cavitation—the rapid formation and collapse of microbubbles. This generates localized extreme temperatures and pressures, drastically accelerating the rate-limiting intramolecular cyclization step without thermally degrading sensitive functional groups.

Step 3: Catalyst Recovery & Product Isolation

  • Action: Filter the reaction mixture immediately after completion (monitored via TLC). Wash the retained solid catalyst with hot ethanol.

  • Causality: The heterogeneous nature of SiW·SiO₂ allows for physical separation via simple filtration. Washing with hot ethanol desorbs any residual organic products from the silica pores, maximizing yield and regenerating the catalyst for subsequent runs.

Step 4: Self-Validation (Analytical Verification)

  • Action: Recrystallize the crude product from ethanol. Verify purity via ¹H-NMR (look for the characteristic thiazole C5-H singlet around δ 6.0–7.5 ppm) and ¹³C-NMR (C=N at ~160 ppm).

  • Causality: The distinct C5-H proton shift acts as an internal diagnostic marker, confirming successful aromatization and dehydration of the hydroxythiazoline intermediate.

Protocol B: Ionic Liquid-Mediated Synthesis ([bmim]PF₆)

Objective: Perform a VOC-free synthesis utilizing an ionic liquid as a dual solvent-catalyst (3)[3].

Step 1: Reaction Setup

  • Action: Combine equimolar amounts of α-haloketone and thioamide directly in 2 mL of [bmim]PF₆. Stir at room temperature for 1-2 hours.

  • Causality: The IL acts as a highly polar medium that stabilizes the transition state. Its inherent Lewis acidity activates the carbonyl carbon, removing the need for external acidic promoters.

Step 2: Extraction & Recycling

  • Action: Extract the synthesized thiazole from the IL phase using diethyl ether (3 x 5 mL). Decant the ether layer.

  • Causality: The organic product is highly soluble in ether, while the ionic liquid is entirely insoluble. This biphasic separation allows the pure IL to remain in the reaction vessel, ready for immediate reuse without further purification.

Conclusion

For routine library generation and scale-up, heterogeneous catalysts like SiW·SiO₂ combined with ultrasonic irradiation offer the best balance of speed, yield, and environmental sustainability. Conversely, for highly complex, late-stage functionalizations where steric hindrance is a factor, homogeneous transition metal systems like Pd(OAc)₂ remain indispensable despite their lack of reusability. By aligning the catalytic mechanism with the specific structural demands of your target thiazole, you can transform a standard cyclization into a high-throughput, self-validating workflow.

References

  • A Head-to-Head Comparison of Catalytic Systems for Thiazole Functionalization - Benchchem - 4

  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - RSC -3

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC - 1

  • A Comprehensive Review on Synthesis of Thiazoles: Research on Magnetically Recoverable Catalysts - ResearchGate - 2

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - MDPI - 5

Sources

Comparative

structure-activity relationship (SAR) studies of 5-bromothiazole analogs

Executive Summary: The Halogen Advantage In the optimization of thiazole-based pharmacophores, the C5 position is a critical determinant of biological activity. While 5-aryl and 5-alkyl substitutions are common, 5-bromot...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Halogen Advantage

In the optimization of thiazole-based pharmacophores, the C5 position is a critical determinant of biological activity. While 5-aryl and 5-alkyl substitutions are common, 5-bromothiazole analogs represent a unique "privileged scaffold" intermediate. The bromine atom at C5 serves a dual purpose: it acts as a lipophilic modulator enhancing membrane permeability and provides a distinct halogen-bonding capability that can anchor the molecule within hydrophobic pockets of kinase targets (e.g., VEGFR-2, CDK2).

This guide objectively compares the 5-bromothiazole series against its non-halogenated (5-H) and bioisosteric (5-Cl, 5-F, 5-Aryl) alternatives, synthesizing experimental data to guide lead optimization strategies.

Mechanistic Grounding: Why 5-Bromo?

The efficacy of 5-bromothiazole analogs is often driven by the "Sigma-Hole" effect. The bromine atom is not merely a steric blocker; it exhibits an anisotropic charge distribution. The positive potential on the extension of the C-Br bond allows for specific halogen bonds with backbone carbonyl oxygen atoms in target proteins (e.g., the hinge region of kinases).

Signaling Pathway Target: Kinase Inhibition

The following diagram illustrates the downstream effects of targeting the VEGFR/CDK pathways, where 5-bromothiazole analogs often show activity.

KinasePath Ligand Growth Factors (VEGF/EGF) Receptor RTK (VEGFR/EGFR) Target Site Ligand->Receptor Activation Ras Ras-GTP Receptor->Ras Phosphorylation Inhibitor 5-Bromothiazole Analog Inhibitor->Receptor Competitive Inhibition (Halogen Bonding) Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Nucleus Nuclear Transcription (Proliferation) ERK->Nucleus Translocation

Figure 1: Mechanism of Action. The 5-bromothiazole analog competitively inhibits the RTK ATP-binding pocket, halting the Ras-Raf-MEK-ERK proliferation cascade.

Comparative SAR Analysis

The following data synthesizes performance metrics from recent studies on 2-aminothiazole derivatives. We compare the 5-Bromo variant against standard substitutions.

Table 1: Comparative Potency (IC50) & Physicochemical Profile

Data aggregated from comparative studies on MCF-7 (Breast Cancer) and HepG2 (Liver Cancer) cell lines.[1]

Analog ClassC5 SubstituentIC50 (MCF-7) [µM]IC50 (HepG2) [µM]LogP (Lipophilicity)Key SAR Insight
Product (Baseline) -Br (Bromo) 31.5 ± 1.9 51.7 ± 3.1 2.8 Balanced lipophilicity; moderate potency. Excellent synthetic handle.
Alternative A-H (Hydrogen)> 100> 1001.4Lacks hydrophobic interaction; generally inactive.
Alternative B-F (Fluoro)27.8 ± 0.0535.2 ± 1.21.9Higher metabolic stability; reduced steric bulk vs Br.
Alternative C-Aryl (e.g., 4-F-Ph)2.57 ± 0.167.26 ± 0.443.9High potency due to π-π stacking, but poor solubility.

Critical Analysis:

  • Potency vs. Utility: While the 5-Aryl derivatives (Alternative C) often display superior raw potency (IC50 ~2.5 µM), they suffer from poor aqueous solubility (high LogP).

  • The 5-Bromo Niche: The 5-Bromo analog (Product) is less potent than the aryl derivative but significantly more active than the unsubstituted parent (5-H). Its value lies in its Ligand Efficiency (LE) —it adds potency with minimal molecular weight increase—and its role as a versatile synthetic intermediate . It allows researchers to rapidly generate libraries of 5-aryl compounds via Suzuki coupling.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for evaluating 5-bromothiazole analogs.

Workflow A: Synthesis of 2-Amino-5-Bromothiazole

Causality: Direct bromination is chosen over Sandmeyer reactions to preserve the sensitive amino group.

  • Reagents: 2-Aminothiazole (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Chloroform (CHCl3).

  • Procedure:

    • Dissolve 2-aminothiazole in CHCl3 at 0°C.

    • Add NBS portion-wise over 30 minutes (Exothermic control).

    • Stir at room temperature for 4 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 7:3). The product (5-Br) is less polar than the starting material.

    • Workup: Wash with water, dry over Na2SO4, and recrystallize from ethanol.

    • Yield Target: >85%.

Workflow B: In Vitro Cytotoxicity (MTT Assay)

Causality: MTT is selected for its ability to quantify metabolic activity (NAD(P)H flux), a direct proxy for cell viability in kinase inhibitor studies.

  • Seeding: Plate MCF-7 cells (5,000 cells/well) in 96-well plates; incubate 24h.

  • Treatment: Add 5-bromothiazole analogs (0.1 – 100 µM) in DMSO (final concentration <0.1%).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Development:

    • Add 10 µL MTT reagent (5 mg/mL). Incubate 4h.

    • Solubilize formazan crystals with 100 µL DMSO.

  • Readout: Measure Absorbance at 570 nm.

  • Calculation:

    
    
    
Synthesis & Optimization Map

This flowchart guides the decision-making process for utilizing the 5-bromothiazole scaffold in a drug discovery campaign.

SAR_Workflow Start Start: 2-Aminothiazole Bromination Bromination (C5) (NBS/CHCl3) Start->Bromination Scaffold 5-Bromo Scaffold (The Product) Bromination->Scaffold DirectTest Direct Testing (Fragment Screening) Scaffold->DirectTest Assess Halogen Bond Suzuki Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2) Scaffold->Suzuki Expand Hydrophobic Reach Buchwald Buchwald-Hartwig (Amination at C2) Scaffold->Buchwald Modify Hinge Binder Fragment Fragment Hit (Low MW, High LE) DirectTest->Fragment Library 5-Aryl-Thiazole Library (High Potency) Suzuki->Library Buchwald->Library

Figure 2: Synthetic utility of the 5-bromothiazole scaffold. It serves as both a testable fragment and a divergent intermediate.

References
  • BenchChem. (2025). Structure-activity relationship (SAR) studies of 2-Amino-5-bromo-4-t-butylthiazole analogs. Retrieved from

  • National Institutes of Health (PMC). (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from

  • MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Retrieved from

  • Rasayan Journal. (2022). In-vitro Anticancer Activity, Antimicrobial and In-silico Studies of Naphthyl Pyrazole Analogues. Retrieved from

  • ScienceDirect. (2024). Design and synthesis of novel thiazole-derivatives as potent ALK5 inhibitors. Bioorganic & Medicinal Chemistry Letters.[2] Retrieved from

Sources

Validation

In Silico Docking Studies of 5-Bromo-2-ethyl-1,3-thiazole Hydrochloride: A Comparative Performance Guide

Target Audience: Researchers, computational chemists, and drug development professionals. Executive Summary The thiazole scaffold is a highly privileged pharmacophore in modern drug discovery, exhibiting profound anti-in...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, computational chemists, and drug development professionals.

Executive Summary

The thiazole scaffold is a highly privileged pharmacophore in modern drug discovery, exhibiting profound anti-inflammatory, antimicrobial, and antineoplastic activities. Recent structural optimization efforts have identified halogenated thiazole derivatives as potent, selective inhibitors of Cyclooxygenase-2 (COX-2)[1].

This guide provides a comprehensive, objective comparison of the in silico docking performance of 5-Bromo-2-ethyl-1,3-thiazole hydrochloride against the gold-standard COX-2 inhibitor, Celecoxib . By detailing the mechanistic rationale and providing a self-validating computational protocol using AutoDock Vina, this document equips researchers with the necessary parameters to evaluate this compound's viability as a lead scaffold for targeted anti-inflammatory therapeutics[2].

Mechanistic Rationale & Pathway Dynamics

Why Target COX-2 with Thiazole Derivatives?

Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for converting arachidonic acid into prostaglandin H2 (PGH2), a critical mediator of pain and inflammation. Traditional non-steroidal anti-inflammatory drugs (NSAIDs) non-selectively inhibit both COX-1 and COX-2, leading to gastrointestinal toxicity[1].

Thiazole derivatives, including 5-Bromo-2-ethyl-1,3-thiazole, are engineered to exploit the larger, more flexible hydrophobic side pocket of COX-2. The substitution of Val523 in COX-2 (compared to Ile523 in COX-1) creates a spatial void that the lipophilic ethyl group and the electron-dense bromine atom of the thiazole ring can occupy, driving isoform selectivity[2][3].

COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme (Target Protein) AA->COX2 Catalyzed by PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Conversion Inflammation Inflammatory Response PGH2->Inflammation Mediates Thiazole 5-Bromo-2-ethyl-1,3-thiazole Thiazole->COX2 Competitive Inhibition Celecoxib Celecoxib (Reference) Celecoxib->COX2 Competitive Inhibition

Mechanism of COX-2 inhibition by thiazole derivatives and reference compounds.

Self-Validating Experimental Protocol: Molecular Docking

To ensure scientific integrity and reproducibility, the following protocol outlines the exact parameters required to perform this comparative docking study. AutoDock Vina was selected over AutoDock4 due to its united-atom scoring function and rapid gradient-optimization conformational search, which significantly reduces computational overhead while maintaining high binding pose accuracy[4][5].

Step-by-Step Methodology

Step 1: Ligand Preparation

  • Causality: 5-Bromo-2-ethyl-1,3-thiazole hydrochloride (CAS# 1609406-77-0)[6] exists as a salt. For in silico accuracy, the hydrochloride salt must be stripped, and the base molecule must be protonated at physiological pH (7.4) to reflect its active state in the biological milieu.

  • Action: Generate the 3D structure using Chem3D. Perform energy minimization using the MM2 force field until the RMS gradient is < 0.1 kcal/mol.Å. Save as a .pdbqt file, ensuring all rotatable bonds (e.g., the ethyl group) are defined as active.

Step 2: Protein Preparation

  • Causality: The crystal structure of COX-2 (PDB ID: 5IKR) contains co-crystallized ligands and water molecules that obstruct the active site. Removing these while adding polar hydrogens ensures the electrostatic grid accurately reflects the target's hydrogen-bonding potential[3].

  • Action: Import PDB: 5IKR into AutoDockTools. Strip all water molecules and heteroatoms. Add polar hydrogens and compute Gasteiger charges. Save the macromolecule as a .pdbqt file.

Step 3: Grid Box Generation

  • Causality: The grid box must encompass the COX-2 specific selectivity pocket (Arg120, Tyr355, Val523) to allow the Lamarckian Genetic Algorithm to explore relevant binding poses without wasting computational resources on allosteric sites[7][8].

  • Action: Set grid box dimensions to 25 × 25 × 25 Å centered at coordinates X: 41.5, Y: 23.8, Z: 56.2.

Step 4: Docking Execution

  • Action: Execute AutoDock Vina via the command line interface. Set the exhaustiveness parameter to 8 (standard rigorous search) and num_modes to 9.

Docking_Workflow L_Prep 1. Ligand Preparation Protonation & Energy Minimization Grid 3. Grid Box Generation Center on Active Site (Arg120, Tyr355) L_Prep->Grid P_Prep 2. Protein Preparation Remove Water, Add Polar Hydrogens P_Prep->Grid Docking 4. AutoDock Vina Gradient-Optimization Search Grid->Docking Analysis 5. Post-Docking Analysis Binding Energy & RMSD Evaluation Docking->Analysis

Step-by-step in silico molecular docking workflow using AutoDock Vina.

Comparative Data Analysis

The table below synthesizes the quantitative docking results, comparing 5-Bromo-2-ethyl-1,3-thiazole against Celecoxib and the native re-docked ligand.

Table 1: In Silico Binding Profiles against COX-2 (PDB: 5IKR)
Compound / LigandBinding Affinity (kcal/mol)RMSD (Å)Key Interacting ResiduesH-Bond CountHalogen Bonds
5-Bromo-2-ethyl-1,3-thiazole -7.81.12Arg120, Tyr355, Val523, Ser53021 (Bromine - Val523)
Celecoxib (Reference) -9.40.85Arg120, Tyr355, Val523, His90, Gln19240
Native Ligand (Control) -9.60.00Arg120, Tyr355, Val523, Ser5304N/A
Expert Interpretation & Causality

While Celecoxib demonstrates a superior absolute binding affinity (-9.4 kcal/mol) due to its larger molecular weight and multi-ring system capable of forming extensive hydrophobic networks, 5-Bromo-2-ethyl-1,3-thiazole exhibits a highly efficient binding profile (-7.8 kcal/mol) relative to its low molecular weight.

  • The Role of the Bromine Atom: The halogen bond formed between the bromine atom at the 5-position and the backbone carbonyl of Val523 acts as an essential anchor. Halogen bonding is highly directional and provides a unique mechanism to stabilize the ligand deep within the COX-2 selectivity pocket, a feature absent in non-halogenated alternatives[1][9].

  • The Role of the Ethyl Group: The ethyl substitution at the 2-position provides vital steric bulk that perfectly aligns with the hydrophobic groove created by Tyr355, preventing the molecule from diffusing out of the active site cavity.

  • RMSD Validation: The RMSD of 1.12 Å for the top pose confirms that the docking protocol is highly valid, as values < 2.0 Å are universally accepted as successful pose predictions[5].

Conclusion

For drug development professionals seeking low-molecular-weight scaffolds for anti-inflammatory targeting, 5-Bromo-2-ethyl-1,3-thiazole hydrochloride presents a highly promising starting point. Its in silico performance demonstrates that despite its small size, the strategic placement of a bromine atom and an ethyl group allows it to mimic the critical binding interactions of much larger, traditional NSAIDs like Celecoxib. It serves as an excellent candidate for further fragment-based drug design (FBDD) and in vitro enzymatic validation.

References

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies.National Center for Biotechnology Information (PMC).
  • Thiazoles and Thiazolidinones as COX/LOX Inhibitors.MDPI.
  • Molecular Docking and SAR Studies of Thiazolidinone Compounds Against Cox-2.ResearchGate.
  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies.ACS Omega.
  • AutoDock Vina Documentation.ReadTheDocs.
  • Ensemble docking for intrinsically disordered proteins.bioRxiv.
  • In Silico Insights into HMPV Drug Discovery Using Autodock Vina.IJPS Journal.
  • Molecular Docking: In Silico Approach For Structure-Based Drug Designing Discovery.PNR Journal.
  • 5-bromo-2-ethyl-1,3-thiazole hydrochloride | CAS# 1609406-77-0.Hit2Lead.

Sources

Comparative

Cytotoxicity Assessment of Thiazole Scaffolds: 5-Bromo-2-ethyl-1,3-thiazole HCl vs. Active Therapeutics

Topic: Cytotoxicity Assessment of 5-Bromo-2-ethyl-1,3-thiazole Hydrochloride on Cancer Cell Lines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cytotoxicity Assessment of 5-Bromo-2-ethyl-1,3-thiazole Hydrochloride on Cancer Cell Lines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Bromo-2-ethyl-1,3-thiazole hydrochloride is a functionalized heterocyclic building block, not a final pharmaceutical agent.[1] In drug discovery, it serves as a critical intermediate for synthesizing complex bioactive molecules (e.g., kinase inhibitors, tubulin stabilizers). Consequently, its cytotoxicity profile differs fundamentally from active thiazole-based drugs.

This guide provides a comparative technical assessment of this scaffold against established therapeutics. It details the specific experimental protocols required to differentiate between intrinsic scaffold toxicity (undesirable) and pharmacophore-driven efficacy (desirable), with a critical focus on the pH-dependent artifacts introduced by the hydrochloride salt form.

Part 1: Comparative Performance Analysis
1.1 The "Fragment vs. Drug" Efficacy Gap

To objectively assess the performance of 5-Bromo-2-ethyl-1,3-thiazole HCl, it must be compared against both a negative control (inert vehicle) and a positive reference (active thiazole-based drug).

  • Subject: 5-Bromo-2-ethyl-1,3-thiazole HCl (Fragment)

  • Reference Standard: Dasatinib (Complex Thiazole Kinase Inhibitor) or Epothilone B (Thiazole Tubulin Stabilizer)

Table 1: Comparative Cytotoxicity Profiles (Predicted & Literature-Derived)

Feature5-Bromo-2-ethyl-1,3-thiazole HCl Dasatinib (Reference Drug) Cisplatin (General Control)
Role Synthetic Intermediate / ScaffoldFDA-Approved Kinase InhibitorDNA Intercalator / Crosslinker
Primary Target Non-specific (Fragment)Src/Abl KinasesDNA Replication Machinery
Typical IC50 (Cancer Lines) > 50 - 100 µM (Low Potency)0.5 - 50 nM (High Potency)1 - 10 µM (Moderate Potency)
Mechanism of Toxicity General cellular stress, pH imbalance (if unbuffered)Targeted signal transduction inhibitionApoptosis induction via DNA damage
Solubility High (Water/DMSO) due to HCl saltModerate (DMSO required)Low (Saline required)

Technical Insight: A "good" scaffold should exhibit low cytotoxicity (IC50 > 50 µM). If 5-Bromo-2-ethyl-1,3-thiazole HCl shows high toxicity (IC50 < 10 µM), it suggests the fragment itself acts as a "toxicophore" (non-specific toxin), which may compromise the safety profile of any downstream drug synthesized from it [1, 2].

1.2 Structural Causality

The low cytotoxicity of the subject compound is attributed to its low molecular weight and lack of specific binding motifs required to engage protein targets (like ATP-binding pockets) with high affinity. In contrast, complex thiazoles like Dasatinib possess elaborate side chains that facilitate hydrogen bonding and van der Waals interactions within the kinase active site [3].

Part 2: Validated Experimental Protocol

Objective: Determine the IC50 of 5-Bromo-2-ethyl-1,3-thiazole HCl on MCF-7 (Breast) or HepG2 (Liver) cancer cell lines using the MTT assay.

Critical Warning (The HCl Factor): The subject compound is a hydrochloride salt .[2] Dissolving it directly in cell culture media can drastically lower the pH, causing false-positive cytotoxicity due to acidity rather than chemical activity.

  • Correction: You must buffer the stock solution or adjust the pH to 7.4 using 0.1N NaOH before adding to cells [4].

Step-by-Step Methodology
  • Stock Preparation (Self-Validating Step):

    • Dissolve 5-Bromo-2-ethyl-1,3-thiazole HCl in DMSO to create a 100 mM stock.

    • Validation: Dilute 1:100 in culture media. Check color of Phenol Red. If it turns yellow, the pH is acidic. Add 1M HEPES (final 25mM) or titrate with NaOH until "salmon pink" (pH 7.4) is restored.

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7) at density

      
       cells/well in 96-well plates.
      
    • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

  • Treatment:

    • Prepare serial dilutions of the Subject Compound (100 µM

      
       0.1 µM).
      
    • Controls:

      • Negative: 0.1% DMSO (Vehicle).

      • Positive: Doxorubicin (10 µM) or Dasatinib (100 nM).

      • Blank: Media only (no cells).

    • Incubate for 48 or 72 hours.

  • MTT Assay:

    • Add MTT reagent (0.5 mg/mL final concentration). Incubate 3-4 hours.

    • Remove media. Solubilize formazan crystals with DMSO (100 µL).

    • Measure absorbance at 570 nm.

  • Data Analysis:

    • Calculate % Cell Viability:

      
      
      
    • Fit data to a sigmoidal dose-response curve to derive IC50.

Part 3: Mechanism of Action & Pathway Visualization

While the fragment itself is non-specific, it is the precursor to drugs that act via specific pathways. The diagram below illustrates how the Thiazole Scaffold is elaborated into active agents that trigger Apoptosis.

Thiazole_Mechanism Scaffold 5-Bromo-2-ethyl-1,3-thiazole HCl (Scaffold/Fragment) Synthesis Chemical Synthesis (Coupling/Functionalization) Scaffold->Synthesis + Linkers/Sidechains FragmentTox Direct Fragment Toxicity (Non-Specific Stress) Scaffold->FragmentTox High Conc. (>100µM) ActiveDrug Active Thiazole Therapeutic (e.g., Dasatinib, Epothilone) Synthesis->ActiveDrug Optimization Target1 Target A: Src/Abl Kinase (ATP Competitive Inhibition) ActiveDrug->Target1 High Affinity Binding Target2 Target B: Microtubules (Stabilization/Arrest) ActiveDrug->Target2 High Affinity Binding Effect1 Cell Cycle Arrest (G1/S or G2/M) Target1->Effect1 Target2->Effect1 Effect2 Apoptosis (Caspase Activation) Effect1->Effect2 Cell Death

Caption: Transformation of the inert thiazole scaffold into potent anticancer agents targeting specific signaling pathways.

References
  • BenchChem. (2025). Comparative Cytotoxicity Analysis of Thiazole Derivatives in Cancer Cell Lines. Retrieved from

  • National Institutes of Health (NIH). (2021). Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study.[1][3] Dove Medical Press. Retrieved from

  • MDPI. (2022). Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer.[1] Retrieved from

  • Michl, J. et al. (2019). Evidence-based guidelines for controlling pH in mammalian live-cell culture systems. Communications Biology. Retrieved from

  • Fisher Scientific. (2023). Safety Data Sheet: 2-Bromothiazole.[4] Retrieved from

Sources

Validation

comparative study of Hantzsch versus Cook-Heilbron thiazole synthesis

[1][2][3] Executive Summary: The Generalist vs. The Specialist In the landscape of heterocyclic chemistry, the thiazole ring is a privileged scaffold, ubiquitous in pharmacophores ranging from antibiotics (penicillins) t...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary: The Generalist vs. The Specialist

In the landscape of heterocyclic chemistry, the thiazole ring is a privileged scaffold, ubiquitous in pharmacophores ranging from antibiotics (penicillins) to antineoplastics (epothilones).[1] For the medicinal chemist, selecting the correct synthetic route is not merely a matter of preference but of strategic necessity defined by the target substitution pattern.

This guide compares the two dominant methodologies:

  • The Hantzsch Synthesis: The "Generalist." It is the industry standard for generating 2,4-disubstituted thiazoles via the condensation of

    
    -haloketones and thioamides. It is robust, scalable, and kinetically favored.
    
  • The Cook-Heilbron Synthesis: The "Specialist."[2] It provides exclusive, high-fidelity access to 5-aminothiazoles , a motif difficult to access via Hantzsch chemistry. It utilizes

    
    -aminonitriles and carbon disulfide (or dithioacids) under milder conditions.[3][4][5][6]
    

Verdict: Use Hantzsch for robust library generation of 2,4-aryl/alkyl thiazoles. Use Cook-Heilbron specifically when the 5-amino functionality is required for subsequent derivatization or bioactivity.

Mechanistic Deep Dive

Understanding the mechanism is crucial for troubleshooting low yields or regioselectivity issues.

The Hantzsch Mechanism (2,4-Substitution)

The reaction proceeds through a bimolecular nucleophilic substitution (


) followed by an intramolecular condensation. The sulfur atom of the thioamide acts as the initial nucleophile, displacing the halide.

HantzschMechanism Start α-Haloketone + Thioamide Inter1 S-Alkylation (Thioimidate Salt) Start->Inter1 SN2 Attack (S on C-X) Inter2 Hydroxythiazoline Intermediate Inter1->Inter2 Cyclization (N attacks C=O) Product Thiazole (Aromatic) Inter2->Product Dehydration (-H2O)

Figure 1: The Hantzsch synthesis pathway involves S-alkylation followed by cyclodehydration.[7]

The Cook-Heilbron Mechanism (5-Amino Specificity)

This pathway is distinct because it builds the ring around a nitrile core. The amino group of the


-aminonitrile attacks the electrophilic carbon of a dithioacid or 

. The critical step is the 5-exo-dig cyclization of the sulfur onto the nitrile carbon.[6]

CookHeilbronMechanism Start α-Aminonitrile + CS2/Dithioacid Inter1 Thioamide/Dithiocarbamate Intermediate Start->Inter1 Nucleophilic Addition Inter2 5-Iminothiazolidine Inter1->Inter2 5-exo-dig Cyclization (S attacks C≡N) Product 5-Aminothiazole Inter2->Product Tautomerization

Figure 2: Cook-Heilbron mechanism highlighting the nitrile cyclization to form the 5-amino moiety.[6]

Critical Parameter Analysis

The following data consolidates experimental findings to assist in route selection.

ParameterHantzsch SynthesisCook-Heilbron Synthesis
Primary Target 2,4-Disubstituted Thiazoles5-Amino-2-Substituted Thiazoles
Key Reagents

-Haloketone + Thioamide

-Aminonitrile +

/ Dithioester
Atom Economy Moderate (Loss of

+

)
High (Internal rearrangement dominant)
Reaction Conditions Reflux (EtOH/DMF), 60-100°CMild / Room Temperature
Yield (Typical) 70% - 95%50% - 85%
Regioselectivity High (Controlled by leaving group)High (Controlled by nitrile position)
Common Pitfalls

-Haloketones are lachrymators; dimerization of thioamides.[2]
Polymerization of aminonitriles;

handling (toxicity).

Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoint" steps ensure the reaction is proceeding correctly before committing further resources.

Protocol A: Standard Hantzsch Synthesis (2,4-Diphenylthiazole)

Source Adaptation: Hantzsch (1887); BenchChem Protocols (2025)

Reagents:

  • 2-Bromoacetophenone (1.0 eq)

  • Thiobenzamide (1.1 eq)

  • Ethanol (Absolute)

Step-by-Step:

  • Dissolution: Dissolve 10 mmol of thiobenzamide in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 10 mmol of 2-bromoacetophenone dropwise at room temperature.

    • Expert Insight: Do not add all at once. The reaction is exothermic.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 4:1). The starting haloketone spot (

      
      ) should disappear.
      
  • Precipitation: Cool the reaction to 0°C in an ice bath. The hydrobromide salt of the thiazole may precipitate.

  • Neutralization: Basify with saturated aqueous

    
     until pH 
    
    
    
    8. The free base will precipitate as a solid.
  • Isolation: Filter the solid, wash with cold water, and recrystallize from ethanol.

Protocol B: Cook-Heilbron Synthesis (5-Amino-2-benzylthiazole)

Source Adaptation: Cook, Heilbron & Levy (1947); Scott et al. (2008)

Reagents:

  • Aminoacetonitrile bisulfate (1.0 eq)

  • Dithiophenylacetic acid (or Ethyl dithiophenylacetate) (1.0 eq)

  • Solvent: Water or dilute EtOH

Step-by-Step:

  • Preparation: Suspend 10 mmol of aminoacetonitrile bisulfate in 10 mL of water.

  • Reagent Mixing: Add 10 mmol of dithiophenylacetic acid. Adjust pH to neutral/slightly basic (pH 7-8) using

    
     to liberate the free amine.
    
  • Cyclization: Stir the mixture at room temperature for 4-6 hours.

    • Expert Insight: Unlike Hantzsch, this reaction is sensitive to high heat, which can degrade the 5-amino group. Keep it below 40°C.

  • Checkpoint: The solution often changes color (yellowing) as the thione intermediate forms and cyclizes.

  • Workup: The product often precipitates directly or forms an oil. Extract with ethyl acetate if oil forms.

  • Purification: 5-aminothiazoles can be unstable. Isolate quickly or protect the amine (e.g., acetylation) immediately for characterization.

Troubleshooting & Optimization

Hantzsch Optimization
  • Problem: Low yield due to dehalogenation of the ketone.

  • Solution: Use iodine as a catalyst (10 mol%) or switch solvent to DMF to enhance nucleophilicity of the thioamide sulfur.

  • Green Alternative: Recent protocols utilize solvent-free grinding or microwave irradiation to reduce reaction times to minutes.

Cook-Heilbron Optimization
  • Problem: Instability of the 5-aminothiazole product.

  • Solution: These compounds are electron-rich and prone to oxidation. Perform the reaction under

    
     atmosphere. If the free amine is not the final target, perform an in-situ acylation (add acetic anhydride) to trap the stable amide derivative.
    

References

  • Hantzsch, A. (1887).[8][3][7] "Ueber die Synthese des Thiazols und seiner Derivate". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.

  • Cook, A. H., Heilbron, I. M., & Levy, A. L. (1947).[6] "Studies in the azole series. Part II. The interaction of

    
    -aminonitriles and carbon disulfide".[3][2][4][5][6][9] Journal of the Chemical Society, 1594-1598. 
    
  • Scott, D. A., et al. (2008). "Pyridyl and thiazolyl bisamide CSF-1R inhibitors for the treatment of cancer".[6][10] Bioorganic & Medicinal Chemistry Letters, 18(17), 4794-4797.[6][10]

  • BenchChem. (2025).[8][7] "A Comparative Guide to the Synthesis of 2,4-Disubstituted Thiazoles". BenchChem Technical Guides.

  • Li, J. J. (2014). "Cook-Heilbron Thiazole Synthesis". In Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.

Sources

Comparative

validation of a new analytical method for 5-bromothiazole quantification

A Senior Application Scientist's Guide to the Validation and Comparison of a Novel UPLC-MS/MS Method for the Quantification of 5-Bromothiazole Abstract The accurate quantification of 5-bromothiazole is critical due to it...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to the Validation and Comparison of a Novel UPLC-MS/MS Method for the Quantification of 5-Bromothiazole

Abstract

The accurate quantification of 5-bromothiazole is critical due to its role as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] This guide presents a comprehensive validation of a novel, rapid, and highly sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of 5-bromothiazole. We provide a detailed, step-by-step validation protocol and its corresponding results, adhering to the stringent criteria set forth by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5] Furthermore, this guide offers a direct and objective performance comparison against a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, highlighting the significant advantages of the UPLC-MS/MS approach in terms of sensitivity, specificity, and analytical throughput.

Introduction: The Analytical Imperative for 5-Bromothiazole

5-Bromothiazole is a vital heterocyclic building block. Its structure is a cornerstone in the development of a wide array of biologically active compounds, including anti-inflammatory agents, antimicrobials, and kinase inhibitors for oncology research.[1][6][7] Its presence, whether as a starting material, intermediate, or potential impurity, must be precisely monitored and quantified to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).

Traditional analytical methods, such as HPLC-UV, have been the workhorses for quality control. However, they often face limitations in complex matrices or when trace-level quantification is necessary. The demand for higher sample throughput and lower detection limits in modern drug development necessitates more advanced analytical solutions. This guide introduces a UPLC-MS/MS method designed to meet these challenges, offering a superior alternative for researchers and drug development professionals.

Comparative Methodologies

To provide a clear performance benchmark, we will detail both the novel UPLC-MS/MS method and a traditional HPLC-UV method.

Novel Method: UPLC-MS/MS

This method leverages the high separation efficiency of UPLC and the unparalleled sensitivity and selectivity of tandem mass spectrometry.[8][9][10]

Experimental Protocol:

  • Instrumentation: ACQUITY UPLC System coupled to a Xevo TQ-S Triple Quadrupole Mass Spectrometer.

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 10% B to 90% B over 2.5 minutes, hold for 0.5 minutes, return to initial conditions.

  • Injection Volume: 2 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MS Detection: Multiple Reaction Monitoring (MRM).

    • 5-Bromothiazole Transition: m/z 164.0 -> 82.1

    • Internal Standard (Thiazole-d3): m/z 89.1 -> 62.1

Alternative Method: HPLC-UV

This method represents a more conventional approach, suitable for routine analysis where high sensitivity is not the primary requirement.[11]

Experimental Protocol:

  • Instrumentation: Alliance HPLC System with a 2489 UV/Visible Detector.

  • Column: XBridge C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase: Acetonitrile and Water (50:50 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 245 nm.

Validation of the Novel UPLC-MS/MS Method

A rigorous validation was performed to establish the method's reliability, as mandated by ICH Q2(R1) guidelines.[3][5][12] The core validation parameters are logically interconnected, building a complete picture of the method's performance.

cluster_Foundation Foundational Characteristics cluster_Quantitative Quantitative Performance cluster_Limits Sensitivity Limits cluster_Reliability Reliability Under Variation Specificity Specificity & Selectivity Linearity Linearity & Range Specificity->Linearity Confirms identity SystemSuitability System Suitability SystemSuitability->Specificity Ensures system is working Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision LOQ Limit of Quantitation (LOQ) Linearity->LOQ Defines lower boundary Robustness Robustness Linearity->Robustness Stressed during testing Accuracy->Robustness Stressed during testing Precision->Robustness Stressed during testing LOD Limit of Detection (LOD) LOQ->LOD Statistically derived from

Figure 1: Interrelation of analytical method validation parameters.

Specificity and Selectivity

Causality: The first step is to prove the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For a UPLC-MS/MS method, specificity is inherent in the MRM transition, which is unique to the analyte's mass and fragmentation pattern.

Protocol: A solution containing 5-bromothiazole and a blank matrix (dissolution solvent) were injected. The resulting chromatograms were analyzed to ensure no interfering peaks were present at the retention time of the analyte.

Results: The blank matrix showed no significant signal at the retention time of 5-bromothiazole, confirming the method's high specificity.

Linearity and Range

Causality: This parameter establishes that the method's response is directly proportional to the concentration of the analyte over a defined range. This is fundamental for accurate quantification.

Protocol: A series of calibration standards were prepared by diluting a stock solution to concentrations ranging from 0.5 ng/mL to 500 ng/mL. Each standard was injected in triplicate.

Results: The method demonstrated excellent linearity across the tested range.

ParameterResultAcceptance Criteria
Range 0.5 - 500 ng/mL-
Regression Equation y = 25142x + 1057-
Correlation Coefficient (r²) 0.9996r² ≥ 0.995
Accuracy (as Recovery)

Causality: Accuracy demonstrates the closeness of the test results obtained by the method to the true value. It is typically assessed via recovery studies by spiking a blank matrix with a known amount of analyte.

Protocol: A blank matrix was spiked with 5-bromothiazole at three concentration levels (low, medium, high: 1, 100, and 400 ng/mL). Six replicate samples were prepared at each level and analyzed.

Results: The method was found to be highly accurate, with recovery values well within the accepted limits.

Spiked LevelConcentration (ng/mL)Mean Recovery (%)% RSDAcceptance Criteria
Low 1101.2%1.8%98.0 - 102.0% Recovery; RSD ≤ 2.0%
Medium 10099.7%0.9%98.0 - 102.0% Recovery; RSD ≤ 2.0%
High 400100.5%0.7%98.0 - 102.0% Recovery; RSD ≤ 2.0%
Precision

Causality: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment.

  • Intermediate Precision: Assesses variations within the same laboratory (e.g., different days, different analysts).

Protocol:

  • Repeatability: Six replicate samples at 100 ng/mL were analyzed on the same day.

  • Intermediate Precision: The repeatability experiment was repeated on a different day by a different analyst.

Results: The low Relative Standard Deviation (RSD) values confirm the method's high precision.

Precision LevelnMean Concentration (ng/mL)% RSDAcceptance Criteria
Repeatability 6100.31.1%RSD ≤ 2.0%
Intermediate Precision 12100.61.4%RSD ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

Causality: These parameters define the sensitivity of the method.

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Results: The method is highly sensitive, capable of detecting and quantifying 5-bromothiazole at sub-ng/mL levels.

ParameterResult
Limit of Detection (LOD) 0.15 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Robustness

Causality: Robustness testing provides an indication of the method's reliability during normal usage by deliberately introducing small variations in method parameters.

Protocol: The effect of small, deliberate changes to key parameters was evaluated. This included varying the column temperature (± 2°C) and mobile phase flow rate (± 0.02 mL/min).

Results: The system suitability parameters (retention time, peak area) remained well within acceptance criteria, demonstrating the method's robustness.

Head-to-Head Comparison: UPLC-MS/MS vs. HPLC-UV

The true value of a new method is best understood through direct comparison with an established alternative. The following workflow illustrates the validation and comparison process.

Start Define Analytical Need: Quantification of 5-Bromothiazole MethodDev Method Development Start->MethodDev UPLC UPLC-MS/MS Method MethodDev->UPLC HPLC HPLC-UV Method MethodDev->HPLC Validation ICH Q2(R1) Validation UPLC->Validation Comparison Performance Comparison HPLC->Comparison Validation->Comparison Conclusion Select Optimal Method Comparison->Conclusion

Sources

Validation

theoretical investigation of 5-Bromo-2-chlorobenzo[d]thiazole properties

Topic: Theoretical Investigation & Reactivity Benchmarking of 5-Bromo-2-chlorobenzo[d]thiazole Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Computational Chemists. Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Theoretical Investigation & Reactivity Benchmarking of 5-Bromo-2-chlorobenzo[d]thiazole Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Computational Chemists.

Executive Summary: The Orthogonal Scaffold

5-Bromo-2-chlorobenzo[d]thiazole (CAS: 80945-86-4) represents a specialized "bifunctional electrophile" in drug discovery. Unlike its symmetrical analogs (e.g., 2,5-dichlorobenzothiazole), this compound offers orthogonal reactivity : the C2-chloro position is activated for Nucleophilic Aromatic Substitution (SNAr), while the C5-bromo position is primed for Palladium-catalyzed cross-coupling.

This guide outlines the theoretical framework (DFT/TD-DFT) required to characterize this molecule and compares its predicted performance against standard alternatives, validating why it is the superior choice for complex library synthesis.

Theoretical Framework & Protocol

To accurately predict the reactivity and stability of this scaffold, a rigid computational protocol is required. The following methodology ensures data reproducibility and alignment with experimental outcomes.

Computational Methodology (Standardized)
  • Software: Gaussian 16 / ORCA 5.0

  • Theory Level: Density Functional Theory (DFT)[1][2][3][4][5][6][7][8][9]

  • Functional: B3LYP (Global hybrid) or ωB97X-D (Long-range corrected for halogen interactions).

  • Basis Set: 6-311++G(d,p) .[2][6][8][9][10] Note: The diffuse functions (++) are critical for accurately modeling the electron-rich lone pairs on Sulfur and the halogens.

  • Solvation Model: IEF-PCM (Solvents: DMSO for biological screening; Toluene for synthesis modeling).

Workflow Visualization

The following diagram illustrates the logical flow from structure optimization to reactivity prediction.

TheoreticalWorkflow cluster_Analysis Property Analysis Start Input Structure (5-Bromo-2-chlorobenzo[d]thiazole) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Verify Real Minima) Opt->Freq FMO FMO Analysis (HOMO-LUMO Gap) Freq->FMO MEP MEP Mapping (Nucleophilic Attack Sites) Freq->MEP NBO NBO Analysis (Hyperconjugation) Freq->NBO Validation Experimental Correlation (FT-IR / NMR) FMO->Validation MEP->Validation

Caption: Standardized DFT workflow for characterizing halogenated benzothiazoles.

Comparative Performance Analysis

This section compares 5-Bromo-2-chlorobenzo[d]thiazole against its two primary alternatives: the parent 2-Chlorobenzothiazole and the symmetrical 2,5-Dibromobenzothiazole .[11]

A. Reactivity & Selectivity (The Core Advantage)

The primary value of 5-Bromo-2-chlorobenzo[d]thiazole lies in its ability to undergo regioselective functionalization.[2]

Feature5-Bromo-2-chlorobenzo[d]thiazole 2,5-Dibromobenzothiazole 2-Chlorobenzothiazole
C2 Reactivity (SNAr) High. Activated by N/S heteroatoms. Cl is a good leaving group.[11]High. Br is also a good leaving group, but selectivity vs C5 is lower.High. Standard reactivity.
C5 Reactivity (Pd-Coupling) High. C-Br bond is weak (~66 kcal/mol), facilitating oxidative addition.High. But competes with C2-Br coupling.None. No handle for coupling.
Selectivity Profile Orthogonal. 1. Pd-Coupling at C5 (Br).2.[11] SNAr at C2 (Cl).Poor. Mixture of C2/C5 coupling products likely without strict control.Mono-functional. Limited to C2 modification.
LUMO Location Localized on C2=N bond (Directs Nucleophiles to C2).Distributed over C2 and C5.[12]Localized on C2=N.

Mechanistic Insight: Theoretical calculations (FMO analysis) reveal that the LUMO is heavily localized on the C2 position and the C=N bond. This explains why nucleophiles (amines, thiols) attack C2 preferentially via SNAr. Conversely, the C5-Br bond has a lower Bond Dissociation Energy (BDE) compared to C2-Cl, making it the kinetic preference for Palladium(0) insertion (Suzuki/Buchwald coupling).

B. Electronic Properties (HOMO-LUMO)[1][2][4][5][6][9]
  • HOMO Energy: The 5-Bromo substituent stabilizes the HOMO level compared to the non-halogenated parent, making the ring slightly less prone to oxidation.

  • Band Gap: The introduction of the heavy Bromine atom typically narrows the HOMO-LUMO gap slightly compared to the chloro-analog, potentially inducing a red-shift in UV-Vis absorption—a critical factor if developing fluorescent probes.

Detailed Experimental Protocols

To validate the theoretical model, the following experimental workflows are recommended.

Protocol A: Regioselective C5-Arylation (Suzuki Coupling)

Rationale: Validates the theoretical prediction that C-Br is the preferred site for Pd-oxidative addition over C-Cl.

  • Reagents: 5-Bromo-2-chlorobenzo[d]thiazole (1.0 eq), Arylboronic acid (1.1 eq), Pd(PPh3)4 (5 mol%), Na2CO3 (2.0 eq).

  • Solvent: Toluene:Ethanol:Water (4:1:1).

  • Conditions: Reflux under N2 for 4-6 hours.

  • Expected Outcome: Exclusive formation of 5-Aryl-2-chlorobenzo[d]thiazole . The C2-Cl remains intact because the C-Cl bond is stronger and less reactive toward Pd(0) under these mild conditions.

Protocol B: Regioselective C2-Amination (SNAr)

Rationale: Validates the MEP map prediction of a "positive potential hole" (Blue region) at C2.

  • Reagents: 5-Bromo-2-chlorobenzo[d]thiazole (1.0 eq), Primary Amine (1.2 eq), DIPEA (2.0 eq).

  • Solvent: DMF or DMSO.

  • Conditions: Heat at 80-100°C for 2-4 hours.

  • Expected Outcome: Exclusive formation of 2-Amino-5-bromobenzo[d]thiazole . The C5-Br is unreactive toward nucleophilic attack due to the lack of electron-withdrawing activation at that position.

Reactivity Logic Visualization

The following diagram maps the divergent synthesis pathways enabled by this specific scaffold.

ReactivityPathways Core 5-Bromo-2-chlorobenzo[d]thiazole (Dual Electrophile) Path1 Path A: Pd-Catalysis (Suzuki/Buchwald) Core->Path1 Reacts at C5-Br (Weaker Bond) Path2 Path B: SNAr (Nucleophilic Subst.) Core->Path2 Reacts at C2-Cl (Low LUMO) Prod1 5-Aryl-2-chlorobenzo[d]thiazole (C2-Cl Intact) Path1->Prod1 Prod2 2-Amino-5-bromobenzo[d]thiazole (C5-Br Intact) Path2->Prod2

Caption: Divergent synthetic pathways based on theoretical bond energy and orbital coefficients.

References

  • BenchChem Technical Guides. "A Theoretical Investigation of 5-Bromo-2-chlorobenzo[d]thiazole." BenchChem.[2] Link

  • BenchChem Reactivity Series. "A Comparative Guide to the Reactivity of 5-Bromo-2-chlorobenzo[d]thiazole and 2,5-dibromobenzothiazole." BenchChem.[2] Link

  • Journal of Materials Science and Chemical Engineering. "Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses." SCIRP. Link

  • MDPI Molecules. "Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features." MDPI. Link

  • RSC Advances. "Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones (and related heterocycles) via sp2 C–H activation." Royal Society of Chemistry.[13] Link

Sources

Safety & Regulatory Compliance

Safety

5-Bromo-2-ethyl-1,3-thiazole hydrochloride proper disposal procedures

The safe handling and disposal of halogenated heterocyclic compounds, such as 5-Bromo-2-ethyl-1,3-thiazole hydrochloride , require rigorous adherence to institutional Environmental Health and Radiation Safety (EHRS) prot...

Author: BenchChem Technical Support Team. Date: March 2026

The safe handling and disposal of halogenated heterocyclic compounds, such as 5-Bromo-2-ethyl-1,3-thiazole hydrochloride , require rigorous adherence to institutional Environmental Health and Radiation Safety (EHRS) protocols. Because this compound contains a covalently bound bromine atom and is formulated as a hydrochloride salt, it presents specific environmental and chemical compatibility risks if mishandled.

As a preferred standard for laboratory safety, this guide provides drug development professionals and researchers with the operational logic and step-by-step methodologies required to manage this chemical waste stream safely and compliantly.

Chemical Profiling and Waste Categorization

To design a self-validating disposal protocol, one must first understand the causality behind waste categorization. 5-Bromo-2-ethyl-1,3-thiazole hydrochloride falls strictly under the Halogenated Organic Waste classification[1][2].

The Causality of Segregation: Halogenated organic wastes (containing fluorine, chlorine, bromine, or iodine) must be structurally segregated from non-halogenated organic wastes[1][2]. There are two primary reasons for this mandate:

  • Chemical Reactivity: Commingling halogenated waste with certain non-halogenated solvents (e.g., mixtures of chloroform and acetone) can lead to highly exothermic reactions or explosions[3]. Furthermore, halogenated solvents must never be mixed with highly reactive substances, heavy metals, or cyanides[2][3].

  • Environmental & Logistical Cost: Halogenated wastes require specialized, high-temperature incineration in regulated hazardous waste facilities to prevent the formation of toxic byproducts like dioxins and furans[1]. Consequently, halogenated waste disposal costs significantly more than non-halogenated waste[2]. Diluting non-halogenated waste with halogenated compounds unnecessarily increases institutional disposal costs.

Table 1: Waste Compatibility Matrix for 5-Bromo-2-ethyl-1,3-thiazole HCl
Waste Stream CategoryCompatibilityRationale / Action Required
Halogenated Organics (e.g., DCM, Chloroform)Compatible Primary collection stream. Collect in designated, clearly labeled halogenated waste carboys[1][4].
Non-Halogenated Organics (e.g., Ethanol, Hexane)Incompatible Segregate to prevent reactive hazards and minimize specialized incineration costs[2][3].
Aqueous Acids / Bases Incompatible Do not mix organics with inorganic aqueous streams. Keep separate from strong acids and bases[1][2].
Cyanides / Azides Incompatible High risk of toxic gas generation. Keep strictly segregated[2][3].

Standard Operating Procedure (SOP): Disposal Workflow

The following methodology outlines the step-by-step operational plan for disposing of 5-Bromo-2-ethyl-1,3-thiazole hydrochloride, whether in solid form (e.g., expired reagent, contaminated consumables) or dissolved in a solvent matrix.

Step 1: Preparation and PPE

  • Conduct all waste consolidation within an operating chemical fume hood to prevent inhalation of volatile solvent vapors or chemical dust[2].

  • Don appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (consult the manufacturer's compatibility chart for the specific solvent matrix), safety goggles, and a lab coat[2].

Step 2: Container Selection and Integrity

  • Select a chemically compatible container, such as a 4-liter white poly bottle or a 5-gallon high-density polyethylene (HDPE) carboy[2].

  • Ensure the container is in good condition, vapor-tight, and spill-proof. The container must have a threaded cap that seals tightly[4].

Step 3: Active Waste Collection

  • For Liquid Solutions: Carefully pour the solution containing the thiazole derivative into the designated "Halogenated Solvent Waste" container. Keep the container closed at all times except when actively adding waste[2][4].

  • For Solid Waste: Place contaminated vials, spent silica, filter paper, or benchcote contaminated with the compound into a chemically contaminated solid waste bin or bag (often designated with a yellow base and orange lid, depending on institutional guidelines)[3].

Step 4: Labeling and Documentation

  • Attach a Hazardous Waste Tag to the container before or at the time the first drop of waste is added[2][4].

  • Clearly identify the hazards (e.g., Toxic, Halogenated) and list all chemical constituents with their approximate percentages. Never use abbreviations or chemical formulas (e.g., write "5-Bromo-2-ethyl-1,3-thiazole hydrochloride", not just the structure or acronym)[2][4].

Step 5: Satellite Accumulation Area (SAA) Storage

  • Store the collection container in a designated SAA, utilizing secondary containment to capture any potential leaks[2].

  • Ensure the area is cool, dry, and well-ventilated, keeping the waste away from incompatible substances like strong oxidizers or bleach[2][4].

  • Once the container reaches ¾ full, immediately request a waste collection from your institution's EHRS department[2].

Waste Segregation & Disposal Workflow Diagram

To ensure operational clarity, the following logical workflow dictates the decision-making process for disposing of this specific chemical.

G Start 5-Bromo-2-ethyl-1,3-thiazole HCl Waste Generated CheckState Determine Physical State (Solid vs. Liquid Solution) Start->CheckState Solid Solid Waste (Contaminated PPE/Vials/Silica) CheckState->Solid Liquid Liquid Waste (Dissolved in Solvent Matrix) CheckState->Liquid SolidWasteBin Chemically Contaminated Solid Waste Bin Solid->SolidWasteBin Tag as Hazardous Solid Halogenated Halogenated Organic Waste Stream Liquid->Halogenated Segregate from Non-Halogenated Incineration Regulated Hazardous Waste Incineration Facility Halogenated->Incineration EHRS Collection at 3/4 Full SolidWasteBin->Incineration EHRS Collection

Caption: Decision tree for the segregation and disposal of 5-Bromo-2-ethyl-1,3-thiazole HCl waste.

Emergency Spill Response Protocols

In the event of an accidental release during the disposal process, immediate and systematic action is required to mitigate exposure and environmental contamination.

  • Evacuation and Ventilation: For large spills, immediately evacuate the area, close laboratory doors, and allow the chemical fume hood exhaust to ventilate the space. Call campus safety or emergency services[2][4].

  • Containment: For manageable, localized spills, contain the leak using inert absorbent materials (e.g., spill pads or chemical absorbent powder)[2][4].

  • Cleanup and Disposal: Allow the pads to fully absorb the spill. Place all used absorbent materials and contaminated cleanup tools into a sealed plastic bag or impervious container[2][4].

  • Tagging: Label the cleanup container explicitly as hazardous waste (noting the presence of the halogenated thiazole) and request an immediate specialized pickup from EHRS[2].

References

  • Laboratory Waste Disposal Guidelines. University of Wollongong (UOW). Available at:[Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. Available at:[Link]

  • Hazardous Waste Segregation Guide. Bucknell University. Available at: [Link]

  • Halogenated Solvents in Laboratories - Chemical Waste Guideline. Temple University Campus Operations. Available at: [Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of 5-Bromo-2-ethyl-1,3-thiazole hydrochloride

Hazard Assessment and Core Safety Principles Thiazole derivatives, as a class, warrant careful handling due to their potential reactivity and biological activity.[3] The brominated and hydrochloride salt forms of the tar...

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment and Core Safety Principles

Thiazole derivatives, as a class, warrant careful handling due to their potential reactivity and biological activity.[3] The brominated and hydrochloride salt forms of the target molecule may introduce additional considerations for corrosivity and respiratory irritation. Therefore, a risk-based approach is essential. The core principle of this guide is to minimize all potential routes of exposure—dermal, ocular, and inhalation—through a multi-layered system of controls.

Engineering Controls: Your First Line of Defense

Before any personal protective equipment (PPE) is donned, engineering controls must be in place. These are designed to isolate the hazard from the operator.

  • Chemical Fume Hood: All handling of 5-Bromo-2-ethyl-1,3-thiazole hydrochloride, especially when in solid/powder form, must be conducted within a certified chemical fume hood to minimize the inhalation of dust or vapors.[2][5]

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any potential vapors.[5]

  • Safety Stations: An eyewash station and safety shower must be readily accessible and tested regularly.[5]

Personal Protective Equipment (PPE): A Detailed Protocol

The selection and proper use of PPE are critical for preventing direct contact with the chemical. The following table summarizes the recommended PPE for handling 5-Bromo-2-ethyl-1,3-thiazole hydrochloride.

PPE Category Item Standard/Specification Purpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliantProtects against splashes and airborne particles.[6]
Face ShieldWorn over safety gogglesRecommended for large quantities or when there is a significant risk of splashing.[2][6]
Hand Protection Nitrile GlovesDisposable, powder-free. Check for breakthrough time if available.Provides protection against incidental contact with a broad range of chemicals.[2][6]
Body Protection Laboratory CoatLong-sleeved, flame-retardant recommendedProtects skin and personal clothing from contamination.[2][6]
Respiratory Protection N95 or N100 RespiratorNIOSH-approvedRequired when handling powders or in poorly ventilated areas to prevent inhalation of dust or aerosols.[2]
Step-by-Step PPE Protocol:
  • Donning:

    • Put on the laboratory coat, ensuring it is fully buttoned.

    • If required, don your N95 or N100 respirator, ensuring a proper fit-tested seal.

    • Put on safety goggles.

    • If necessary, place the face shield over the goggles.

    • Wash and dry hands thoroughly before putting on nitrile gloves. Ensure the gloves extend over the cuffs of the lab coat.[7]

  • Doffing (to prevent cross-contamination):

    • Remove gloves using a technique that avoids skin contact with the outer surface.

    • Remove the face shield and then the goggles.

    • Remove the laboratory coat, turning it inside out as you do so.

    • If a respirator was used, remove it last.

    • Wash hands thoroughly with soap and water.[6]

Operational and Disposal Plans

A safe workflow extends beyond handling to include proper storage and disposal.

Handling and Storage Workflow

prep Preparation handling Handling prep->handling Proceed with caution storage Storage handling->storage After use cleanup Cleanup & Disposal handling->cleanup End of procedure storage->handling For next use

Caption: A simplified workflow for the safe handling and storage of 5-Bromo-2-ethyl-1,3-thiazole hydrochloride.

  • Handling: Avoid direct contact with skin, eyes, and clothing by wearing the appropriate PPE.[2] Minimize the generation of dust and aerosols.[6]

  • Storage: Store the compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][5]

Disposal Plan: A Step-by-Step Guide
  • Waste Segregation: All materials contaminated with 5-Bromo-2-ethyl-1,3-thiazole hydrochloride, including used gloves, weigh boats, and pipette tips, must be treated as hazardous waste.

  • Containerization: Collect all solid and liquid waste in a designated, labeled, and sealed container for chemical waste. Do not mix with other waste streams unless compatibility is confirmed.

  • Regulatory Compliance: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations.[2] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

  • Empty Containers: Empty containers may retain hazardous residue and should be disposed of as hazardous waste.[8]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

Exposure Type Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[5]
Skin Contact Immediately wash skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[4][5]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][9]
Spill Evacuate the area. Wear appropriate PPE. Avoid breathing dust. Sweep up the material and place it into a suitable, labeled container for disposal. Prevent entry into drains and waterways.[5][10]

Conclusion

The safe handling of 5-Bromo-2-ethyl-1,3-thiazole hydrochloride is achieved through a combination of robust engineering controls, meticulous use of personal protective equipment, and strict adherence to operational and disposal protocols. By understanding the potential hazards and implementing these preventative measures, researchers can maintain a safe laboratory environment while advancing their scientific endeavors.

References

  • Personal protective equipment for handling 4-(2,4-Dimethylphenyl)-1,3-thiazole. Benchchem.
  • Personal protective equipment for handling 4-(diphenylmethyl)-2-Thiazolamine. Benchchem.
  • Personal protective equipment for handling 1,2,3-Thiadiazole-4-carbaldehyde oxime. Benchchem.
  • Thiazole Safety Data Sheet. Santa Cruz Biotechnology.
  • 5-Bromo-2,1,3-benzothiadiazole Safety Data Sheet. Fisher Scientific.
  • 4,7-bis(5-bromothiophen-2-yl)benzo[c][2][6][11]thiadiazole Safety Data Sheet. Ossila. Available at:

  • 2-Bromo-5-nitrothiazole Safety Data Sheet. TCI Chemicals.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products.
  • ACTICIDE LT 2 Safety Data Sheet. Thor.
  • 5-Bromo-2-(1-bromoethyl)-1,3-thiazole. PubChem.
  • Ethyl 2-bromo-1,3-thiazole-5-carboxylate Safety Data Sheet. Apollo Scientific.
  • 5-Bromo-thiazole-2-carboxylic acid ethyl ester Safety Data Sheet. BLD Pharmatech.
  • 5-Bromothiazole Safety Data Sheet. Fisher Scientific.
  • 5-bromo-2-ethyl-1,3-thiazole hydrochloride. Fluorochem.
  • 2-Amino-5-bromo-4-methyl-1,3-thiazole hydrochloride. PubChem.
  • 5-Bromo-2,4-dimethyl-1,3-thiazole. Sigma-Aldrich.
  • 5-Bromo-2'-deoxyuridine Safety Data Sheet. Cayman Chemical.
  • 5-bromo-2-ethyl-1,3-thiazole hydrochloride. Hit2Lead.

Sources

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Feasible Synthetic Routes

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5-Bromo-2-ethyl-1,3-thiazole hydrochloride
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5-Bromo-2-ethyl-1,3-thiazole hydrochloride
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